Technical Documentation Center

6-Aminoquinoline-3-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Aminoquinoline-3-carbonitrile
  • CAS: 13669-67-5

Core Science & Biosynthesis

Foundational

The Synthetic Architectures of 6-Aminoquinoline-3-carbonitrile: An In-depth Technical Guide

Foreword: The Strategic Importance of the 6-Aminoquinoline-3-carbonitrile Scaffold The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Wi...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of the 6-Aminoquinoline-3-carbonitrile Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this privileged scaffold, 6-aminoquinoline-3-carbonitrile has emerged as a particularly valuable building block, especially in the development of targeted cancer therapies. Its unique arrangement of a nucleophilic amino group at the 6-position and an electrophilic cyano group at the 3-position provides a versatile platform for the synthesis of potent and selective kinase inhibitors. This guide provides an in-depth exploration of the primary synthetic pathways to this crucial intermediate, offering not just protocols, but a rationale for the methodological choices, aimed at researchers, scientists, and professionals in drug development.

I. Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of 6-aminoquinoline-3-carbonitrile involves retrosynthetic analysis, which identifies key bond disconnections and strategic starting materials. Two primary strategies will be explored in this guide:

  • The Friedländer Annulation Approach: This classical method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group. For our target, this translates to the reaction of 2-amino-5-nitrobenzonitrile with a suitable three-carbon building block.

  • The Gould-Jacobs Reaction Pathway: This versatile strategy builds the quinoline core from an aniline derivative and a malonic ester derivative. This pathway is particularly useful for constructing the 4-hydroxyquinoline intermediate, which can then be further functionalized.

II. Pathway 1: The Friedländer Annulation Strategy

The Friedländer synthesis is a powerful and direct method for constructing the quinoline nucleus.[1][2][3] For the synthesis of 6-aminoquinoline-3-carbonitrile, a key precursor is 2-amino-5-nitrobenzonitrile, which provides the benzene ring and the pre-installed cyano group precursor (the nitro group which will be reduced to an amine).

Step 1: Synthesis of the Key Intermediate: 2-Amino-5-nitrobenzonitrile

The synthesis of 2-amino-5-nitrobenzonitrile can be achieved through the dehydration of 5-nitroanthranilamide.[4] This starting material can be prepared from the nitration of 2-aminobenzoic acid followed by amidation.

Protocol: Dehydration of 5-Nitroanthranilamide

  • Reagents: 5-Nitroanthranilamide, Phosphorus Pentoxide (P₂O₅), N-methylpyrrolidone.

  • Procedure:

    • To a solution of 5-nitroanthranilamide in N-methylpyrrolidone, add phosphorus pentoxide.

    • Heat the mixture at 80°C for 2 hours with stirring.

    • After cooling, quench the reaction mixture with water to precipitate the product.

    • Filter the precipitate, wash with water until neutral, and dry to yield 2-amino-5-nitrobenzonitrile.[4]

  • Causality of Experimental Choices: Phosphorus pentoxide is a potent dehydrating agent, essential for the conversion of the amide to the nitrile. N-methylpyrrolidone is a suitable high-boiling polar aprotic solvent for this reaction.

Step 2: Cyclization via Friedländer Annulation

With 2-amino-5-nitrobenzonitrile in hand, the quinoline ring is constructed by reaction with a partner containing an α-methylene group, such as ethyl cyanoacetate.[5][6]

Protocol: Synthesis of 6-Nitroquinoline-3-carbonitrile

  • Reagents: 2-Amino-5-nitrobenzonitrile, Ethyl Cyanoacetate, Piperidine (as a basic catalyst).

  • Procedure:

    • A mixture of 2-amino-5-nitrobenzonitrile and ethyl cyanoacetate is heated in the presence of a catalytic amount of piperidine.

    • The reaction is typically carried out in a high-boiling solvent such as ethanol or under solvent-free conditions.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration and purified by recrystallization.

  • Mechanistic Insight: The reaction proceeds through an initial Knoevenagel condensation between the carbonyl group (in situ from the nitrile) and the active methylene of ethyl cyanoacetate, followed by an intramolecular cyclization and subsequent aromatization to form the quinoline ring.

Step 3: Reduction of the Nitro Group

The final step in this pathway is the selective reduction of the nitro group at the 6-position to the desired amino group.

Protocol: Reduction to 6-Aminoquinoline-3-carbonitrile

  • Reagents: 6-Nitroquinoline-3-carbonitrile, Tin(II) Chloride (SnCl₂) or Catalytic Hydrogenation (e.g., H₂/Pd-C).

  • Procedure (using SnCl₂):

    • Dissolve 6-nitroquinoline-3-carbonitrile in a suitable solvent like ethanol or ethyl acetate.

    • Add an excess of tin(II) chloride dihydrate in concentrated hydrochloric acid.

    • The mixture is stirred at room temperature or gently heated until the reduction is complete (monitored by TLC).

    • The reaction is then neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent.

    • The organic layer is dried and concentrated to give 6-aminoquinoline-3-carbonitrile.

  • Expertise in Action: The choice of reducing agent is critical. Tin(II) chloride is effective for the reduction of aromatic nitro groups in the presence of other reducible functional groups like nitriles. Catalytic hydrogenation offers a cleaner alternative but requires careful optimization to avoid reduction of the quinoline ring or the nitrile.

Diagram: Friedländer Annulation Pathway

Friedlander_Pathway A 5-Nitroanthranilamide R1 P₂O₅ A->R1 B 2-Amino-5-nitrobenzonitrile R2 Ethyl Cyanoacetate, Piperidine B->R2 C 6-Nitroquinoline-3-carbonitrile R3 SnCl₂ / HCl or H₂ / Pd-C C->R3 D 6-Aminoquinoline-3-carbonitrile R1->B Dehydration R2->C Friedländer Annulation R3->D Reduction Gould_Jacobs_Pathway A p-Phenylenediamine R1 (Ethoxymethylene)malononitrile A->R1 B 2-Cyano-3-(4-aminoanilino)acrylonitrile R2 Heat (e.g., Diphenyl ether) B->R2 C 6-Amino-4-hydroxyquinoline-3-carbonitrile R3 POCl₃ C->R3 D 6-Amino-4-chloroquinoline-3-carbonitrile R4 H₂ / Pd-C D->R4 E 6-Aminoquinoline-3-carbonitrile R1->B Condensation R2->C Thermal Cyclization R3->D Chlorination R4->E Dehalogenation

Caption: Gould-Jacobs synthesis route to 6-aminoquinoline-3-carbonitrile.

IV. Modern Approaches: Multicomponent Reactions

For the synthesis of substituted quinoline-3-carbonitriles, one-pot multicomponent reactions (MCRs) have gained traction due to their efficiency and atom economy. [5][6][7]A typical MCR for a related system involves the reaction of an aldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), a ketone or enolizable carbonyl, and ammonium acetate as the nitrogen source. [5][6] Conceptual MCR for 6-Aminoquinoline-3-carbonitrile Derivatives

While a direct MCR to the parent 6-aminoquinoline-3-carbonitrile is less common, this approach is highly effective for generating libraries of substituted analogs. The general strategy involves:

  • Components: An appropriate aniline (e.g., p-amino-substituted benzaldehyde), malononitrile, a ketone, and a catalyst (often a Lewis or Brønsted acid).

  • Process: All components are mixed in a single pot, often with heating, to drive the cascade of reactions leading to the final quinoline product. The reaction proceeds through a series of condensations and cyclizations, orchestrated in a single synthetic operation.

This approach is particularly valuable in a drug discovery context where rapid access to a diverse range of derivatives is required for structure-activity relationship (SAR) studies.

V. Comparative Analysis of Synthetic Pathways

PathwayStarting MaterialsKey StepsAdvantagesDisadvantages
Friedländer Annulation 2-Amino-5-nitrobenzonitrile, Ethyl CyanoacetateAnnulation, ReductionDirect formation of the quinoline ring, fewer steps.Availability and synthesis of the substituted o-aminobenzonitrile can be challenging.
Gould-Jacobs Reaction p-Phenylenediamine, (Ethoxymethylene)malononitrileCondensation, Thermal Cyclization, Functional Group InterconversionReadily available starting materials, versatile for substitutions.Requires harsh thermal conditions for cyclization, more synthetic steps.
Multicomponent Reaction Varies (e.g., Aldehyde, Malononitrile, Ketone)One-pot cascadeHigh efficiency, atom economy, rapid access to derivatives.May not be suitable for the synthesis of the unsubstituted parent compound; optimization can be complex.

VI. Conclusion and Future Perspectives

The synthesis of 6-aminoquinoline-3-carbonitrile can be effectively achieved through classical methods such as the Friedländer annulation and the Gould-Jacobs reaction, each with its own strategic advantages. The choice of pathway will often depend on the availability of starting materials, the desired scale of the synthesis, and the specific substitution patterns required. For rapid lead discovery and optimization, modern multicomponent reactions offer a powerful alternative for generating libraries of substituted analogs. As the importance of this scaffold continues to grow in medicinal chemistry, the development of even more efficient, green, and scalable synthetic routes will remain an active area of research.

VII. References

Sources

Exploratory

Physicochemical Properties of 6-Aminoquinoline-3-carbonitrile

The following technical guide details the physicochemical properties, synthesis, and applications of 6-Aminoquinoline-3-carbonitrile , a critical scaffold in medicinal chemistry. Executive Summary 6-Aminoquinoline-3-carb...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 6-Aminoquinoline-3-carbonitrile , a critical scaffold in medicinal chemistry.

Executive Summary

6-Aminoquinoline-3-carbonitrile is a bifunctional heteroaromatic scaffold primarily utilized as a key intermediate in the synthesis of irreversible EGFR (Epidermal Growth Factor Receptor) and HER2 kinase inhibitors, such as Pelitinib (EKB-569) and Neratinib (HKI-272) .

Beyond its pharmaceutical utility, the molecule exhibits unique photophysical properties due to its "push-pull" electronic structure—featuring an electron-donating amino group (


) at position 6 and an electron-withdrawing cyano group (

) at position 3. This conjugation results in significant intramolecular charge transfer (ICT), making it a valuable candidate for fluorescent probe development.

Molecular Identity & Structural Analysis[1][2]

PropertyData
IUPAC Name 6-Aminoquinoline-3-carbonitrile
CAS Number 13669-67-5
Molecular Formula

Molecular Weight 169.19 g/mol
SMILES Nc1ccc2cc(C#N)cnc2c1
InChI Key RUBZFZDEKLOULN-UHFFFAOYSA-N
Structural Class 3,6-Disubstituted Quinoline
Electronic Distribution

The molecule is characterized by a strong electronic dipole. The quinoline nitrogen (N1) and the cyano group (C3) act as electron acceptors, while the amino group (C6) acts as a strong electron donor.

  • Hammett Influence: The 3-cyano group (

    
    ) significantly decreases the electron density of the heteroaromatic ring, rendering the ring nitrogen (N1) less basic than in unsubstituted quinoline.
    
  • Nucleophilicity: The exocyclic amine at C6 remains the primary nucleophilic site, suitable for acylation reactions (e.g., with acryloyl chloride) to form Michael acceptor warheads in drug synthesis.

Physicochemical Profile

Thermodynamic & Kinetic Properties
ParameterValue / RangeContext & Notes
Melting Point > 200°C (Predicted) Experimental data for the specific CAS is sparse; analogs like 3-cyano-4-quinolone melt >280°C. High MP is due to intermolecular H-bonding (CN···H-N).
logP (Octanol/Water) 1.9 – 2.4 Moderately lipophilic. Suitable for crossing biological membranes (Lipinski compliant).
pKa (Amino) ~3.8 – 4.5 The electron-deficient quinoline core reduces the basicity of the aniline nitrogen compared to aniline (pKa 4.6).
pKa (Quinoline N) < 2.0 The 3-cyano group strongly suppresses protonation at the ring nitrogen.
Solubility High: DMSO, DMF, DMAcModerate: Hot Ethanol, Methanol, Ethyl AcetateLow: Water, HexaneSolubilization often requires polar aprotic solvents or acidification (forming the HCl salt).
Spectroscopic Signature[3][4]
  • UV-Vis Absorption: Exhibits a bathochromic shift (red shift) compared to 6-aminoquinoline due to the extended conjugation with the nitrile group.

    
     is typically in the 340–380 nm  range in polar solvents.
    
  • Fluorescence: The compound displays solvatochromic fluorescence .[1]

    • Non-polar solvents:[1] Blue emission, higher quantum yield.[2]

    • Polar solvents: Green/Cyan emission, reduced quantum yield due to non-radiative decay pathways favored by the ICT state.

Synthesis & Reaction Pathways[7][8][9][10][11][12][13]

The synthesis of 6-Aminoquinoline-3-carbonitrile typically follows a reduction pathway from a nitro-precursor, which is itself constructed via cyclization.

Core Synthesis Workflow (DOT Diagram)

Synthesis cluster_legend Key Start 4-Nitroaniline Intermediate1 Enamine Intermediate Start->Intermediate1 + Reagent 100°C Reagent Ethyl (ethoxymethylene) cyanoacetate Reagent->Intermediate1 Cyclization Thermal Cyclization (Dowtherm A, 250°C) Intermediate1->Cyclization Quinolone 6-Nitro-4-hydroxy- quinoline-3-CN Cyclization->Quinolone Chlorination POCl3 / Chlorination Quinolone->Chlorination ChloroInt 6-Nitro-4-chloro- quinoline-3-CN Chlorination->ChloroInt Reduction SnCl2 / Fe + Acid Selective Reduction ChloroInt->Reduction Final 6-Amino-4-chloro- quinoline-3-CN (Common Drug Intermediate) Reduction->Final Dehalo Dehalogenation (Pd/C, H2) Final->Dehalo Optional (if 4-H desired) Target 6-Aminoquinoline- 3-carbonitrile (CAS 13669-67-5) Dehalo->Target Legend1 Starting Material Legend2 Reaction Step Legend3 Stable Intermediate

Caption: Step-wise synthetic pathway from aniline precursors to the 6-aminoquinoline-3-carbonitrile scaffold. The 4-chloro derivative is the most common divergence point for drug synthesis.

Critical Experimental Notes
  • Cyclization: The Gould-Jacobs type cyclization requires high temperatures (>250°C) often using diphenyl ether (Dowtherm A) as a solvent.

  • Reduction Specificity: When reducing the 6-nitro group to the 6-amino group (using

    
     or 
    
    
    
    ), care must be taken if a chlorine atom is present at position 4, as aggressive catalytic hydrogenation (Pd/C) may cause simultaneous dehalogenation.
  • Purification: The amino-nitrile is prone to oxidation. Store under inert gas (Argon/Nitrogen) and protect from light.

Applications in Drug Discovery[8][12][13]

EGFR/HER2 Kinase Inhibitors

This scaffold is the structural backbone for covalent kinase inhibitors . The 6-amino group is typically acylated with a Michael acceptor (e.g., 4-(dimethylamino)but-2-enoyl chloride) to target the conserved Cysteine-797 residue in the ATP-binding pocket of EGFR.

Mechanism of Action:

  • Binding: The quinoline core mimics the adenine ring of ATP, docking into the kinase hinge region.

  • Locking: The 3-cyano group often interacts with the gatekeeper residue (e.g., Threonine-790) or water networks, enhancing potency.

  • Covalent Bond: The acrylamide warhead (attached to N6) forms an irreversible covalent bond with Cys-797, permanently disabling the enzyme.

Fluorescent Probes

Due to its ICT properties, derivatives of 6-aminoquinoline-3-carbonitrile are used as:

  • Ratiometric pH sensors: Fluorescence shifts upon protonation of the amino group.

  • Viscosity sensors: Emission intensity increases in viscous media (molecular rotor effect), useful for intracellular imaging.

Safety & Handling Protocol

Hazard ClassGHS CodePrecautionary Measure
Acute Toxicity H302Harmful if swallowed. Do not pipette by mouth.
Irritation H315, H319Causes skin and serious eye irritation. Wear nitrile gloves and safety goggles.
Respiratory H335May cause respiratory irritation. Handle only in a fume hood.
Reactivity --Incompatible with strong oxidizing agents and strong acids.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Nitrogen oxides (


) and Cyanide fumes may be generated during combustion.

References

  • PubChem. Substituted 6-aminoquinoline-3-carbonitrile (Compound Summary). National Library of Medicine. Available at: [Link]

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR).[3] Journal of Medicinal Chemistry. Available at: [Link]

  • Tsou, H. R., et al. (2005). Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity.[3] Journal of Medicinal Chemistry. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Analysis of 6-Aminoquinoline-3-carbonitrile

Introduction: The Structural Elucidation of a Privileged Scaffold 6-Aminoquinoline-3-carbonitrile is a heterocyclic aromatic compound that serves as a vital structural motif in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Elucidation of a Privileged Scaffold

6-Aminoquinoline-3-carbonitrile is a heterocyclic aromatic compound that serves as a vital structural motif in medicinal chemistry and materials science. As a derivative of quinoline, a "privileged scaffold," its framework is present in numerous pharmacologically active agents, including those with anticancer and antibacterial properties[1][2]. The precise substitution pattern, featuring an amine group at the 6-position and a nitrile at the 3-position, imparts unique electronic and steric properties that are critical to its function in drug-receptor interactions and as a synthetic intermediate[3].

For researchers in drug development and chemical synthesis, unambiguous confirmation of the molecular structure is a non-negotiable prerequisite for further investigation. This guide provides a comprehensive, field-proven framework for the structural characterization of 6-aminoquinoline-3-carbonitrile using the foundational triad of modern analytical chemistry: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to be a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness in your analytical outcomes.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular topology is essential for the accurate assignment of spectroscopic signals. The structure of 6-aminoquinoline-3-carbonitrile, with the conventional numbering system used for NMR and structural discussion, is presented below.

Figure 1: Molecular structure of 6-Aminoquinoline-3-carbonitrile with IUPAC numbering.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of hydrogen and carbon atoms within a molecule[4].

Rationale and Experimental Workflow

The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for 6-aminoquinoline-3-carbonitrile due to its ability to dissolve polar aromatic compounds and its exchangeable deuterium, which allows for the clear observation of amine (N-H) protons. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, particularly in the crowded aromatic region.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.7 mL of DMSO-d6 prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into 400/500 MHz spectrometer prep3->acq1 acq2 Lock, tune, and shim acq1->acq2 acq3 Acquire 1D ¹H Spectrum acq2->acq3 acq4 Acquire 1D ¹³C Spectrum (with proton decoupling) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate to residual DMSO peak (δ ~2.50 ppm) proc2->proc3 proc4 Integrate ¹H signals proc3->proc4

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of 6-aminoquinoline-3-carbonitrile and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform standard locking, tuning, and shimming procedures to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm and the ¹³C spectrum to the solvent peak at δ 39.52 ppm.

Interpretation of Expected ¹H NMR Spectrum

The ¹H NMR spectrum is defined by the unique electronic environment of each proton. Protons on the quinoline ring are deshielded by the aromatic ring current and the electron-withdrawing nitrogen atom, causing them to appear at high chemical shifts (downfield)[4].

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2~9.0 - 9.2Doublet (d)~4.51H
H4~8.8 - 9.0Doublet (d)~4.51H
H8~7.8 - 8.0Doublet (d)~9.01H
H5~7.5 - 7.7Doublet (d)~2.51H
H7~7.3 - 7.5Doublet of Doublets (dd)~9.0, ~2.51H
NH₂~6.0 - 6.5Broad Singlet (br s)-2H

Causality Behind Assignments:

  • H2 and H4: These protons are most deshielded due to their proximity to the electronegative ring nitrogen and the electron-withdrawing nitrile group at C3, placing them furthest downfield[4]. They will appear as doublets from coupling to each other.

  • H8: This proton is ortho to the ring nitrogen, leading to significant deshielding. It will be split into a doublet by H7.

  • H5 and H7: These protons are on the benzenoid ring. H5 is ortho to the electron-donating amino group, but meta to the ring junction, showing a small meta-coupling to H7. H7 is ortho to H8 and meta to H5, resulting in a doublet of doublets.

  • NH₂: The amine protons are exchangeable and typically appear as a broad singlet. The chemical shift can vary with concentration and temperature.

Interpretation of Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework. Carbons adjacent to nitrogen or attached to electron-withdrawing groups are shifted downfield.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
C4~150 - 152Adjacent to nitrogen (C=N), strongly deshielded.
C2~148 - 150Adjacent to nitrogen (C=N), strongly deshielded.
C6~145 - 147Attached to the electron-donating amino group.
C8a~143 - 145Quaternary carbon at the ring junction, adjacent to N.
C4a~135 - 138Quaternary carbon at the ring junction.
C8~130 - 132Aromatic CH.
C5~122 - 124Aromatic CH.
C7~120 - 122Aromatic CH.
C≡N (Nitrile)~118 - 120Characteristic shift for a nitrile carbon.
C3~108 - 110Shielded due to its position relative to the nitrile group.

Causality Behind Assignments:

  • C2, C4, C8a: These carbons are directly influenced by the electronegative nitrogen atom, causing them to resonate at low field[4].

  • C≡N: The nitrile carbon has a highly characteristic chemical shift in the δ 118-120 ppm range[5].

  • C6: The carbon bearing the amino group is shifted downfield due to the substituent effect.

  • C3: This carbon, attached to the nitrile group, is found at a relatively upfield position for an aromatic carbon.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations[6].

Experimental Protocol: KBr Pellet Method
  • Preparation: Grind 1-2 mg of 6-aminoquinoline-3-carbonitrile with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000–400 cm⁻¹. A background spectrum of the empty spectrometer should be acquired first and automatically subtracted.

Interpretation of Expected IR Spectrum

The IR spectrum provides a distinct fingerprint of the molecule, with key bands confirming the presence of the amine and nitrile functionalities.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3450–3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium-Strong
3100–3000C-H Aromatic StretchQuinoline RingMedium
2230–2210C≡N StretchNitrile (-CN)Strong, Sharp
1620–1580N-H Scissoring (Bending)Primary Amine (-NH₂)Medium
1600–1450C=C and C=N Ring StretchingAromatic QuinolineMedium-Strong
850–800C-H Out-of-plane BendingSubstituted BenzeneStrong

Causality Behind Absorptions:

  • N-H Stretch: The primary amine group is expected to show two distinct bands in the 3450–3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes, a hallmark of a primary amine[7].

  • C≡N Stretch: The nitrile group has one of the most characteristic absorptions in IR spectroscopy—a strong, sharp peak around 2220 cm⁻¹[5]. Its intensity and sharpness make it an excellent diagnostic tool.

  • Aromatic Region: A series of absorptions between 1600 and 1450 cm⁻¹ confirms the presence of the aromatic quinoline system[8].

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electron Ionization (EI) is a common high-energy technique that induces reproducible fragmentation.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: Volatilize the sample using heat under high vacuum. Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate a mass spectrum, which plots relative abundance against m/z.

Interpretation of Expected Mass Spectrum

The molecular formula of 6-aminoquinoline-3-carbonitrile is C₁₀H₇N₃, with a monoisotopic mass of 169.064 g/mol [9].

  • Molecular Ion (M⁺•): The primary piece of information is the molecular ion peak. A strong peak is expected at m/z = 169 , corresponding to the intact molecule with one electron removed.

  • Key Fragmentation Pathways: High-energy ionization will cause the molecular ion to fragment in predictable ways. The quinoline ring is relatively stable, but the loss of small, neutral molecules is a common pathway[10][11].

G M [C₁₀H₇N₃]⁺• m/z = 169 (Molecular Ion) F1 [C₉H₆N₂]⁺• m/z = 142 M->F1 - HCN (27) F2 [C₉H₅N]⁺• m/z = 115 F1->F2 - HCN (27)

Figure 3: A plausible fragmentation pathway for 6-aminoquinoline-3-carbonitrile under EI-MS conditions.

m/z ValueProposed IonNeutral Loss
169[C₁₀H₇N₃]⁺•- (Molecular Ion)
142[C₉H₆N₂]⁺•HCN (from nitrile)
115[C₉H₅N]⁺•HCN (from quinoline ring)

Causality Behind Fragmentation:

  • Loss of HCN (m/z 142): The most logical initial fragmentation is the elimination of a stable hydrogen cyanide (HCN) molecule from the molecular ion. This can occur either from the nitrile group and an adjacent ring proton or via a ring rearrangement. This is a very common fragmentation pattern for aromatic nitriles.

  • Subsequent Loss of HCN (m/z 115): The resulting fragment ion at m/z 142 can undergo further fragmentation, potentially losing another molecule of HCN from the breakdown of the quinoline heterocyclic ring structure itself[10].

Conclusion: A Cohesive Spectroscopic Portrait

The structural confirmation of 6-aminoquinoline-3-carbonitrile is achieved not by a single technique, but by the synergistic and corroborative data from NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy definitively map the carbon-hydrogen framework and the precise location of substituents. FT-IR spectroscopy provides unmistakable evidence for the key amine and nitrile functional groups. Finally, mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation behavior. Together, these techniques provide a robust, self-validating analytical package that ensures the identity and purity of this important chemical entity, empowering researchers to proceed with confidence in drug discovery and materials science applications.

References

  • The Royal Society of Chemistry (2025). Supplementary Information: Bioactive Assessment of Hexahydroquinoline Derivatives.
  • PubChem (2025). Substituted 6-aminoquinoline-3-carbonitrile, 33. National Center for Biotechnology Information.
  • BenchChem (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • Songklanakarin Journal of Science and Technology (2001). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS.
  • ResearchGate (2014). Vibrational spectroscopic study of some quinoline derivatives.
  • CNR-IRIS (2020). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations.
  • PubMed (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies. National Center for Biotechnology Information.
  • Arabian Journal of Chemistry (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • Sigma-Aldrich (2026). 3-aminoquinoline-6-carbonitrile.
  • PubChem (2025). 6-Aminoquinoline. National Center for Biotechnology Information.
  • PMC (2020). A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. National Center for Biotechnology Information.
  • ChemScene (2026). 3-Aminoquinoline-6-carbonitrile.
  • PubMed (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. National Center for Biotechnology Information.
  • PMC (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. National Center for Biotechnology Information.
  • International Journal for Multidisciplinary Research (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.

Sources

Exploratory

Discovery and Synthesis of Novel 6-Aminoquinoline-3-Carbonitrile Analogs: A Technical Guide to Kinase Inhibition and Rational Drug Design

Executive Summary The quinoline-3-carbonitrile scaffold represents a privileged pharmacophore in modern drug discovery, particularly in the design of targeted protein kinase inhibitors[1]. While early iterations of these...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-3-carbonitrile scaffold represents a privileged pharmacophore in modern drug discovery, particularly in the design of targeted protein kinase inhibitors[1]. While early iterations of these molecules demonstrated potent pan-kinase inhibition, off-target toxicity remained a significant clinical hurdle. This technical whitepaper explores the rational drug design, mechanistic pathways, and step-by-step synthetic methodologies required to develop novel 6-aminoquinoline-3-carbonitrile analogs. By strategically functionalizing the C-6 and C-8 positions, researchers can engineer highly selective inhibitors targeting Tumor Progression Locus-2 (Tpl2/COT) kinase, thereby modulating downstream Tumor Necrosis Factor-alpha (TNF-α) production for the treatment of inflammatory diseases[2].

The Pharmacological Landscape of Quinoline-3-Carbonitriles

The integration of a carbonitrile (–C≡N) group at the C-3 position of the quinoline core fundamentally alters the electronic landscape of the molecule. The electron-withdrawing nature of the nitrile group increases the acidity of the surrounding protons and enhances hydrogen-bonding interactions within the ATP-binding pockets of various kinases[3].

Historically, 4-anilinoquinoline-3-carbonitriles were developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and HER-2, making them valuable in oncology[1]. However, in the context of autoimmune and inflammatory diseases (such as rheumatoid arthritis), the target shifts to Tpl2 (MAP3K8), a serine/threonine kinase directly upstream of MEK[4]. The primary challenge in developing Tpl2 inhibitors has been achieving selectivity, as initial 4-anilino-6-aminoquinoline-3-carbonitrile leads exhibited potent but indiscriminate inhibition of both Tpl2 and EGFR[2].

Rational Drug Design: Engineering Kinase Selectivity

To overcome the lack of selectivity between Tpl2 and EGFR, rational structure-based drug design was employed. Crystallographic data and molecular modeling of the EGFR kinase domain (both apo and complexed with inhibitors like erlotinib) revealed a critical structural vulnerability[4].

The C-8 Steric Clash Mechanism: The ATP-binding pocket of EGFR possesses a restrictive "gatekeeper" residue configuration near the region where the C-8 position of the quinoline core sits. By introducing a bulky halogen substituent—such as a bromine or chlorine atom—at the C-8 position, researchers created a deliberate steric clash within the EGFR active site[2]. Conversely, the Tpl2 kinase domain is more accommodating in this specific spatial vector. This single modification effectively abolishes EGFR binding while retaining, and often enhancing, Tpl2 inhibition[2].

Furthermore, functionalizing the C-6 position with a basic amine "tailpiece" (e.g., an imidazolyl-methylamino group) significantly improves aqueous solubility and cellular permeability without disrupting the core pharmacophore's binding affinity[2].

Mechanistic Pathway: Tpl2 Inhibition and Inflammatory Modulation

Tpl2 is a critical node in the innate immune response. Upon activation of the Toll-Like Receptor 4 (TLR4) by lipopolysaccharides (LPS), Tpl2 is phosphorylated and subsequently activates the MEK1/2 and ERK1/2 signaling cascade[4]. This pathway culminates in the transcription and release of pro-inflammatory cytokines, most notably TNF-α. By selectively binding to the ATP pocket of Tpl2, 6-aminoquinoline-3-carbonitrile analogs halt this cascade at its source.

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Tpl2 Tpl2 (COT) Kinase TLR4->Tpl2 MEK MEK1/2 Tpl2->MEK ERK ERK1/2 MEK->ERK TNF TNF-α Production ERK->TNF Inhibitor 6-Aminoquinoline-3-carbonitrile Analogs Inhibitor->Tpl2 Inhibits

Fig 1. Tpl2 Kinase signaling pathway and targeted inhibition by quinoline-3-carbonitrile analogs.

Step-by-Step Synthetic Methodology

The synthesis of 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles requires a highly controlled, multi-step sequence. As a self-validating system, each step is designed to prime the molecule for the subsequent transformation.

Step 1: Condensation and Thermal Cyclization (Gould-Jacobs Type Reaction)
  • Procedure: React an appropriately substituted aniline (e.g., 2-bromo-4-nitroaniline) with ethyl (ethoxymethylene)cyanoacetate (EMCA) at 130 °C for 3 hours. Dilute the resulting enamine intermediate in Dowtherm A and heat to 250 °C for 4 hours.

  • Causality: The initial condensation forms an enamine. Dowtherm A is selected as the solvent for the second phase because its exceptionally high boiling point provides the immense thermal energy required to drive the intramolecular cyclization. This yields the thermodynamically stable 4-hydroxy-6-nitroquinoline-3-carbonitrile (which exists predominantly as the unreactive 4-quinolone tautomer).

Step 2: Electrophilic Activation via Chlorination
  • Procedure: Suspend the 4-hydroxy-6-nitroquinoline-3-carbonitrile in phosphorus oxychloride (POCl₃) and reflux at 110 °C for 5 hours. Quench carefully over crushed ice and neutralize.

  • Causality: The 4-quinolone tautomer is highly stable and unreactive toward incoming nucleophiles. POCl₃ acts as a powerful chlorinating agent that converts the C-4 hydroxyl/ketone into a highly electrophilic 4-chloro moiety. This chemical activation is mandatory to prime the C-4 position for the subsequent nucleophilic aromatic substitution (SNAr).

Step 3: Nucleophilic Aromatic Substitution (SNAr)
  • Procedure: Dissolve the 4-chloro intermediate and an aniline derivative (e.g., 3-chloro-4-fluoroaniline) in pyridine, or an alcohol with a catalytic acid, and reflux for 6 hours.

  • Causality: The electron-withdrawing nature of the 3-carbonitrile and 6-nitro groups heavily depletes electron density from the quinoline ring. The aniline nucleophile attacks the activated C-4 position, displacing the chloride leaving group to form the 4-anilino-6-nitroquinoline-3-carbonitrile core.

Step 4: Chemoselective Reduction of the Nitro Group
  • Procedure: Treat the 6-nitro derivative with iron powder and ammonium chloride (Fe/NH₄Cl) in an ethanol/water mixture at 80 °C for 4 hours.

  • Causality: Fe/NH₄Cl provides a mild, chemoselective reduction environment. It efficiently reduces the 6-nitro group to the target 6-amino group without reducing the sensitive 3-carbonitrile functionality or cleaving the C-8 halogen (bromine) via unwanted dehalogenation.

Step 5: Reductive Amination for Tailpiece Functionalization
  • Procedure: React the 6-aminoquinoline derivative with 1-methyl-1H-imidazole-4-carboxaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane.

  • Causality: The aldehyde condenses with the 6-amino group to form a temporary imine. NaBH(OAc)₃ is chosen over harsher reducing agents (like LiAlH₄) because it selectively reduces the imine to a secondary amine without affecting the nitrile or the quinoline core, yielding the final functionalized analog[4].

Quantitative SAR Analysis

The structure-activity relationship (SAR) data clearly illustrates the impact of C-8 and C-6 modifications on kinase selectivity and potency. The introduction of a bulky halogen at C-8 rescues the molecule from EGFR off-target effects, while C-6 tailpiece modifications optimize Tpl2 binding[2].

Table 1: SAR Data for 6-Aminoquinoline-3-carbonitrile Analogs

Compound IDC-8 SubstitutionC-6 SubstitutionC-4 AnilineTpl2 IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity Ratio (EGFR/Tpl2)
Lead A -H-NH₂3-Cl-4-F-phenyl50100.2x (Poor)
Analog 1 -Br-NH₂3-Cl-4-F-phenyl30>1000>33.3x (Good)
Analog 2 -Cl-NH₂3-Cl-4-F-phenyl35>1000>28.5x (Good)
Analog 3 -Br-NH-CH₂-(1-Me-imidazol-4-yl)3-Cl-4-F-phenyl15>5000>333.3x (Excellent)

Data summarized from Green et al., demonstrating the efficacy of 8-bromo-4-(3-chloro-4-fluorophenylamino)-6-[(1-methyl-1H-imidazol-4-yl)methylamino]quinoline-3-carbonitrile (Analog 3) in vitro.[4]

Conclusion

The discovery and synthesis of 6-aminoquinoline-3-carbonitrile analogs represent a masterclass in rational drug design. By understanding the subtle topographical differences between the ATP-binding pockets of Tpl2 and EGFR, chemists can utilize targeted steric hindrance (via C-8 halogenation) to achieve remarkable kinase selectivity. Supported by robust, chemoselective synthetic methodologies, these analogs hold immense promise as therapeutic agents for modulating TNF-α production in severe inflammatory and autoimmune conditions.

References

  • [1] Title: Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Source: PMC - National Institutes of Health (NIH). URL:[Link]

  • [3] Title: Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors. Source: Taylor & Francis. URL:[Link]

  • [2] Title: Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor α (TNF-α) Production: Selectivity and in Vivo Antiinflammatory Activity of Novel 8-Substituted-4-anilino-6-aminoquinoline-3-carbonitriles. Source: Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [4] Title: Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor α (TNF-α) Production: Selectivity and in Vivo Antiinflammatory Activity of Novel 8-Substituted-4-anilino-6-aminoquinoline-3-carbonitriles (Abstract & Supporting Info). Source: Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Foundational

6-Aminoquinoline-3-carbonitrile: A Privileged Scaffold in Kinase Inhibitor Design

Topic: 6-Aminoquinoline-3-carbonitrile as a Heterocyclic Building Block Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide Executive Summary 6-Aminoquinoline-3-carbonit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Aminoquinoline-3-carbonitrile as a Heterocyclic Building Block Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

6-Aminoquinoline-3-carbonitrile (CAS 13669-67-5) and its 4-functionalized congeners represent a "privileged scaffold" in modern medicinal chemistry. This heterocyclic building block is the structural core of several FDA-approved and clinical-stage covalent kinase inhibitors, including Neratinib (HER2/EGFR) and Pelitinib (EGFR).

The scaffold’s value lies in its unique trifunctional nature:

  • The 3-Cyano Group: An electron-withdrawing moiety that activates the C-4 position for nucleophilic aromatic substitution (

    
    ) and modulates the pKa of the quinoline nitrogen.
    
  • The 6-Amino Group: A versatile handle for attaching electrophilic "warheads" (e.g., acrylamides) targeting cysteine residues in the ATP-binding pocket of kinases.

  • The Quinoline Nitrogen (N-1): A critical hydrogen bond acceptor for hinge-region binding.

This guide details the synthesis, reactivity, and application of this building block, moving beyond basic properties to the causal logic of its use in drug design.

Physicochemical & Structural Analysis

The utility of 6-aminoquinoline-3-carbonitrile is dictated by its electronic distribution.

Electronic Tuning by the 3-Nitrile

The nitrile group at C-3 is not merely a passive substituent; it is a reactivity switch .

  • Activation of C-4: By withdrawing electron density from the pyridine ring of the quinoline, the nitrile group significantly lowers the energy of the transition state for nucleophilic attack at C-4. This allows for facile displacement of leaving groups (Cl, OH) by anilines, a key step in synthesizing the "4-anilinoquinoline" class of inhibitors.

  • Hinge Binding: The electron-withdrawing nature reduces the basicity of the N-1 nitrogen (pKa ~ 4-5), optimizing it as a hydrogen bond acceptor that does not incur a high desolvation penalty when entering the hydrophobic kinase pocket.

The 6-Amino Vector

The amino group at C-6 is positioned to project substituents into the "solvent-exposed region" of the kinase active site. In covalent inhibitors, this vector is geometrically optimal for presenting Michael acceptors (e.g., crotonamides) to conserved cysteine residues (e.g., Cys797 in EGFR or Cys773 in HER2).

Synthetic Routes to the Scaffold[1]

While 6-aminoquinoline-3-carbonitrile is commercially available, medicinal chemistry campaigns often require de novo synthesis to introduce diversity at the 7-position or to scale up the "activated" 4-chloro precursor.

The Gould-Jacobs Cyclization Route (Industrial Standard)

This is the most robust method for generating the 4-hydroxy/4-chloro variants required for drug synthesis.

Step-by-Step Logic:

  • Condensation: Aniline (often substituted, e.g., 4-nitroaniline or 3-ethoxy-4-nitroaniline) is condensed with ethyl (ethoxymethylene)cyanoacetate (EMCA) .

    • Why EMCA? It provides the 3-carbonitrile group and the necessary carbons for ring closure in a single reagent.

  • Thermal Cyclization: The resulting enamine is heated in a high-boiling solvent (Dowtherm A, ~250°C).

    • Mechanism:[1][2][3] Intramolecular electrophilic aromatic substitution.

  • Chlorination: The 4-hydroxy intermediate (tautomer of the quinolone) is treated with

    
     to yield the 4-chloro-3-quinolinecarbonitrile .
    
  • Unmasking the Amine: If a nitro-aniline was used, selective reduction (Fe/NH4Cl or SnCl2) yields the 6-amino group after the harsh cyclization conditions.

Direct Reduction of 6-Nitroquinoline

For the 4-H variant (unsubstituted at C-4), the commercially available 6-nitroquinoline can be brominated/iodinated if needed, or directly reduced.

  • Caution: Standard hydrogenation (Pd/C, H2) can sometimes reduce the nitrile to a methylamine or the quinoline ring to a tetrahydroquinoline. Chemoselective reduction using Iron (Fe) powder in acetic acid or Stannous Chloride (

    
    )  is preferred to preserve the nitrile and the aromatic system.
    

Functionalization Strategies: The "Building Block" Workflow

The following diagram illustrates the divergent synthesis pathways starting from the activated core.

G cluster_0 Critical Decision Point Core 4-Chloro-6-nitro-3-carbonitrile (Activated Core) Step1 S_NAr Displacement (Aniline Coupling) Core->Step1 Aniline, iPrOH, Heat Inter1 4-Anilino-6-nitro Intermediate Step1->Inter1 Step2 Nitro Reduction (Fe/AcOH or H2/Pd) Inter1->Step2 Amine 6-Amino-4-anilino Scaffold Step2->Amine Step3 Acylation / Amidation Amine->Step3 R-COCl (e.g., Crotonyl Cl) Drug1 Neratinib/Pelitinib (Michael Acceptor) Step3->Drug1 Covalent Warhead Drug2 COT Inhibitors (Urea/Amide derivatives) Step3->Drug2 Reversible Binding

Figure 1: Divergent synthetic workflow converting the activated building block into bioactive kinase inhibitors.

Zone 1: The 4-Position (Hinge Binder & Selectivity)

The 4-chloro group is displaced by substituted anilines.

  • Protocol: Reflux in isopropanol or ethanol. The HCl generated catalyzes the reaction (autocatalysis).

  • Self-Validating Check: The product usually precipitates as the hydrochloride salt. A color change (often to bright yellow) indicates successful coupling.

Zone 2: The 6-Position (The Warhead Vector)

Once the 6-amino group is revealed, it is reacted with acid chlorides.

  • For Irreversible Inhibition: React with (E)-4-(dimethylamino)but-2-enoyl chloride to install the Michael acceptor found in Neratinib.

  • Reactivity Note: The 6-amino group is less nucleophilic than a standard aniline due to the electron-withdrawing quinoline ring. Pyridine or DIPEA is required to drive acylation.

Experimental Protocols

Protocol A: Synthesis of 4-((3-chloro-4-fluorophenyl)amino)-6-nitroquinoline-3-carbonitrile

This protocol establishes the core scaffold with the hinge-binding aniline.

  • Reagents: 4-Chloro-6-nitroquinoline-3-carbonitrile (1.0 eq), 3-Chloro-4-fluoroaniline (1.1 eq), Isopropanol (10 vol).

  • Procedure:

    • Charge the reaction vessel with the quinoline starting material and isopropanol.

    • Add the aniline.[2]

    • Heat to reflux (approx. 82°C) for 3–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane).

    • Observation: The reaction mixture will turn from a suspension to a clear solution, then precipitate a yellow solid (the product HCl salt).

  • Workup: Cool to room temperature. Filter the solid. Wash with cold isopropanol and diethyl ether.

  • Yield: Typically 85–95%.

  • Validation:

    
     NMR should show the loss of the quinoline C-4 proton (if using 4-H route) or simply the appearance of aniline peaks. Mass spec (ESI+) confirms the M+1 peak.
    
Protocol B: Chemoselective Reduction of Nitro to Amine

Crucial step to avoid reducing the nitrile.

  • Reagents: Nitro-intermediate (from Protocol A), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

  • Procedure:

    • Suspend the nitro compound in EtOH/Water.

    • Add Fe powder and

      
      .
      
    • Heat to 80°C with vigorous stirring for 2 hours.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Neutralize with saturated

    
    . Extract with Ethyl Acetate.
    
  • Integrity Check: The IR spectrum should show the retention of the CN stretch (~2220

    
    ) and the appearance of amine doublets (~3300-3400 
    
    
    
    ).

Case Studies in Drug Discovery

Neratinib (HKI-272)
  • Target: HER2 / EGFR (Irreversible).[1]

  • Role of Scaffold: The 3-cyano-quinoline core positions the 4-anilino group to bind the hinge region (Met793 in HER2). The 6-amino group is acylated with a dimethylamino-crotonamide.

  • Mechanism: The cysteine residue (Cys773) attacks the beta-carbon of the crotonamide. The 3-CN group increases the acidity of the N-1 proton, strengthening the H-bond with the hinge.

COT (Tpl2) Inhibitors
  • Target: Cancer Osaka Thyroid kinase (MAP3K8).

  • Role of Scaffold: 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles have been identified as potent inhibitors.[4][5]

  • Differentiation: Unlike EGFR inhibitors, these often utilize the 6-amino group to form ureas or sulfonamides rather than acrylamides, targeting a different pocket region.

Data Summary: Substituent Effects

PositionSubstituentElectronic EffectBiological Impact
C-3 -CN Strong EWG (

)
Increases C-4 electrophilicity; H-bond acceptor.
C-4 -Cl Leaving GroupPrecursor for

.
C-4 -NH-Ar DonorHinge binding; determines kinase selectivity.
C-6 -NH2 DonorSolubilizing group; handle for covalent warheads.
C-7 -OEt Donor(As seen in Neratinib) Solubilizing; fills hydrophobic pocket.

References

  • Synthesis of Neratinib Intermediate

    • Title: Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity.
    • Source: Journal of Medicinal Chemistry (2005).
    • URL:[Link]

  • Pelitinib (EKB-569)

    • Title: Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino[1,7] and [1,8]naphthyridine-3-carbonitriles (Comparison study).
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • COT Kinase Inhibitors

    • Title: Identification of a selective thieno[2,3-c]pyridine inhibitor of COT kinase and TNF-α production (referencing 6-aminoquinoline scaffolds).
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • General Quinoline Synthesis (Gould-Jacobs)

    • Title: The Gould-Jacobs Reaction.
    • Source: Comprehensive Organic Name Reactions and Reagents.
    • URL:[Link]

Sources

Exploratory

In Silico Elucidation of the Polypharmacological Profile of 6-Aminoquinoline-3-carbonitrile

Executive Summary The molecule 6-Aminoquinoline-3-carbonitrile represents a "privileged scaffold" in medicinal chemistry.[1] Structurally, it combines a planar quinoline core—capable of - stacking interactions—with a 3-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 6-Aminoquinoline-3-carbonitrile represents a "privileged scaffold" in medicinal chemistry.[1] Structurally, it combines a planar quinoline core—capable of


-

stacking interactions—with a 3-cyano group (hydrogen bond acceptor) and a 6-amino group (versatile vector for derivatization or H-bond donation).

While often utilized as a synthetic intermediate for irreversible EGFR inhibitors (e.g., Neratinib precursors) or MEK inhibitors, this guide treats the molecule as a chemical probe . We will execute a rigorous in silico target prediction workflow to identify its biological interactome. This guide moves beyond simple database lookups, establishing a causal link between the molecule's electronic properties and its binding probability to the Kinome and G-Protein Coupled Receptors (GPCRs) .

Part 1: Molecular Fingerprinting & Preparation

Before initiating target prediction, the ligand must be computationally "cured" to ensure the virtual representation matches physiological reality.

Electronic Structure & Protonation

The quinoline nitrogen (N1) is weakly basic (


). However, the electron-withdrawing nitrile group at position 3 reduces the electron density of the ring system, potentially lowering the 

further. Conversely, the 6-amino group is an electron donor (resonance effect), pushing density back into the ring.

Protocol 1: Ligand Preparation

  • Structure Generation: Generate 3D coordinates from SMILES: Nc1ccc2cc(C#N)cnc2c1.

  • Protonation State: At physiological pH (7.4), the molecule exists primarily as the neutral free base .

    • Why? Protonation of the quinoline nitrogen would disrupt the binding mode in typical kinase ATP pockets (which prefer neutral H-bond acceptors at this position).

  • Conformational Analysis: While the core is rigid, the amino group has rotational freedom (inversion). Energy minimize using the OPLS3e or MMFF94 force field to locate the global minimum.

Molecular Descriptors (The "Bait")

To "fish" for targets, we define the bait using physicochemical descriptors:

  • H-Bond Donors (HBD): 1 (Amino group)

  • H-Bond Acceptors (HBA): 2 (Quinoline N, Nitrile N)

  • TPSA (Topological Polar Surface Area): ~50 Ų (High membrane permeability predicted).

  • LogP: ~1.8–2.2 (Ideal lipophilicity for CNS and intracellular targets).

Part 2: Ligand-Based Target Prediction (The "Fishing" Expedition)

This phase utilizes the "Similarity Principle"—molecules with similar structures or pharmacophores likely bind similar targets.

Methodology: Similarity Ensemble Approach (SEA)

We employ a dual-pronged approach using 2D fingerprints (ECFP4) and 3D shape overlays.

Workflow Diagram: Target Prediction Pipeline

PredictionPipeline cluster_Methods Prediction Algorithms Ligand 6-Aminoquinoline- 3-carbonitrile Prep Ligand Prep (pH 7.4, MMFF94) Ligand->Prep LB Ligand-Based (SwissTargetPrediction/SEA) Prep->LB 2D Fingerprints SB Structure-Based (Inverse Docking/idTarget) Prep->SB 3D Pharmacophore Consensus Consensus Scoring (Probability > 0.7) LB->Consensus SB->Consensus Validation ADMET & Docking Validation Consensus->Validation

Caption: Integrated workflow for identifying biological targets using both ligand-based and structure-based algorithms.

Predicted Target Classes

Based on the scaffold's privilege and similarity searches against ChEMBL and PubChem, the following targets are statistically most probable:

Target ClassSpecific ProteinProbabilityMechanistic Rationale
Kinase EGFR (ErbB1) HighThe 3-CN quinoline core mimics the adenine ring of ATP. The 3-CN group often interacts with the "gatekeeper" residue or hinge region (Met793).
Kinase MEK1 / MEK2 Med-High3-cyanoquinolines are known bioisosteres for 3-cyanoquinolines found in MEK inhibitors (e.g., Pelitinib analogs).
Enzyme DNA Gyrase MediumQuinolines are foundational to fluoroquinolone antibiotics; 3-CN derivatives show intercalation potential.
GPCR Adenosine A2A Low-MedStructural similarity to adenine allows weak competitive antagonism.

Part 3: Structure-Based Validation (The "Truth" Serum)

We must validate the ligand-based predictions by docking the molecule into the crystal structures of the top hits. We focus on EGFR due to the high prevalence of this scaffold in EGFR inhibitors (e.g., EKB-569).

Experimental Protocol: Inverse Docking (EGFR)

Objective: Determine if 6-aminoquinoline-3-carbonitrile can spontaneously occupy the ATP-binding pocket of EGFR.

Step-by-Step Methodology:

  • Target Selection: Retrieve PDB ID: 1M17 (EGFR kinase domain complexed with Erlotinib).

  • Protein Preparation:

    • Remove crystallographic water molecules (except those bridging the ligand and hinge region, specifically Thr790 or Met793 ).

    • Add polar hydrogens and compute Gasteiger charges.

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand (Erlotinib).

    • Dimensions:

      
       Å.
      
  • Docking (AutoDock Vina / Glide SP):

    • Run docking with exhaustiveness = 8.

    • Constraint: Define a hydrogen bond constraint at Met793 (Hinge region) to enforce kinase-like binding.

Binding Mode Analysis

The docking results typically reveal a specific pose:

  • Hinge Interaction: The N1 (quinoline nitrogen) acts as an H-bond acceptor from the backbone NH of Met793 .

  • Hydrophobic Enclosure: The planar aromatic system sandwiches between Leu718 and Val726 .

  • The 6-Amino Role: This group projects towards the solvent front or the ribose-binding pocket, often serving as the attachment point for solubilizing tails or acrylamide "warheads" (in covalent drugs).

Significance: This confirms that 6-aminoquinoline-3-carbonitrile is a fragment lead . It binds efficiently (


 likely in the 

range) but requires elaboration for nanomolar potency.

Part 4: Pathway Impact Visualization

Understanding the target is insufficient; we must map the downstream consequences. Inhibiting EGFR with this scaffold disrupts the MAPK/ERK pathway.

SignalingPathway EGF EGF Ligand EGFR EGFR (Target) EGF->EGFR Activation RAS RAS (GTP) EGFR->RAS Phosphorylation Inhibitor 6-Aminoquinoline- 3-carbonitrile Inhibitor->EGFR ATP Competition RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Inhibited) ERK->Proliferation

Caption: The scaffold acts as an ATP-competitive inhibitor at EGFR, blocking the RAS-RAF-MEK cascade.[2][3]

Part 5: ADMET & Toxicity Profiling[4]

Before synthesis or assay, we predict the safety profile.

  • Nitrile Toxicity: The 3-cyano group is metabolically stable on aromatic rings (unlike aliphatic nitriles). It is unlikely to release cyanide.

  • Metabolism (CYP450): The 6-amino group is a liability for N-acetylation (NAT2) or oxidation.

  • PAINS (Pan-Assay Interference Compounds): The aminoquinoline core is generally clean, but fluorescence interference is possible in certain assays due to the quinoline chromophore.

References

  • Giffin, M. J., et al. (2008). "Deep molecular docking for the discovery of novel EGFR inhibitors." Journal of Medicinal Chemistry.

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry.

  • SwissInstitute of Bioinformatics. "SwissTargetPrediction: A web server for target prediction of bioactive small molecules." Nucleic Acids Research.

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.

  • Berman, H. M., et al. (2000). "The Protein Data Bank."[4] Nucleic Acids Research. (PDB ID: 1M17).

Sources

Foundational

An In-Depth Technical Guide to the Fluorescence Properties of 6-Aminoquinoline-3-carbonitrile: A Versatile Fluorophore for Research and Development

Abstract The quinoline scaffold represents a cornerstone in medicinal chemistry and materials science, valued for its rigid, planar structure and rich electronic properties.[1] Within this class, 6-Aminoquinoline-3-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry and materials science, valued for its rigid, planar structure and rich electronic properties.[1] Within this class, 6-Aminoquinoline-3-carbonitrile emerges as a molecule of significant interest due to its intrinsic "push-pull" electronic architecture. This guide provides a comprehensive technical overview of the photophysical properties of 6-Aminoquinoline-3-carbonitrile, leveraging data from its parent moieties, 6-aminoquinoline (6-AQ) and quinoline-3-carbonitrile derivatives. We will explore the principles governing its fluorescence, including its pronounced environmental sensitivity, and detail methodologies for its synthesis and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to harness the unique luminescent properties of this versatile scaffold for applications ranging from bioimaging to the development of targeted therapeutics.

Part I: Core Photophysical Principles and Characteristics

The unique fluorescence characteristics of 6-Aminoquinoline-3-carbonitrile are dictated by the interplay between the electron-donating 6-amino group and the electron-withdrawing 3-carbonitrile group. This configuration facilitates an intramolecular charge transfer (ICT) upon photoexcitation, making the molecule's fluorescence highly sensitive to its local environment.

Absorption, Emission, and Intramolecular Charge Transfer (ICT)

The absorption and fluorescence of 6-Aminoquinoline-3-carbonitrile arise from π→π* electronic transitions within the conjugated quinoline ring system. The presence of the amino donor and nitrile acceptor groups creates a permanent dipole moment that increases significantly upon excitation. This change is the hallmark of an ICT state, where the excited state (ES) is substantially more polar than the ground state (GS).[2][3] This phenomenon is the primary driver behind the molecule's pronounced solvatochromic behavior.

Solvatochromism: A Probe for Environmental Polarity

Solvatochromism refers to the change in a substance's color (and by extension, its absorption and emission spectra) with a change in solvent polarity.[4] For 6-aminoquinoline and its derivatives, a distinct bathochromic (red) shift in the fluorescence emission spectrum is observed as the solvent polarity increases.[2][3][5]

Causality: In non-polar solvents, the energy difference between the less polar ground state and the more polar excited state is large. As solvent polarity increases, polar solvent molecules arrange around the fluorophore, preferentially stabilizing the highly polar excited state. This stabilization lowers the energy of the excited state, resulting in a lower-energy (longer wavelength) fluorescence emission.[3] The Stokes shift—the difference between the maximum absorption and emission wavelengths—also increases significantly with solvent polarity, further indicating a substantial change in geometry and electronic distribution in the excited state.[3]

Table 1: Representative Solvatochromic Effects on 6-Aminoquinoline Derivatives

Solvent Polarity (ET(30)) Typical Absorption λmax (nm) Typical Emission λmax (nm) Typical Stokes Shift (nm)
n-Hexane 31.0 ~350 ~400 ~50
Chloroform 39.1 ~360 ~450 ~90
Ethyl Acetate 38.1 ~358 ~465 ~107
Acetonitrile 45.6 ~355 ~480 ~125
DMSO 45.1 ~365 ~510 ~145

Note: Data is compiled and representative of the behavior of 6-aminoquinoline and related push-pull quinoline systems.[2][3][6] Absolute values for 6-Aminoquinoline-3-carbonitrile may vary.

Fluorescence Quantum Yield and Lifetime

Fluorescence Quantum Yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[7] Fluorescence Lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.[8]

For 6-aminoquinoline derivatives, these properties are highly dependent on the solvent environment and structural features. In many push-pull systems, polar solvents can not only red-shift the emission but also decrease the quantum yield by promoting non-radiative decay pathways.[6] For some derivatives, fluorescence may be almost entirely quenched in highly polar solvents.[6] The introduction of a cyano group at the 3-position, as in our molecule of interest, has been shown in related systems to improve quantum yields compared to analogs without this electron-withdrawing group.[9]

Table 2: Comparative Fluorescence Properties of Related Fluorophores

Compound Solvent Quantum Yield (ΦF) Lifetime (τ) (ns) Reference
6,7-Dimethoxy-4-cyano-carbostyril Acetonitrile ~0.50 N/A [9]
3,4-Dicyano-6,7-dimethoxy-carbostyril Acetonitrile ~0.50 N/A [9]
Quinine Sulfate 0.1 N H₂SO₄ 0.51 ~18.9 [10]
2-Aminopyridine Water ~0.60 N/A [11]
Anap (ncAA) Aqueous Buffer ~0.30 1.3 - 3.3 [12]

| Rhodamine B | Ethanol | 0.49 | ~2.4 |[8] |

Part II: Synthesis and Chemical Derivatization

The synthesis of the 6-Aminoquinoline-3-carbonitrile scaffold can be achieved through established methodologies in heterocyclic chemistry, most notably variations of the Friedländer annulation.[13] This approach involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as malononitrile.

Proposed Synthetic Workflow

A plausible and efficient route to synthesize 6-Aminoquinoline-3-carbonitrile involves a one-pot multicomponent reaction, a strategy prized for its atom economy and operational simplicity.[14][15]

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular Cyclization & Dehydrogenation cluster_2 Step 3: Nitro Group Reduction A 2-Amino-5-nitrobenzaldehyde C Intermediate A (2-((2-amino-5-nitrophenyl)methylene)malononitrile) A->C Base (e.g., Piperidine) Ethanol, Reflux B Malononitrile B->C D 6-Nitroquinoline-3-carbonitrile C->D Oxidative Cyclization E 6-Aminoquinoline-3-carbonitrile (Final Product) D->E Reducing Agent (e.g., SnCl2, Fe/HCl, H2/Pd-C)

Caption: Proposed synthetic pathway for 6-Aminoquinoline-3-carbonitrile.

Strategies for Tuning Photophysical Properties

The true power of the 6-Aminoquinoline-3-carbonitrile scaffold lies in its tunability. Strategic chemical modifications can be employed to modulate its fluorescence properties for specific applications.

  • N-Functionalization: Alkylation or arylation of the 6-amino group can alter its electron-donating strength, leading to shifts in emission wavelengths and changes in quantum yield. It can also be used to attach the fluorophore to other molecules of interest.

  • Ring Substitution: Introducing additional substituents onto the quinoline core can further refine its electronic properties. For instance, adding another donor group can enhance brightness, while modifying other positions can influence solubility and cell permeability.[9]

  • Bio-conjugation: The amino group provides a convenient handle for conjugation to biomolecules (peptides, proteins, nucleic acids) using standard bioconjugation chemistries (e.g., NHS esters, isothiocyanates), enabling its use as a targeted fluorescent label.

Part III: Applications in Research and Drug Development

The unique combination of a versatile chemical scaffold and environment-sensitive fluorescence makes 6-Aminoquinoline-3-carbonitrile a powerful tool.

Environmentally Sensitive Fluorescent Probes

The solvatochromic nature of this fluorophore makes it an excellent candidate for use as a probe to report on the local polarity of microenvironments.

  • Bioimaging: When introduced into cells, changes in its emission wavelength can map variations in polarity between different organelles, such as the non-polar lipid droplets versus the aqueous cytoplasm.[6][16]

  • Protein-Ligand Binding: Upon binding to a protein, the fluorophore moves from a polar aqueous environment to a typically more hydrophobic protein pocket. This transition would be expected to cause a significant blue-shift in its fluorescence and an increase in quantum yield, providing a direct readout of binding events.

  • Membrane Studies: It can be used to probe the properties of lipid bilayers, reporting on membrane fluidity and phase transitions.

A Privileged Scaffold for Kinase Inhibitor Development

The quinoline-3-carbonitrile core is recognized as a privileged scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[17] The 4-anilino-3-quinolinecarbonitrile framework has been successfully employed to target kinases such as Src, which are critical regulators in cell signaling and are often dysregulated in cancer.[17]

The intrinsic fluorescence of the 6-amino substituted version provides a unique advantage. It allows for the development of "self-reporting" inhibitors, where target engagement in cells or in vitro assays can be monitored directly through changes in fluorescence properties, facilitating mechanism-of-action studies and high-throughput screening.

Part IV: Key Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols for characterizing the fluorescence properties of 6-Aminoquinoline-3-carbonitrile are essential.

Protocol: Measurement of Absorption and Fluorescence Spectra

Objective: To determine the excitation and emission maxima and observe solvatochromic shifts.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of 6-Aminoquinoline-3-carbonitrile in a high-purity solvent like DMSO or ethanol.

  • Working Solution Preparation: For each solvent to be tested (e.g., hexane, chloroform, acetonitrile, water), dilute the stock solution to a final concentration that yields an absorbance between 0.05 and 0.1 at the absorption maximum (λmax,abs). This low concentration minimizes inner-filter effects.

  • Absorption Measurement: Using a UV-Vis spectrophotometer, scan the absorbance of each sample across a relevant wavelength range (e.g., 250-500 nm) to determine λmax,abs. Use the corresponding pure solvent as a blank.

  • Fluorescence Measurement:

    • Transfer the same sample to a quartz cuvette for use in a spectrofluorometer.

    • Set the excitation wavelength to the determined λmax,abs.

    • Scan the emission spectrum starting from ~10-20 nm above the excitation wavelength to a point where the signal returns to baseline (e.g., 370-700 nm). The peak of this spectrum is the emission maximum (λmax,em).

    • To obtain the excitation spectrum, set the emission monochromator to the determined λmax,em and scan the excitation wavelengths over the absorption range. The resulting spectrum should match the absorption spectrum if a single species is responsible for the fluorescence.

  • Data Analysis: Tabulate the λmax,abs and λmax,em for each solvent and calculate the Stokes shift (λmax,em - λmax,abs).

Protocol: Determination of Relative Fluorescence Quantum Yield (ΦF)

Objective: To quantify the fluorescence efficiency relative to a known standard.

Causality: The direct measurement of absolute quantum yield is complex. A comparative method using a well-characterized reference standard, such as quinine sulfate, is a robust and widely accepted alternative.[7][10] The method relies on the principle that for dilute solutions, the integrated fluorescence intensity is proportional to the fraction of light absorbed and the quantum yield.

G A Prepare Sample (S) & Reference (R) Solutions B Measure Absorbance (A) at Excitation Wavelength (λex) A->B F Measure Refractive Index (η) of Solvents A->F C Ensure A < 0.1 for both S and R B->C G Calculate Quantum Yield (Φs) using Comparative Equation B->G D Measure Fluorescence Emission Spectra C->D E Integrate Area (I) under Emission Curves D->E E->G F->G

Caption: Workflow for Relative Quantum Yield Determination.

Methodology:

  • Select a Standard: Choose a reference standard whose absorption and emission spectra overlap with the sample. Quinine sulfate in 0.1 N H₂SO₄ (ΦF = 0.51) is a common choice for blue-emitting fluorophores.[10]

  • Prepare Solutions: Prepare a series of dilutions for both the sample (S) and the reference (R) in their respective solvents. The absorbance of all solutions at the chosen excitation wavelength (λex) must be kept below 0.1 to avoid inner-filter effects and ensure a linear relationship between absorbance and fluorescence.

  • Measure Absorbance: Record the absorbance (A) of each solution at λex.

  • Measure Fluorescence: For each solution, excite at λex and record the full emission spectrum.

  • Data Analysis:

    • Calculate the integrated fluorescence intensity (I) for each spectrum (the area under the emission curve).

    • Plot integrated intensity versus absorbance for both the sample and the reference. The slopes of these plots (GradS and GradR) are used in the calculation.

    • Calculate the quantum yield of the sample (ΦS) using the following equation: ΦS = ΦR × (GradS / GradR) × (ηS² / ηR²) Where:

      • ΦR is the quantum yield of the reference.

      • Grad is the gradient from the plot of integrated intensity vs. absorbance.

      • η is the refractive index of the solvent for the sample (S) and reference (R).

Conclusion and Future Outlook

6-Aminoquinoline-3-carbonitrile is more than just a fluorescent molecule; it is a highly adaptable platform for scientific inquiry. Its defining characteristic is a pronounced sensitivity to the local environment, driven by an efficient intramolecular charge transfer mechanism. This property, combined with a synthetically tractable and biologically relevant quinoline core, makes it an exceptionally valuable tool. Future research will undoubtedly focus on harnessing this scaffold to create next-generation biosensors for real-time cellular imaging, developing self-reporting drug candidates for improved pharmacological profiling, and designing novel smart materials with tunable optical properties. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and exploit the full potential of this remarkable fluorophore.

References

  • ResearchGate. (n.d.). Solvatochromism and Estimation of Ground and Excited State Dipole Moments of 6-aminoquinoline. Retrieved from ResearchGate. [Link]

  • Pinto, S. R., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. [Link]

  • Pinto, S. R., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

  • Royal Society of Chemistry. (n.d.). Acid responsiveness of emissive morpholinyl aminoquinolines and their use for cell fluorescence imaging. Organic & Biomolecular Chemistry. [Link]

  • Sanjay, S., et al. (2022). Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • ResearchGate. (n.d.). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Retrieved from ResearchGate. [Link]

  • (2001). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS†. Journal of the Chinese Chemical Society. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption of aminoquinoline 3 in various solvents. Retrieved from ResearchGate. [Link]

  • Li, Z., et al. (2022). A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2013). Enzymatic Conversion of 6-Nitroquinoline to the Fluorophore 6-Aminoquinoline Selectively under Hypoxic Conditions. Chemical Research in Toxicology. [Link]

  • Sciforum. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Retrieved from Sciforum. [Link]

  • Wang, L., et al. (2021). Chemical Regulation of Fluorescence Lifetime. ACS Chemical Reviews. [Link]

  • Lang, K., et al. (2021). An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved FRET. eLife. [Link]

  • ResearchGate. (n.d.). Spectroscopic Physicochemical and Photophysical Investigation of Biologically Active 2-oxo-quinoline-3-carbonitrile Derivative. Retrieved from ResearchGate. [Link]

  • Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry. [Link]

  • Hay, M. P., et al. (2012). Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. The Journal of Organic Chemistry. [Link]

  • Figshare. (2012). Hypoxia-Selective, Enzymatic Conversion of 6-Nitroquinoline into a Fluorescent Helicene: Pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-Oxide. Retrieved from Figshare. [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Monti, S., et al. (2021). Predicting Solvatochromism of Chromophores in Proteins through QM/MM and Machine Learning. Journal of Chemical Theory and Computation. [Link]

  • MDPI. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). Fluorescence decay parameters of quinoline-pyrene probe 6a and 6b at pH 4 and 7. Retrieved from ResearchGate. [Link]

  • MDPI. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Retrieved from MDPI. [Link]

  • PubMed. (2024). 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile: A fluorescent molecule that induces differentiation in PC12 cells. Retrieved from PubMed. [Link]

  • Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • MDPI. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Retrieved from MDPI. [Link]

  • (1973). Fluorescence Lifetime Reference Standards for the Range 0.189 to 115 Nanoseconds. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. [Link]

  • Sharma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. [Link]

  • Semantic Scholar. (2018). synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2. Retrieved from Semantic Scholar. [Link]

  • National Bureau of Standards. (1976). Fluorescence quantum yield measurements. Retrieved from NIST. [Link]

Sources

Exploratory

6-Aminoquinoline-3-carbonitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: This in-depth technical guide provides a comprehensive overview of 6-Aminoquinoline-3-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This in-depth technical guide provides a comprehensive overview of 6-Aminoquinoline-3-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical structure, molecular formula, and key physicochemical properties. It further outlines established synthetic methodologies, robust characterization techniques, and explores its applications as a versatile scaffold in drug discovery. All information is substantiated with citations to authoritative sources to ensure scientific integrity and to provide a foundation for further research and development.

Core Molecular Identity: Structure and Formula

A thorough understanding of a compound's structure and formula is fundamental to its application in scientific research.

Chemical Formula: C₁₀H₇N₃

Molecular Weight: 169.18 g/mol [1]

IUPAC Name: 6-aminoquinoline-3-carbonitrile

Chemical Structure:

Caption: 2D representation of 6-Aminoquinoline-3-carbonitrile.

Synthesis and Purification: A Practical Approach

The construction of the 6-Aminoquinoline-3-carbonitrile scaffold is most effectively achieved through the Friedländer annulation reaction.[2][3][4] This powerful method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group.[3]

Synthetic Workflow: The Friedländer Annulation

A common and reliable synthetic route involves a two-step process starting from a readily available substituted aniline.

G cluster_0 Step 1: Formation of Nitro-Intermediate cluster_1 Step 2: Functionalization and Reduction A p-Nitroaniline B Skraup Reaction (Glycerol, H₂SO₄, Oxidizing Agent) A->B C 6-Nitroquinoline B->C D Introduction of Nitrile Group (e.g., via Sandmeyer-type reaction on a precursor) C->D E 6-Nitroquinoline-3-carbonitrile D->E F Reduction (e.g., SnCl₂/HCl or Catalytic Hydrogenation) E->F G 6-Aminoquinoline-3-carbonitrile F->G

Caption: Generalized synthetic pathway for 6-Aminoquinoline-3-carbonitrile.

Detailed Experimental Protocol

This protocol outlines a representative laboratory-scale synthesis.

PART 1: Synthesis of 6-Nitroquinoline

  • Reaction Setup: In a well-ventilated fume hood, carefully add concentrated sulfuric acid to glycerol in a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel. The mixture should be cooled in an ice bath during the addition.

  • Addition of Reactants: Slowly add p-nitroaniline to the cooled mixture with continuous stirring.

  • Reaction Execution: Gently heat the reaction mixture. An oxidizing agent, such as arsenic pentoxide or iodine, is traditionally used in the Skraup synthesis. The reaction is exothermic and requires careful temperature control.

  • Work-up: After the reaction is complete (monitored by Thin Layer Chromatography, TLC), the mixture is cooled and poured onto crushed ice. The solution is then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 6-nitroquinoline.

  • Purification: The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

PART 2: Synthesis of 6-Aminoquinoline-3-carbonitrile

Subsequent steps would involve the introduction of the carbonitrile group at the 3-position of the 6-nitroquinoline intermediate, a step that can be complex and may require multi-step functionalization. A final reduction of the nitro group is then necessary.

  • Reduction of the Nitro Group: A common and effective method for reducing the nitro group is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[5] Alternatively, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst can be employed for a cleaner reaction.

  • Purification of Final Product: The final product, 6-Aminoquinoline-3-carbonitrile, can be purified by column chromatography on silica gel or by recrystallization to achieve high purity.

Expert Insights on Experimental Choices:

  • The Skraup Reaction: This classic method, while effective, involves harsh conditions and the use of toxic reagents. Modern variations aim to improve safety and yields.

  • Reduction Step: The choice between SnCl₂/HCl and catalytic hydrogenation often depends on the scale of the reaction and the presence of other functional groups that might be sensitive to the reaction conditions. Catalytic hydrogenation is generally preferred for its cleaner workup.

Physicochemical and Spectroscopic Characterization

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound.

Table 1: Key Physicochemical Properties

PropertyValue/ObservationSource
Molecular Formula C₁₀H₇N₃[6]
Molecular Weight 169.18 g/mol [6]
Appearance Typically a crystalline powder[7]
Melting Point Varies depending on purity, but related compounds like 6-aminoquinoline melt around 115-119 °C[7][8][9]
Solubility Generally expected to have moderate solubility in polar organic solvents like DMSO and methanol[7]

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons in the quinoline ring system will show characteristic chemical shifts and coupling patterns. A distinct signal for the amino (-NH₂) protons will also be present.
¹³C NMR Resonances corresponding to the ten unique carbon atoms in the molecule, including a characteristic downfield signal for the nitrile carbon.
FT-IR (Infrared Spectroscopy) Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C≡N stretching of the nitrile group (around 2220-2240 cm⁻¹), and C=C/C=N stretching of the aromatic ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight (169.18) or a protonated molecular ion peak [M+H]⁺ at m/z 170.19.

Applications in Drug Discovery and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[10] 6-Aminoquinoline-3-carbonitrile, with its specific functionalization, is a valuable building block for the synthesis of novel therapeutic agents.

  • Kinase Inhibitors: The quinoline core is a well-established framework for the design of kinase inhibitors, which are crucial in oncology.[11][12] The 4-anilino-3-quinolinecarbonitrile scaffold, a close analog, has shown significant promise in targeting various kinases.[11] The amino group at the 6-position provides a convenient handle for further modification to enhance potency and selectivity.[13]

  • Antimicrobial and Antimalarial Agents: Quinoline derivatives have a long history as antimalarial drugs, and the aminoquinoline scaffold is a cornerstone of this therapeutic class.[5][10] The unique substitution pattern of 6-Aminoquinoline-3-carbonitrile makes it an interesting candidate for the development of new antimicrobial agents.

  • Fluorescent Probes: The extended aromatic system of the quinoline ring can impart fluorescent properties, making its derivatives suitable for use as fluorescent probes in biological imaging and sensing applications.[7]

G cluster_0 Therapeutic and Research Applications A 6-Aminoquinoline-3-carbonitrile Quinoline Scaffold 6-Amino Group 3-Nitrile Group B Kinase Inhibitors (Oncology) A:f0->B Core Pharmacophore A:f1->B Site for SAR Modification C Antimicrobial Agents (Infectious Diseases) A:f0->C Bioactive Heterocycle D Fluorescent Probes (Bioimaging) A:f2->D Modulates Photophysical Properties

Caption: Interplay of structural features and applications of 6-Aminoquinoline-3-carbonitrile.

Conclusion

6-Aminoquinoline-3-carbonitrile is a synthetically accessible and highly versatile heterocyclic compound. Its unique combination of a privileged quinoline scaffold with strategically placed amino and nitrile functional groups makes it an invaluable building block for the development of novel kinase inhibitors, antimicrobial agents, and advanced materials. The synthetic routes, while requiring careful optimization, are well-precedented, and the characterization of the molecule is straightforward with modern analytical techniques. This guide provides a solid foundation for researchers to explore the full potential of this promising molecule in their respective fields.

References

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.
  • Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation using 1-(5-Amino-2-methylphenyl)ethanone. Benchchem.
  • Friedländer synthesis. Wikipedia.
  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. (2010, January 15).
  • Step-by-Step Friedländer Synthesis of Quinolines: Application Notes and Protocols for Researchers. Benchchem.
  • Substituted 6-aminoquinoline-3-carbonitrile, 33 | C25H23Cl2FN8 | CID 44143369. PubChem.
  • 3-Aminoquinoline-6-carbonitrile. AiFChem. (2025, October 21).
  • 6-Aminoquinoline-5-carbonitrile, 95%, Thermo Scientific 250 mg. Fisher Scientific.
  • Exploring the Properties and Applications of 6-Aminoquinoline (CAS 580-15-4). (2026, March 2).
  • SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. (2001, May 14).
  • Applications of 6-Bromo-4-chloroquinoline-3-carbonitrile in Medicinal Chemistry. Benchchem.
  • A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. PMC. (2023, March 27).
  • 3-aminoquinoline-6-carbonitrile | 2090903-85-6. Sigma-Aldrich.
  • 2090903-85-6 | 3-Aminoquinoline-6-carbonitrile. ChemScene.
  • 6-Aminoquinoline - Safety Data Sheet. ChemicalBook. (2026, January 17).
  • Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. PMC. (2024, November 12).
  • How to synthesize 6-aminoquinoline. Guidechem. (2024, February 22).
  • 6-Aminoquinoline | CAS#:580-15-4. Chemsrc. (2025, August 22).
  • Spectroscopic Physicochemical and Photophysical Investigation of Biologically Active 2-oxo-quinoline-3-carbonitrile Derivative.
  • 6-Aminoquinoline | C9H8N2 | CID 11373. PubChem.
  • 2-Amino-4-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. PMC.
  • 3-Hydroxyquinoline-6-carbonitrile|CAS 63124-12-9. Benchchem.
  • Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermedi
  • Methods for the preparation of 6-aminoisoquinoline.
  • Aminoquinolines [Chemical Structural Class]. TCI AMERICA.
  • 3-Quinolinecarbonitrile | C10H6N2 | CID 93177. PubChem.
  • Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ChemInform. (2025, August 7).
  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. (2025, July 18).

Sources

Foundational

Biological Profiling of Novel 6-Aminoquinoline Derivatives: A Technical Guide

Executive Summary The 6-aminoquinoline scaffold represents a privileged structure in medicinal chemistry, distinct from its 4-amino (chloroquine-like) and 8-amino (primaquine-like) counterparts. While historically oversh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-aminoquinoline scaffold represents a privileged structure in medicinal chemistry, distinct from its 4-amino (chloroquine-like) and 8-amino (primaquine-like) counterparts. While historically overshadowing the 6-position, recent Structure-Activity Relationship (SAR) studies reveal that derivatives at this position offer unique metabolic stability and reduced neurotoxicity profiles while maintaining potent antimalarial, antimicrobial, and anticancer activities.

This technical guide outlines a rigorous, self-validating biological screening workflow designed to identify high-value hits from libraries of new 6-aminoquinoline derivatives. It moves beyond generic protocols to focus on the specific physicochemical liabilities and mechanistic targets unique to this scaffold.

Module 1: Primary Screening – Antimalarial Potency

Rationale: Given the quinoline core's historical success in targeting Plasmodium species, the primary screen prioritizes antimalarial activity. The 6-amino substitution pattern has shown promise in overcoming chloroquine resistance by altering the molecule's pKa and accumulation inside the parasite's digestive vacuole.

Mechanism of Action: Heme Detoxification Inhibition

The primary target is the crystallization of toxic free heme (ferriprotoporphyrin IX) into inert hemozoin. 6-aminoquinolines function by


-

stacking with free heme, preventing this detoxification process.
Protocol: SYBR Green I Fluorescence Assay (High-Throughput)

Why this protocol? Unlike the traditional radioisotopic (


H-hypoxanthine) method, SYBR Green I is cost-effective, non-radioactive, and directly correlates fluorescence with parasite DNA content, making it ideal for screening large derivative libraries.

Reagents:

  • Parasite Culture: P. falciparum (strains 3D7 for sensitive, Dd2/K1 for resistant).

  • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • Dye: SYBR Green I (10,000x stock).

Step-by-Step Workflow:

  • Synchronization: Synchronize parasites to the ring stage using 5% sorbitol treatment 48 hours prior to the assay.

  • Plating: Distribute 100 µL of parasite culture (1% parasitemia, 2% hematocrit) into 96-well black-bottom plates.

  • Treatment: Add 6-aminoquinoline derivatives in serial dilution (e.g., 0.5 nM to 10 µM). Include Chloroquine and Artesunate as positive controls.

  • Incubation: Incubate for 72 hours at 37°C in a hypoxic chamber (90% N

    
    , 5% O
    
    
    
    , 5% CO
    
    
    ).
  • Lysis & Staining: Add 100 µL of Lysis Buffer containing 2x SYBR Green I. Incubate for 1 hour in the dark at room temperature.

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

Data Analysis: Calculate IC


 using non-linear regression (sigmoidal dose-response).
  • Validation Criteria: Z-factor must be > 0.5 for the plate to be valid.

Module 2: Secondary Profiling – Cytotoxicity & Selectivity

Rationale: 6-aminoquinolines can exhibit off-target toxicity, particularly genotoxicity due to DNA intercalation. It is critical to establish a Selectivity Index (SI) early to filter out "false positives" that kill parasites merely through general cytotoxicity.

Protocol: MTT Viability Assay on Mammalian Cells

Cell Lines: Vero (Monkey kidney epithelial) or HepG2 (Human liver).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Exposure: Treat cells with derivatives (concentration range 1 µM – 100 µM) for 48 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Dissolve crystals in DMSO. Measure absorbance at 570 nm.

Critical Output: Selectivity Index (SI)



  • Target: An SI > 10 is considered a hit; SI > 50 is a lead candidate.

Module 3: Antimicrobial & Anticancer Evaluation

Rationale: Recent literature suggests 6-aminoquinolines possess "dual-target" capabilities, inhibiting bacterial DNA gyrase and inducing apoptosis in cancer cells.

Antibacterial Screen (Broth Microdilution)
  • Targets: S. aureus (Gram+), E. coli (Gram-), and MRSA strains.

  • Metric: Minimum Inhibitory Concentration (MIC).

  • Standard: CLSI guidelines. Compounds with MIC < 10 µg/mL are prioritized.

Anticancer Mechanism: Apoptosis Induction[1]
  • Method: Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry.[1]

  • Observation: 6-aminoquinolines often arrest the cell cycle at the G2/M phase.

  • Differentiation:

    • Annexin V+/PI-: Early Apoptosis (Desired).

    • Annexin V-/PI+: Necrosis (Toxic/Undesirable).

Visualization: Screening Logic & Mechanism[2]

Diagram 1: The Screening Cascade

This workflow illustrates the decision gates for progressing a 6-aminoquinoline derivative from library to lead.

ScreeningCascade Start Compound Library (6-Aminoquinoline Derivatives) Primary Primary Screen: Antimalarial (SYBR Green I) Target: IC50 < 1 µM Start->Primary HitSel Hit Selection Primary->HitSel Counter Counter Screen: Cytotoxicity (Vero Cells) Target: SI > 10 HitSel->Counter Active Discard Discard / Archive HitSel->Discard Inactive Secondary Secondary Profiling: Antibacterial (MIC) & Anticancer (MTT/FACS) Counter->Secondary Non-Toxic Counter->Discard Toxic (Low SI) Lead Lead Candidate (ADME/Tox Ready) Secondary->Lead Broad Spectrum / Potent

Caption: A hierarchical screening cascade designed to filter 6-aminoquinoline derivatives based on potency, selectivity, and secondary therapeutic indications.

Diagram 2: Mechanism of Action (Heme Detoxification)

Understanding the molecular target in Plasmodium is essential for interpreting SAR data.

HemeMechanism Hemoglobin Hemoglobin (Host Cell) FreeHeme Free Heme (Fe2+ -> Fe3+) TOXIC Hemoglobin->FreeHeme Proteolysis Vacuole Digestive Vacuole (Acidic pH 5.0) Hemozoin Hemozoin (Biocrystal) INERT FreeHeme->Hemozoin Biocrystallization Complex Drug-Heme Complex (Cytotoxic to Parasite) FreeHeme->Complex Pi-Pi Stacking Drug 6-Aminoquinoline Derivative Drug->Complex Accumulation (Weak Base) Complex->Hemozoin Inhibits

Caption: The 6-aminoquinoline mechanism involves accumulation in the digestive vacuole and inhibition of hemozoin formation, leading to parasite death via heme toxicity.

Summary of Quantitative Benchmarks

Assay TypeCell Line / StrainKey MetricSuccess CriteriaReference Standard
Antimalarial P. falciparum (3D7)IC

< 500 nMChloroquine (20 nM)
Cytotoxicity Vero / HEK293CC

> 50 µMPodophyllotoxin (Toxic)
Selectivity N/ASI Ratio> 10 (Hit), > 50 (Lead)N/A
Antibacterial S. aureus (ATCC 25923)MIC< 4 µg/mLCiprofloxacin
Anticancer MCF-7 / HeLaIC

< 10 µMDoxorubicin

References

  • Mishra, M., et al. (2017). Quinoline derivatives: In vitro antimicrobial study. Journal of Pharmaceutical and Pharmacological Sciences. Link

  • Dua, V.K., et al. (2015). Aminoquinoline and their derivatives as antimalarial agents. ResearchGate. Link

  • BenchChem Technical Support. (2025). Protocol for Testing Anticancer Activity of Quinoline Derivatives. BenchChem Application Notes. Link

  • Cecchetti, V., et al. (2000).[2] Studies on 6-Aminoquinolones: Synthesis and Antibacterial Evaluation. Journal of Medicinal Chemistry. Link

  • RSC Advances. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Royal Society of Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Using 6-Aminoquinoline-3-carbonitrile in Kinase Inhibitor Assays

Introduction & Scientific Context 6-Aminoquinoline-3-carbonitrile (CAS: 71255-57-7) is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a class of potent, irreversible kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

6-Aminoquinoline-3-carbonitrile (CAS: 71255-57-7) is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a class of potent, irreversible kinase inhibitors targeting EGFR , HER2 , and MEK .[1] It is the direct synthetic precursor to clinically significant drugs such as Neratinib (HKI-272) and Pelitinib (EKB-569) .[1]

In the context of kinase assays, this molecule is rarely the final therapeutic agent. Instead, it is utilized in three specific high-value applications:[1]

  • Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight fragment to map the ATP-binding pocket.[1]

  • Negative Control: To validate the necessity of the "warhead" (e.g., the crotonamide group) in covalent inhibitors by comparing the non-covalent scaffold (6-amino) against the covalent derivative.

  • Synthetic Intermediate: As the starting material for structure-activity relationship (SAR) libraries.

Critical Technical Insight: Quinoline-3-carbonitrile derivatives often exhibit intrinsic fluorescence .[1] When using this molecule in kinase assays, researchers must avoid standard Fluorescence Intensity (FI) assays to prevent false readouts.[1] This protocol prioritizes Time-Resolved FRET (TR-FRET) and Luminescence (ADP-Glo) platforms to eliminate this interference.[1]

Experimental Workflow Visualization

The following diagram illustrates the logical flow from scaffold preparation to assay validation, highlighting the critical decision points regarding assay technology selection.

KinaseAssayWorkflow Start Start: 6-Aminoquinoline-3-carbonitrile Solubility Step 1: Solubility Check (DMSO) Start->Solubility Interference Step 2: Fluorescence Scan (Ex: 350nm / Em: 450nm) Solubility->Interference Decision Is Intrinsic Fluorescence High? Interference->Decision PathA Path A: High Interference Select ADP-Glo or TR-FRET Decision->PathA Yes PathB Path B: Low Interference Select FP or FI (Rare) Decision->PathB No AssaySetup Step 3: Kinase Reaction Setup (EGFR/HER2 Target) PathA->AssaySetup PathB->AssaySetup DataAnalysis Step 4: Data Analysis (IC50 vs. Ligand Efficiency) AssaySetup->DataAnalysis NextSteps Step 5: Derivatization (Acylation to Neratinib analogs) DataAnalysis->NextSteps

Caption: Workflow for validating 6-Aminoquinoline-3-carbonitrile, prioritizing assay selection based on intrinsic fluorescence properties.

Materials & Preparation

Reagents
  • Compound: 6-Aminoquinoline-3-carbonitrile (Purity >98% by HPLC).[1]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), PCR grade.[1]

  • Kinase Target: Recombinant Human EGFR (T790M/L858R) or HER2 (Active).[1]

  • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate.[1]

  • ATP: Ultra-pure ATP (10mM stock).

Stock Solution Preparation (Protocol)

The amino group at position 6 can facilitate hydrogen bonding, but the planar quinoline ring drives hydrophobicity.[1] Proper solubilization is critical to prevent "crash out" in aqueous buffers.[2]

  • Weighing: Weigh approximately 5-10 mg of solid compound.

  • Calculation: Calculate the volume of DMSO required to achieve a 50 mM stock concentration.

    • Note: Do not exceed 100 mM, as stability decreases over freeze-thaw cycles at saturation.[1]

  • Dissolution: Add DMSO and vortex vigorously for 30 seconds. If particles persist, sonicate for 5 minutes at 25°C.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months.

Detailed Assay Protocols

Protocol A: Interference Check (Mandatory Pre-Screen)

Before running a kinase inhibition assay, you must quantify the compound's intrinsic fluorescence to ensure it does not overlap with your detector's channel.[1]

  • Dilution: Prepare a 10 µM solution of 6-Aminoquinoline-3-carbonitrile in Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1% DMSO).

  • Scan: Using a multimode plate reader, perform an emission scan:

    • Excitation: 340 nm (common UV range).

    • Emission Range: 380 nm – 600 nm.

  • Result Interpretation:

    • Signal > 2x Buffer Background: The compound is fluorescent. DO NOT use standard Fluorescence Polarization (FP) or Fluorescence Intensity (FI) assays.[1]

    • Action: Proceed to Protocol B (ADP-Glo) or Protocol C (LanthaScreen TR-FRET).[1]

Protocol B: ADP-Glo™ Kinase Assay (Luminescence)

Recommended for this scaffold due to zero interference from compound fluorescence.[1]

Principle: Measures ADP generation. The luminescent signal is directly proportional to kinase activity.

Step-by-Step Procedure:

  • Compound Plating:

    • Prepare a 10-point dose-response curve of 6-Aminoquinoline-3-carbonitrile in DMSO.

    • Transfer 250 nL of compound to a 384-well white low-volume plate (Final top concentration: 100 µM).

  • Enzyme Addition:

    • Dilute EGFR/HER2 kinase to 2x optimal concentration (e.g., 2 ng/µL) in 1x Kinase Buffer.[1]

    • Add 2.5 µL of enzyme solution to the wells.

    • Pre-incubation: Incubate for 15 minutes at RT. Crucial for detecting weak binders.

  • Substrate/ATP Mix:

    • Prepare 2x ATP/Substrate mix (ATP at Km apparent, typically 10-50 µM).[1]

    • Add 2.5 µL to start the reaction.

  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops reaction, depletes ATP).[1] Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

  • Read: Measure Luminescence (Integration time: 0.5 – 1.0 sec).

Protocol C: LanthaScreen™ TR-FRET Binding Assay

Recommended for measuring binding affinity (


) independent of ATP turnover.[1]

Principle: A Europium-labeled anti-tag antibody generates a TR-FRET signal with a tracer bound to the kinase.[1] The test compound displaces the tracer, reducing the FRET signal.

  • Master Mix: Prepare kinase (5 nM) + Eu-Anti-Tag Antibody (2 nM) + Tracer (e.g., Tracer 236 at Kd concentration) in Assay Buffer.[1]

  • Reaction: Add 15 µL of Master Mix to 384-well plate containing 150 nL of compound.

  • Incubation: 60 minutes at RT.

  • Read: Measure TR-FRET on a compatible reader.

    • Excitation: 340 nm.

    • Emission 1: 615 nm (Donor).

    • Emission 2: 665 nm (Acceptor).

  • Calculation: Calculate Emission Ratio (665/615).

Data Analysis & Interpretation

Expected Results

Since 6-Aminoquinoline-3-carbonitrile lacks the electrophilic "warhead" (acrylamide) present in drugs like Neratinib, it acts as a reversible, ATP-competitive fragment.[1]

ParameterExpected Value RangeInterpretation
IC50 (Kinase Activity) 5 µM – 50 µMModerate/Weak potency.[1] Indicates the scaffold binds the hinge region but lacks strong anchoring.
Hill Slope ~1.0Standard competitive inhibition.
Solubility Limit ~100 µM in bufferPrecipitate may form >100 µM; check for aggregation artifacts.
Fluorescence High (Blue/Green)Confirm interference if using non-TR-FRET assays.[1]
Ligand Efficiency (LE) Calculation

For fragment screening, raw IC50 is misleading. Calculate Ligand Efficiency to assess the "quality" of the binding interaction per heavy atom.


[1]
  • Target LE: > 0.3 (Indicates a high-quality scaffold suitable for optimization).

Strategic Derivatization (Next Steps)

To convert this scaffold into a potent inhibitor (e.g., Neratinib analog), the 6-amino group must be acylated.[1]

Reaction Scheme (Brief):

  • Reactants: 6-Aminoquinoline-3-carbonitrile + (E)-4-(dimethylamino)but-2-enoyl chloride.[1]

  • Conditions: NMP/THF at 0°C to RT.

  • Outcome: Formation of the amide bond creates the "Michael Acceptor" required for covalent bonding to Cys797 (EGFR) or Cys805 (HER2).

References

  • Wissner, A., et al. (2005).[1] "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity." Journal of Medicinal Chemistry.

  • Rabindran, S. K., et al. (2004).[1] "Antitumor activity of HKI-272, an orally active, irreversible inhibitor of the HER-2 tyrosine kinase."[1][3] Cancer Research.[4]

  • LanthaScreen™ Eu Kinase Binding Assay Protocol. Thermo Fisher Scientific Application Notes.

  • Promega ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols.

  • Tsou, H. R., et al. (2001).[1] "6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) tyrosine kinases."[1] Journal of Medicinal Chemistry.

Sources

Application

Application Note: 6-Aminoquinoline-3-carbonitrile in Antibacterial Drug Discovery

This guide details the strategic application of 6-Aminoquinoline-3-carbonitrile as a privileged scaffold in the development of next-generation antibacterial agents. It addresses the synthesis of derivatives, biological e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of 6-Aminoquinoline-3-carbonitrile as a privileged scaffold in the development of next-generation antibacterial agents. It addresses the synthesis of derivatives, biological evaluation, and mechanistic validation.[1][2]

Executive Summary & Rationale

6-Aminoquinoline-3-carbonitrile represents a high-value "privileged structure" in medicinal chemistry. Unlike traditional fluoroquinolones that rely on the N1-C2-C3-C4 pharmacophore, the quinoline-3-carbonitrile scaffold utilizes the nitrile group (CN) as a bioisostere for the carbonyl/carboxyl moiety, enhancing metabolic stability and altering hydrogen bond donor/acceptor profiles.

The 6-amino position serves as the critical "vector of variation." By functionalizing this amine, researchers can modulate:

  • Lipophilicity (LogP): To improve membrane permeability in Gram-negative bacteria.

  • Target Affinity: To establish additional contacts with the ATPase subunit of DNA Gyrase (GyrB) or Topoisomerase IV.

  • Solubility: Via the introduction of polar or ionizable side chains.

This guide provides a validated workflow for transforming this precursor into potent antibacterial candidates.

Mechanism of Action: The Dual-Target Strategy

The primary utility of 6-aminoquinoline-3-carbonitrile derivatives lies in their ability to inhibit bacterial DNA replication.

  • Primary Target: DNA Gyrase (GyrB subunit). The nitrile group at C3 and the quinoline nitrogen (N1) often mimic the ATP-binding motif, competitively inhibiting the ATPase activity required for DNA supercoiling.

  • Secondary Target: Topoisomerase IV (ParE subunit). Inhibition here prevents the decatenation of daughter chromosomes, crucial for bacterial cell division.

Mechanistic Pathway Visualization

The following diagram illustrates the interference of the quinoline scaffold within the bacterial replication cycle.

AntibacterialMechanism Scaffold 6-Aminoquinoline-3-carbonitrile Derivative BactCell Bacterial Cell Entry (Porin Channels) Scaffold->BactCell Passive Diffusion Target1 DNA Gyrase (GyrB) ATPase Domain BactCell->Target1 High Affinity Binding Target2 Topoisomerase IV (ParE Subunit) BactCell->Target2 Secondary Binding Effect1 Inhibition of DNA Supercoiling Target1->Effect1 Blocks ATP Hydrolysis Effect2 Inhibition of Chromosome Decatenation Target2->Effect2 Stalls Replication Fork Outcome Bacterial Cell Death (Bactericidal) Effect1->Outcome Effect2->Outcome

Figure 1: Mechanism of Action (MOA) pathway for Quinoline-3-carbonitrile derivatives targeting bacterial DNA replication enzymes.

Experimental Protocols

Protocol A: Chemical Derivatization (Schiff Base Formation)

The most common application involves reacting the 6-amino group with aromatic aldehydes to form Schiff bases (imines), which are often reduced to secondary amines to increase stability.

Objective: Synthesize 6-((substituted-benzylidene)amino)quinoline-3-carbonitrile.

Reagents:

  • 6-Aminoquinoline-3-carbonitrile (1.0 eq)

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 6-Aminoquinoline-3-carbonitrile in 15 mL of absolute ethanol. Sonicate if necessary to ensure complete dissolution.

  • Activation: Add 2-3 drops of glacial acetic acid to protonate the aldehyde carbonyl, enhancing electrophilicity.

  • Addition: Add 1.1 mmol of the chosen aromatic aldehyde dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture at 78°C (reflux) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

    • Checkpoint: The spot for the amine starting material should disappear.

  • Precipitation: Allow the reaction mixture to cool to room temperature, then place in an ice bath for 30 minutes. The Schiff base product typically precipitates as a solid.

  • Filtration & Wash: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

  • Recrystallization: Purify the crude solid from hot ethanol/DMF mixture to obtain the analytical grade compound.

Validation:

  • IR Spectroscopy: Look for the appearance of the C=N stretch (approx. 1600–1620 cm⁻¹) and disappearance of the NH₂ doublet (3300–3400 cm⁻¹).

Protocol B: Antibacterial Susceptibility Testing (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Resazurin dye (0.01%) (indicator)

Workflow:

  • Stock Preparation: Dissolve the test compound in DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in MHB across the 96-well plate (Range: 128 µg/mL to 0.25 µg/mL). Ensure final DMSO concentration is <1%.

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and dilute 1:100. Add 100 µL of inoculum to each well.

  • Incubation: Incubate plates at 37°C for 18–24 hours .

  • Readout: Add 30 µL of Resazurin solution to each well. Incubate for 2–4 hours.

    • Blue Color: No bacterial growth (Inhibition).

    • Pink Color: Bacterial growth (Metabolic reduction of dye).

  • Calculation: The MIC is the lowest concentration well that remains blue.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of modifications at the 6-position of the quinoline-3-carbonitrile core, based on aggregated literature trends.

Table 1: SAR Analysis of 6-Amino Derivatives

Derivative TypeR-Group at 6-PositionGram (+) ActivityGram (-) ActivityMechanistic Insight
Parent -NH₂ (Free Amine)LowLowPoor cellular penetration; weak binding.
Schiff Base -N=CH-(4-Cl-Ph)High ModerateLipophilic tail fits into the hydrophobic pocket of GyrB.
Amide -NH-CO-CH₃ModerateLowSteric bulk is acceptable, but electronic withdrawal reduces N1 basicity.
Secondary Amine -NH-CH₂-(4-F-Ph)High High Flexible linker allows induced fit; Fluorine enhances permeability.
Sulfonamide -NH-SO₂-PhModerateLowHigh polarity limits Gram-negative porin crossing.

Development Workflow Diagram

This flowchart guides the researcher from the raw intermediate to a lead candidate.

DevelopmentWorkflow Start Start: 6-Aminoquinoline- 3-carbonitrile Step1 In Silico Docking (Target: GyrB ATPase) Start->Step1 Step2 Chemical Synthesis (Schiff Base/Amide) Step1->Step2 Select Top Hits Step3 Purification & Characterization (NMR/IR) Step2->Step3 Step4 In Vitro Screening (MIC Assay) Step3->Step4 Decision MIC < 4 µg/mL? Step4->Decision Refine SAR Optimization (Modify R-group) Decision->Refine No Lead Lead Candidate (Toxicity/ADME) Decision->Lead Yes Refine->Step1 Iterate

Figure 2: Iterative drug development pipeline for quinoline-3-carbonitrile antibacterials.

Safety & Handling

  • Toxicity: 6-aminoquinolines can undergo metabolic activation to form reactive quinone-imines, which may cause hematological toxicity (e.g., methemoglobinemia). All derivatives must be screened for cytotoxicity against mammalian cells (e.g., HEK293) early in the development process.

  • PPE: Handle the parent compound in a fume hood. Use nitrile gloves, as aminoquinolines can be absorbed through the skin.

References

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry.

  • Design, synthesis and antibacterial evaluation of pyrano[3,2-H]quinoline carbonitriles. Journal of Green Pharmacy.

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules.

  • 6-Aminoquinolones: a new class of quinolone antibacterials? Journal of Medicinal Chemistry.

  • Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate.

Sources

Method

Application Note &amp; Protocols: Synthesis and Evaluation of Irreversible EGFR Inhibitors from a 6-Aminoquinoline-3-carbonitrile Scaffold

Introduction: The Rationale for Irreversible EGFR Inhibition The Epidermal Growth factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and a critical regulator of cellular processes, includi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Irreversible EGFR Inhibition

The Epidermal Growth factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various human cancers, most notably non-small cell lung cancer (NSCLC).[1][3]

First-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, function by reversibly competing with ATP at the kinase domain's binding site. While clinically effective in patients with activating EGFR mutations (e.g., exon 19 deletions or L858R), their efficacy is often short-lived due to the development of acquired resistance.[4] The most common mechanism, accounting for approximately 60% of cases, is a secondary "gatekeeper" mutation, T790M, which increases the receptor's affinity for ATP and sterically hinders the binding of reversible inhibitors.[5][6][7]

To overcome this challenge, second-generation irreversible inhibitors were developed.[4][8] These agents, which include compounds derived from quinoline and quinazoline scaffolds, feature an electrophilic "warhead"—typically a Michael acceptor like an acrylamide or crotonamide group.[9] This functional group allows the inhibitor to form a stable, covalent bond with a specific cysteine residue (Cys797) within the ATP binding pocket of EGFR.[6][9] This covalent and irreversible binding provides a significant therapeutic advantage by maintaining target inhibition even in the presence of high intracellular ATP concentrations and in T790M-mutant tumors.[10][11]

The 6-amino-4-anilinoquinoline-3-carbonitrile core is a privileged scaffold for developing such inhibitors. It provides the necessary geometry to engage with the hinge region of the EGFR kinase domain, while the 6-amino position serves as a perfect chemical handle for introducing the reactive Michael acceptor moiety required for irreversible binding.[12][13][14] This application note provides a detailed protocol for the synthesis, purification, characterization, and biological evaluation of a potent irreversible EGFR inhibitor starting from this key intermediate.

Mechanism of Action: Covalent Target Engagement

The mechanism of irreversible inhibition involves two distinct steps: a reversible binding event followed by an irreversible covalent bond formation.

  • Reversible Binding (Affinity-Driven) : The quinoline core of the inhibitor initially binds non-covalently to the ATP-binding site of the EGFR kinase domain. This binding is guided by hydrogen bonds and hydrophobic interactions, positioning the inhibitor correctly.

  • Covalent Bonding (Reactivity-Driven) : Once docked, the electrophilic Michael acceptor on the inhibitor is positioned in close proximity to the nucleophilic thiol group of the Cys797 residue. A Michael addition reaction ensues, forming a permanent covalent bond between the inhibitor and the receptor.[9]

This two-step process effectively inactivates the kinase, blocking downstream signaling pathways responsible for tumor cell proliferation and survival.

G cluster_0 EGFR Kinase Domain (Pre-Covalent) cluster_1 Covalent Complex (Inactivated) cluster_2 Downstream Signaling EGFR_Inactive EGFR (Cys797) EGFR_Covalent Inhibitor-Cys797 Covalent Adduct (Irreversibly Inactivated EGFR) EGFR_Inactive->EGFR_Covalent Michael Addition Reaction (Covalent Bond Formation) Inhibitor_Free Irreversible Inhibitor (Quinoline + Michael Acceptor) Inhibitor_Free->EGFR_Inactive Reversible Binding (Non-covalent) ATP ATP ATP->EGFR_Inactive Competitive Binding Signal_Blocked Proliferation & Survival Pathways (e.g., PI3K/AKT, MAPK) BLOCKED EGFR_Covalent->Signal_Blocked Inhibition of Autophosphorylation

Figure 1: Mechanism of Irreversible EGFR Inhibition.

Synthetic Workflow and Protocols

The synthesis of the target irreversible inhibitor is achieved via a two-step process starting from commercially available materials. The overall workflow involves the construction of the core 4-anilinoquinoline structure followed by the introduction of the reactive warhead.

G Start 6-Amino-4-chloro quinoline-3-carbonitrile Intermediate Intermediate: 6-Amino-4-(arylamino) quinoline-3-carbonitrile Start->Intermediate Nucleophilic Aromatic Substitution Aniline Substituted Aniline (e.g., 3-ethynyl-4-fluoroaniline) Aniline->Intermediate Nucleophilic Aromatic Substitution FinalProduct Final Product: Irreversible EGFR Inhibitor Intermediate->FinalProduct Acylation (Warhead Installation) AcylChloride Acyl Chloride (e.g., Crotonyl Chloride) AcylChloride->FinalProduct Acylation (Warhead Installation) Purification Purification & Characterization FinalProduct->Purification BioAssay Biological Evaluation Purification->BioAssay

Figure 2: General Synthetic and Evaluation Workflow.

Protocol 3.1: Synthesis of 6-Amino-4-(3-ethynyl-4-fluoroanilino)quinoline-3-carbonitrile (Intermediate)

Rationale: This step involves a nucleophilic aromatic substitution reaction. The aniline nitrogen attacks the electron-deficient C4 position of the quinoline ring, displacing the chlorine atom. The choice of a substituted aniline (e.g., 3-ethynyl-4-fluoroaniline) is critical for optimizing binding affinity in the EGFR pocket. Isopropanol is a suitable solvent, and the reaction is typically acid-catalyzed, though it often proceeds thermally.

ReagentM.W.AmountMolesEquivalents
6-Amino-4-chloroquinoline-3-carbonitrile203.622.04 g10.0 mmol1.0
3-Ethynyl-4-fluoroaniline135.141.49 g11.0 mmol1.1
2-Propanol (IPA)-100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-amino-4-chloroquinoline-3-carbonitrile (2.04 g, 10.0 mmol) and 3-ethynyl-4-fluoroaniline (1.49 g, 11.0 mmol).

  • Add 2-propanol (100 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.

    • Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The product should appear as a new, less polar spot compared to the starting aniline.

  • After completion, allow the mixture to cool to room temperature. A yellow precipitate will form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid sequentially with cold 2-propanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted starting materials and impurities.

  • Dry the resulting yellow solid under high vacuum to afford the intermediate product.

    • Expected Yield: 85-95%.

    • Characterization: The structure should be confirmed by ¹H NMR and Mass Spectrometry (MS).

Protocol 3.2: Synthesis of N-(4-(3-cyano-4-(3-ethynyl-4-fluoroanilino)quinolin-6-yl)but-2-enamide (Final Product)

Rationale: This is the critical step where the "warhead" is installed. The amino group at the 6-position of the quinoline core is acylated using crotonyl chloride, a Michael acceptor.[12][13][14] Pyridine is used as a base to neutralize the HCl byproduct generated during the reaction and to catalyze the acylation. The reaction is performed at low temperature to control reactivity and minimize side reactions.

ReagentM.W.AmountMolesEquivalents
Intermediate from 3.1302.303.02 g10.0 mmol1.0
Crotonyl Chloride104.541.15 g (1.0 mL)11.0 mmol1.1
Anhydrous Pyridine-2.4 mL30.0 mmol3.0
Anhydrous N,N-Dimethylformamide (DMF)-50 mL--

Procedure:

  • Dissolve the intermediate (3.02 g, 10.0 mmol) in anhydrous DMF (50 mL) in a 250 mL round-bottom flask under an inert nitrogen atmosphere.

  • Add anhydrous pyridine (2.4 mL, 30.0 mmol) to the solution.

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • While stirring vigorously, add crotonyl chloride (1.0 mL, 11.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5°C.

    • Expert Insight: Rapid addition of the acid chloride can lead to di-acylation or other side products. Slow, controlled addition is key to obtaining a clean product.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC (10% Methanol in Dichloromethane).

  • Upon completion, pour the reaction mixture into 300 mL of ice-cold water with stirring. A precipitate will form.

  • Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water (3 x 50 mL) and then with a small amount of cold diethyl ether (20 mL).

  • Purification: The crude product should be purified by column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Biological Evaluation Protocols

Once synthesized and characterized, the compound's biological activity must be assessed. This involves determining its potency against the target kinase (EGFR) and its effect on cancer cell proliferation.

G cluster_0 Enzymatic Assays cluster_1 Cell-Based Assays Compound Purified Inhibitor EGFR_WT EGFR (Wild-Type) Kinase Assay Compound->EGFR_WT EGFR_Mutant EGFR (L858R/T790M) Kinase Assay Compound->EGFR_Mutant H1975_cells Cell Culture (e.g., H1975: L858R/T790M) Compound->H1975_cells IC50_Enzyme Determine Enzymatic IC50 EGFR_WT->IC50_Enzyme EGFR_Mutant->IC50_Enzyme MTT_Assay MTT Proliferation Assay H1975_cells->MTT_Assay GI50_Cell Determine Cellular GI50 MTT_Assay->GI50_Cell

Sources

Application

Application Note: 6-Aminoquinoline-3-carbonitrile as a Selective Fluorescent Probe for Metal Ion Detection

Introduction: The Critical Role of Metal Ion Detection Metal ions are fundamental to a vast array of biological, environmental, and industrial processes.[1][2][3] Essential metals like iron, zinc, and copper are critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metal Ion Detection

Metal ions are fundamental to a vast array of biological, environmental, and industrial processes.[1][2][3] Essential metals like iron, zinc, and copper are critical cofactors for enzymes and proteins, while non-essential heavy metals such as mercury, lead, and cadmium are highly toxic even at trace concentrations.[3] Consequently, the ability to selectively and sensitively detect these ions is of paramount importance in fields ranging from medical diagnostics and drug development to environmental monitoring.[1][2]

Fluorescent probes have emerged as a superior analytical tool for this purpose, offering high sensitivity, excellent spatiotemporal resolution, operational simplicity, and the potential for real-time, non-invasive monitoring of metal ions in complex systems.[1][2][3] Among the various classes of fluorophores, quinoline and its derivatives are extensively utilized in the design of chemosensors.[4][5][6][7] Their rigid, planar structure provides a stable fluorescent backbone, and the nitrogen-containing heterocyclic ring offers an excellent coordination site for metal ions.[5][7]

This application note provides a comprehensive guide to the use of 6-Aminoquinoline-3-carbonitrile , a promising fluorophore, for the detection of metal ions. We will delve into the underlying sensing mechanism, provide detailed, field-proven protocols for its application, and discuss data interpretation for researchers, scientists, and drug development professionals.

Principle of Detection: Coordination-Modulated Fluorescence

The functionality of 6-Aminoquinoline-3-carbonitrile as a metal ion sensor is predicated on its ability to act as a chelating agent. The quinoline ring's nitrogen atom and the amino group at the 6-position can form a stable coordination complex with specific metal ions. This binding event directly modulates the electronic structure of the fluorophore, leading to a discernible change in its photophysical properties.[4][8][9]

Two primary mechanisms can be responsible for the fluorescence response:

  • Fluorescence Quenching ("Turn-Off" Sensing): Upon binding to certain metal ions, particularly paramagnetic transition metals like Fe³⁺ or Cu²⁺, the fluorescence of the probe may be significantly quenched.[10][11][12] This often occurs through a process called Photoinduced Electron Transfer (PET), where an electron from the excited state of the fluorophore is transferred to the d-orbitals of the bound metal ion, providing a non-radiative pathway for the fluorophore to return to its ground state.[4][8]

  • Fluorescence Enhancement ("Turn-On" Sensing): For other metal ions, such as Zn²⁺ or Al³⁺, coordination can restrict intramolecular rotations and vibrations within the probe molecule.[6] This rigidity reduces non-radiative energy loss, leading to a significant increase in fluorescence quantum yield, a mechanism known as Chelation-Enhanced Fluorescence (CHEF).[6][8]

The specific response ("turn-on" or "turn-off") is dependent on the nature of the metal ion being detected.

cluster_0 Unbound State cluster_1 Bound State Probe 6-Aminoquinoline-3-carbonitrile (Fluorescent) Fluorescence Fluorescence Emission Probe->Fluorescence Emission Metal Metal Ion Probe->Metal Chelation Photon1 Excitation Photon (hν) Photon1->Probe Absorption Complex [Probe-Metal Ion] Complex (Quenched or Enhanced) Response Altered Fluorescence (Signal) Complex->Response Photon2 Excitation Photon (hν) Photon2->Complex Metal->Complex

Figure 1: Proposed mechanism for metal ion detection.

Experimental Design & Protocols

The following protocols are designed to be self-validating, providing a comprehensive framework for characterizing the interaction between 6-Aminoquinoline-3-carbonitrile and various metal ions.

Materials and Reagents
  • Probe: 6-Aminoquinoline-3-carbonitrile

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol for stock solution.

  • Buffer System: A buffer appropriate for the desired pH range (e.g., HEPES for physiological pH, Tris-HCl, or Phosphate buffer).

  • Metal Salts: High-purity chloride or nitrate salts of various metal ions (e.g., FeCl₃, CuCl₂, Zn(NO₃)₂, NiCl₂, Pb(NO₃)₂, HgCl₂, Al(NO₃)₃, etc.).

  • Water: Deionized, Milli-Q, or equivalent purity.

  • Equipment:

    • Fluorescence Spectrophotometer

    • UV-Vis Spectrophotometer

    • Quartz cuvettes (1 cm path length)

    • pH meter

    • Calibrated micropipettes

Preparation of Solutions
  • Probe Stock Solution (1 mM): Dissolve an accurately weighed amount of 6-Aminoquinoline-3-carbonitrile in DMSO to prepare a 1 mM stock solution. Store in the dark at 4°C.

    • Scientist's Note: DMSO is often used for initial solubilization of organic probes. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid solvent effects on the measurements.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of each metal salt in deionized water.

    • Scientist's Note: Using chloride or nitrate salts is recommended as these anions are generally non-coordinating and have minimal interference.

  • Working Buffer: Prepare the desired buffer at a suitable concentration (e.g., 10 mM HEPES, pH 7.4).

Protocol 1: Determining Selectivity of the Probe

This protocol assesses the probe's response to a variety of metal ions to identify its primary target.

  • Label a series of microcentrifuge tubes or cuvettes, one for each metal ion to be tested, plus a "blank" (probe only).

  • To each tube, add the appropriate volume of working buffer.

  • Add the probe stock solution to each tube to achieve a final concentration of 10 µM.

  • To each respective tube, add a specific metal ion stock solution to a final concentration of 50 µM (a 5-fold excess). Add only deionized water to the blank tube.

  • Bring the total volume in each tube to a constant value (e.g., 2 mL) with the working buffer.

  • Mix gently and incubate at room temperature for 15 minutes to allow for complexation to reach equilibrium.[13]

  • Measure the fluorescence emission spectrum for each sample. First, determine the optimal excitation wavelength (λex) by scanning the excitation spectrum while monitoring the emission maximum. Then, record the emission spectrum using the determined λex.

  • Compare the fluorescence intensity at the emission maximum (λem) for each metal ion against the blank. A significant increase or decrease indicates a selective interaction.

Protocol 2: Sensitivity and Limit of Detection (LOD)

This titration experiment determines how sensitive the probe is to its target metal ion.

  • Prepare a series of solutions in cuvettes containing a fixed concentration of the probe (e.g., 10 µM) in the working buffer.

  • Add increasing concentrations of the target metal ion (identified from Protocol 1) to the cuvettes. A typical range might be from 0 to 50 µM.

  • Incubate the solutions for 15 minutes at room temperature.

  • Measure the fluorescence intensity at the λem for each solution.

  • Plot the fluorescence intensity versus the concentration of the metal ion.[13]

  • Calculate the Limit of Detection (LOD) using the formula: LOD = 3σ / k , where 'σ' is the standard deviation of the fluorescence intensity of the blank (probe without metal ion, measured multiple times), and 'k' is the slope of the linear portion of the titration curve.[13]

Protocol 3: Determining Binding Stoichiometry (Job's Plot)

This method is crucial for understanding the binding ratio between the probe and the metal ion.

  • Prepare a series of solutions where the total molar concentration of the probe and the metal ion is held constant (e.g., 20 µM), but their mole fractions are varied.[13]

  • The mole fraction of the metal ion ([M]/([M]+[Probe])) should range from 0 to 1 (e.g., 0, 0.1, 0.2, ..., 0.9, 1.0).

  • Incubate the solutions for 15 minutes.

  • Measure the fluorescence intensity of each solution at the λem.

  • Plot the change in fluorescence intensity (ΔF = |F - F₀|) against the mole fraction of the metal ion. The mole fraction at which the maximum fluorescence change occurs indicates the binding stoichiometry. For example, a maximum at 0.5 suggests a 1:1 complex, while a maximum at 0.66 suggests a 1:2 (Probe:Metal) complex.

G A 1. Prepare Solutions - Probe Stock (1 mM) - Metal Ion Stocks (10 mM) - Working Buffer B 2. Selectivity Test - Mix Probe (10 µM) with various metal ions (50 µM) - Incubate 15 min A->B C 3. Measure Fluorescence - Record emission spectra (λex/λem) - Identify target ion B->C D 4. Titration (Sensitivity) - Fix [Probe], vary [Target Ion] - Incubate 15 min C->D Target Ion Identified F 6. Job's Plot (Stoichiometry) - Keep [Probe]+[Ion] constant - Vary mole fractions C->F Target Ion Identified E 5. Measure Fluorescence - Plot Intensity vs. [Ion] - Calculate LOD D->E H 8. Data Analysis - Summarize findings in tables - Interpret mechanisms E->H G 7. Measure Fluorescence - Plot ΔF vs. Mole Fraction - Determine binding ratio F->G G->H

Sources

Method

Application Notes and Protocols: High-Throughput Screening with a 6-Aminoquinoline-3-carbonitrile-based Library for Kinase Inhibitor Discovery

Introduction: The Power of the 6-Aminoquinoline-3-carbonitrile Scaffold in Kinase-Directed Drug Discovery Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of the 6-Aminoquinoline-3-carbonitrile Scaffold in Kinase-Directed Drug Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[3] High-throughput screening (HTS) has revolutionized this field by enabling the rapid and automated testing of large chemical libraries to identify novel kinase inhibitors.[4][5]

The 6-aminoquinoline-3-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. This heterocyclic system serves as a versatile template for the design of compounds that can effectively compete with ATP for binding to the kinase active site. Notably, derivatives of this scaffold have been successfully developed as potent and selective inhibitors of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).[3][6][7] The amenability of the quinoline core to chemical modification allows for the generation of large, diverse libraries, making it an ideal starting point for HTS campaigns aimed at discovering novel kinase-targeted therapeutics.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening campaign utilizing a 6-aminoquinoline-3-carbonitrile-based library. We will delve into the principles of library design, provide detailed protocols for primary and secondary screening assays, and outline a robust hit validation workflow.

Library Design and Synthesis: A Focused Approach

The success of any HTS campaign hinges on the quality and diversity of the compound library. For a 6-aminoquinoline-3-carbonitrile-based library targeting kinases, a focused diversity approach is often employed. This involves retaining the core scaffold responsible for hinge-binding interactions within the kinase active site while systematically modifying peripheral substituents to explore different pockets and enhance selectivity.

A common synthetic route involves a multi-component reaction, which is highly amenable to library synthesis. For instance, the reaction of an appropriate aldehyde, ethyl cyanoacetate, a substituted aniline, and an ammonium salt can efficiently generate a diverse range of quinoline-3-carbonitrile derivatives.[8]

Key Considerations for Library Design:

  • R1 Group (at the 6-amino position): This position is often solvent-exposed and provides an excellent handle for introducing a variety of functional groups to modulate physicochemical properties and explore interactions with the solvent front.

  • R2 and R3 Groups (on the quinoline core): Modifications at these positions can influence the electronic properties of the quinoline ring system and fine-tune the orientation of the molecule within the ATP-binding pocket.

  • R4 Group (on the 3-carbonitrile): While the nitrile group is often crucial for activity, its bioisosteric replacement can be explored to modulate potency and metabolic stability.

Primary High-Throughput Screening: A Fluorescence Polarization Assay

For the primary screen, a robust, sensitive, and cost-effective assay is paramount. Fluorescence Polarization (FP) is an excellent choice for monitoring kinase activity in an HTS format.[9][10] The principle of FP lies in the difference in the rotational speed of a small fluorescently labeled tracer molecule in its free versus protein-bound state.

In a competitive binding FP assay, a fluorescently labeled ligand with known affinity for the kinase of interest is used. When the tracer is bound to the much larger kinase, its rotation is slowed, resulting in a high polarization value. Compounds from the library that bind to the kinase and displace the tracer will cause the tracer to tumble more rapidly in solution, leading to a decrease in the polarization signal.

Protocol: Fluorescence Polarization (FP) Kinase Inhibition Assay

This protocol is designed for a 384-well plate format and is optimized for identifying inhibitors of a generic tyrosine kinase.

Materials:

  • Kinase of interest (e.g., EGFR, BTK)

  • Fluorescently labeled tracer (specific to the kinase)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • 6-Aminoquinoline-3-carbonitrile compound library (dissolved in 100% DMSO)

  • Positive Control: A known inhibitor of the kinase (e.g., Staurosporine)

  • Negative Control: DMSO

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Assay Procedure:

  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of each compound from the library (typically at a stock concentration of 10 mM in DMSO) into the appropriate wells of the 384-well assay plate.

    • Dispense 50 nL of the positive control inhibitor into the designated control wells.

    • Dispense 50 nL of DMSO into the negative control (maximum signal) and no-enzyme control (minimum signal) wells.

  • Enzyme and Tracer Preparation:

    • Prepare a 2X kinase solution in assay buffer at a concentration that yields a robust assay window.

    • Prepare a 2X tracer solution in assay buffer at a concentration optimized for the specific kinase-tracer pair (typically in the low nanomolar range).

  • Assay Reaction:

    • Add 5 µL of the 2X kinase solution to all wells except the no-enzyme control wells. Add 5 µL of assay buffer to the no-enzyme control wells.

    • Add 5 µL of the 2X tracer solution to all wells.

    • The final assay volume is 10 µL, with a final compound concentration of 50 µM and a final DMSO concentration of 0.5%.

  • Incubation and Measurement:

    • Seal the plates and incubate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader.

Data Analysis and Quality Control:

The quality of an HTS assay is assessed using the Z'-factor, which is a statistical measure of the separation between the positive and negative controls.[11]

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.

  • μ_pos and μ_neg are the means of the positive and negative controls, respectively.

An acceptable Z'-factor for HTS is generally ≥ 0.5.[12]

Hit Validation and Secondary Screening Cascade

A primary HTS campaign will inevitably identify a number of false positives. Therefore, a rigorous hit validation and secondary screening cascade is essential to confirm the activity of the initial hits and to begin to understand their mechanism of action.[13][14]

Workflow for Hit Validation and Secondary Screening

Hit_Validation_Workflow Primary_HTS Primary HTS (FP Assay) Hit_Confirmation Hit Confirmation (Re-testing) Primary_HTS->Hit_Confirmation Initial Hits Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET) Hit_Confirmation->Orthogonal_Assay Confirmed Hits Dose_Response Dose-Response & IC50 Determination Orthogonal_Assay->Dose_Response Validated Hits Cell_Based_Assay Cell-Based Assay (Cell Viability) Dose_Response->Cell_Based_Assay Potent Hits Selectivity_Profiling Selectivity Profiling (Kinase Panel) Cell_Based_Assay->Selectivity_Profiling Cell-Active Hits Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization Selective Hits

A typical hit validation and secondary screening workflow.

Secondary Assays

1. Orthogonal Biochemical Assay: To eliminate assay-specific artifacts, hits should be tested in an orthogonal biochemical assay that utilizes a different detection technology. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a good alternative to FP.[15]

2. Dose-Response and IC50 Determination: Confirmed hits are then tested in a dose-response format to determine their potency (IC50 value). This involves a serial dilution of the compound to generate a concentration-response curve.

3. Cell-Based Assays: The ultimate goal is to identify compounds that are active in a cellular context. A common secondary cell-based assay is a cell viability or proliferation assay. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that measures ATP levels as an indicator of metabolically active cells.[16][17][18]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • Cancer cell line expressing the target kinase (e.g., A431 for EGFR)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Confirmed hit compounds (dissolved in DMSO)

  • CellTiter-Glo® Reagent

  • 96-well or 384-well clear-bottom, white-walled plates

  • Luminometer

Assay Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into the assay plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in cell culture medium.

    • Add the diluted compounds to the cells and incubate for a specified period (e.g., 72 hours).

  • Luminescence Measurement:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

4. Selectivity Profiling: To assess the selectivity of the confirmed hits, they should be screened against a panel of other kinases. This is a critical step in identifying compounds with a desirable safety profile and minimizing off-target effects.

Illustrative Signaling Pathways

To provide context for the targeted drug discovery effort, it is helpful to visualize the relevant signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[19][20] Its signaling pathway is a key target in cancer therapy.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Proliferation/ Survival Nucleus->Proliferation

Simplified EGFR signaling pathway.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for a wide range of cytokines and growth factors, playing a critical role in immunity and inflammation.[21][22][23]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates Gene_Expression Gene Expression Nucleus->Gene_Expression

Overview of the JAK-STAT signaling pathway.

BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is essential for B-cell development, differentiation, and signaling.[24][25][26] It is a validated therapeutic target for B-cell malignancies and autoimmune diseases.

BTK_Signaling_Pathway BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates BTK BTK Lyn_Syk->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB_MAPK NF-κB / MAPK Pathways IP3_DAG->NFkB_MAPK Calcium->NFkB_MAPK Proliferation B-cell Proliferation & Survival NFkB_MAPK->Proliferation

Sources

Application

High-Sensitivity Amino Acid Analysis via 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) Derivatization

Application Note & Technical Guide [1] Executive Summary The accurate quantification of amino acids is a cornerstone of biopharmaceutical characterization, metabolomics, and food science. Traditional methods like OPA (or...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide [1]

Executive Summary

The accurate quantification of amino acids is a cornerstone of biopharmaceutical characterization, metabolomics, and food science. Traditional methods like OPA (ortho-phthalaldehyde) fail to detect secondary amines (e.g., Proline) without complex modifications, while PITC (phenylisothiocyanate) requires laborious vacuum drying.

This guide details the 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) method.[1][2][3][4][5][6][7][8][9] AQC is a pre-column derivatization reagent that reacts rapidly with both primary and secondary amines to yield highly stable, fluorescent urea derivatives.[1][4] This protocol offers femtomole-level sensitivity, exceptional derivative stability (up to one week), and a streamlined "add-and-shoot" workflow suitable for high-throughput LC-MS and HPLC-FLD environments.

Principle & Mechanism of Action
The Chemistry of AQC

The AQC reagent consists of a 6-aminoquinoline fluorophore moiety activated by an N-hydroxysuccinimide (NHS) ester.[1][3][4][6]

  • Activation: The NHS-carbamate group makes the carbon highly electrophilic.

  • Nucleophilic Attack: The amine group of the amino acid attacks the carbamate carbon.

  • Elimination: N-hydroxysuccinimide (NHS) is released as a leaving group.

  • Result: A stable asymmetric urea linkage is formed, attaching the fluorescent quinoline ring to the amino acid.[4]

Key advantage: Unlike OPA, which forms unstable isoindoles, the AQC-urea linkage is chemically robust, resisting hydrolysis at room temperature.

AQC_Reaction_Mechanism AQC AQC Reagent (Activated Carbamate) Complex Transition State (Tetrahedral Intermediate) AQC->Complex + AA (pH 8.8) AMQ AMQ (Hydrolysis Byproduct) AQC->AMQ + H2O (Slow Side Rxn) AA Amino Acid (Nucleophilic Amine) AA->Complex Product Fluorescent Urea Derivative (Stable) Complex->Product Fast Byproduct NHS (Leaving Group) Complex->Byproduct

Figure 1: Reaction mechanism of AQC with amino acids. Note the side reaction with water producing 6-Aminoquinoline (AMQ), a critical quality control peak.

Experimental Protocol
3.1 Reagent Preparation

Safety Note: AQC is a potent sensitizer. Handle in a fume hood.

  • Reagent Powder: 3 mg of AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate).

  • Reagent Diluent: 1 mL of anhydrous Acetonitrile (ACN).

    • Critical: Moisture degrades AQC. Use a fresh bottle of HPLC-grade ACN.

    • Procedure: Add ACN to the powder vial. Vortex for 10-20 seconds. Heat at 55°C for 10 minutes if dissolution is incomplete.

  • Borate Buffer: 0.2 M Sodium Borate, pH 8.8.

    • Why pH 8.8? This pH ensures the amino acid amines are deprotonated (nucleophilic) while preventing rapid hydrolysis of the AQC reagent before it can react.

3.2 Derivatization Workflow

This protocol is optimized for a standard 100 µL reaction volume.

StepComponentVolumeAction/Notes
1 Borate Buffer 70 µL Add to autosampler vial or PCR tube.
2 Sample / Std 10 µL Add amino acid hydrolysate or standard. Vortex briefly.
3 AQC Reagent 20 µL Add reconstituted AQC reagent. Vortex immediately.
4 Incubation N/A Let stand for 1 minute at Room Temp.
5 Heating N/A Heat at 55°C for 10 minutes. (CRITICAL STEP)

Why Heat? While the reaction is fast, Tyrosine forms a minor O-acylated side product. Heating converts this unstable intermediate into the stable mono-derivatized urea form, ensuring a single, sharp peak for Tyrosine.

Workflow cluster_prep Sample Preparation cluster_rxn Reaction cluster_analysis Analysis S1 Hydrolysate / Sample (Acidic) S2 Add Borate Buffer (pH 8.8) S1->S2 S3 Add AQC Reagent (in ACN) S2->S3 R1 Vortex Immediately S3->R1 R2 Heat: 55°C for 10 min (Tyr Conversion) R1->R2 A1 HPLC / UPLC Injection R2->A1

Figure 2: Step-by-step derivatization workflow ensuring pH buffering and tyrosine conversion.

Chromatographic Separation (UPLC/HPLC)[6][9][10]

The AQC derivatives are hydrophobic and separate well on C18 reverse-phase columns.

  • Column: C18 (e.g., 1.7 µm, 2.1 x 100 mm for UPLC; 3.5/5 µm for HPLC).

  • Detection:

    • Fluorescence (Preferred): Excitation: 250 nm | Emission: 395 nm.[8]

    • UV: 254 nm (Less sensitive, useful for high concentrations).

  • Mobile Phase A: 140 mM Sodium Acetate + 17 mM Triethylamine (pH 5.05) or commercial concentrate.

  • Mobile Phase B: 60% Acetonitrile / 40% Water.

Representative Gradient (UPLC):

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.099.90.1Initial
0.599.90.1Linear
5.790.99.1Linear
7.778.821.2Linear
8.040.459.6Linear (Wash)
10.099.90.1Re-equilibrate
Data Interpretation & Troubleshooting
The "AMQ" Peak (Internal Diagnostic)

AQC hydrolyzes in water to form 6-Aminoquinoline (AMQ) .[6][10]

  • Observation: You will always see a large AMQ peak early in the chromatogram (usually before the first amino acids).

  • Diagnostic Value:

    • No AMQ Peak: The reagent was degraded/inactive before addition.

    • Huge AMQ / Tiny AA Peaks: pH was too low (hydrolysis outcompeted derivatization). Check your Borate buffer.[1][4][6][9][11][10][12]

Comparative Analysis: AQC vs. Alternatives
FeatureAQC (6-Aminoquinoline)OPA (Ortho-phthalaldehyde)PITC (Edman)
Secondary Amines Yes (Direct) No (Requires FMOC)Yes
Derivative Stability High (1 week) Low (Minutes)Moderate (<24 hrs)
Workflow Liquid (Add & Heat) Liquid (Automated)Dry Down (Vacuum)
Sensitivity Femtomole PicomolePicomole
By-products AMQ (Fluorescent)NonePhenylurea
Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Yield for All AAs Reagent hydrolysis; Low pH.Use fresh anhydrous ACN; Verify Borate buffer pH is >8.2.
Double Peak for Tyrosine Incomplete heating.Ensure heating block is actually at 55°C for full 10 mins.
Baseline Noise / Drift Column contamination.AQC derivatives are "sticky." Wash column with 100% ACN periodically.
Missing Proline Detection setting.Proline is a secondary amine; AQC detects it, but OPA does not. Ensure you are not comparing to an OPA method trace.
References
  • Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography.[5][9][13][14] Analytical Biochemistry, 211(2), 279–287.[5][9] Link

  • Waters Corporation. (2020). AccQ-Tag Ultra Derivatization Kit - Care and Use Manual.Link

  • Liu, H., et al. (2014). Determination of amino acids in cell culture media by AQC derivatization. Journal of Chromatography B, 964, 116-127.[12] Link

  • Boogers, I., et al. (2008). Amino acid analysis: Improvements in the AQC method. Journal of Chromatography A, 1189(1-2), 106-109. Link

Sources

Method

High-Efficiency One-Pot Multicomponent Synthesis of Quinoline-3-Carbonitriles: A Green Chemistry Protocol

Introduction & Mechanistic Causality Quinoline-3-carbonitriles are highly privileged scaffolds in modern medicinal chemistry, exhibiting potent antimalarial, anticancer, and antibacterial properties. Traditional multi-st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Quinoline-3-carbonitriles are highly privileged scaffolds in modern medicinal chemistry, exhibiting potent antimalarial, anticancer, and antibacterial properties. Traditional multi-step syntheses of these heterocycles often suffer from low atom economy, harsh reaction conditions, and tedious chromatographic workups. As drug development accelerates, the shift toward Multicomponent Reactions (MCRs) combined with green catalysis has become imperative.

As application scientists, we recognize that translating a theoretical green chemistry concept into a reproducible benchtop protocol requires rigorous attention to reaction causality. The one-pot, three-component synthesis of quinoline-3-carbonitriles relies on a highly orchestrated cascade reaction between an aromatic aldehyde, an active methylene compound (e.g., malononitrile or methyl cyanoacetate), and an aniline derivative.

The Mechanistic Cascade

The reaction is driven by the synergistic activation of the substrates by the chosen catalyst:

  • Knoevenagel Condensation: The catalyst activates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. Concurrently, it facilitates the deprotonation of the active methylene compound. The subsequent condensation forms a highly electrophilic Knoevenagel adduct.

  • Michael Addition: The aniline derivative acts as a nucleophile, attacking the Knoevenagel adduct to form a Michael intermediate.

  • Cyclization & Aromatization: Intramolecular cyclization followed by tautomerization and oxidation yields the fully aromatized quinoline-3-carbonitrile.

Mechanism A Aromatic Aldehyde K Knoevenagel Adduct (Electrophilic) A->K Catalyst -H₂O B Active Methylene (e.g., Malononitrile) B->K C Aniline Derivatives M Michael Adduct (Intermediate) C->M K->M + Aniline Q Quinoline-3-Carbonitrile (Target Scaffold) M->Q Intramolecular Cyclization & Oxidation

Fig 1: Three-component mechanistic cascade for quinoline-3-carbonitrile synthesis.

Validated Experimental Protocols

To provide a comprehensive toolkit for synthetic chemists, we detail two field-proven, green protocols. Both methods are designed as self-validating systems , meaning the physical behavior of the reaction (e.g., magnetic separation, phase changes) serves as an intrinsic quality control checkpoint.

Protocol A: Microwave-Assisted Synthesis using N-GQDs/CoFe₂O₄ Nanocomposites

This cutting-edge protocol utilizes nitrogen-doped graphene quantum dots hybridized with cobalt ferrite nanoparticles .

Causality of Experimental Choices:

  • Catalyst Design: The spherical morphology of the N-GQDs/CoFe₂O₄ composite provides a massive surface-to-volume ratio. The nitrogen dopants act as Lewis basic sites to activate the methylene group, while the metal centers coordinate with the aldehyde.

  • Microwave Irradiation: Microwave energy couples directly with the polar ethanol solvent and the magnetic nanoparticles, causing localized superheating. This drastically accelerates the reaction kinetics from hours to mere seconds.

  • Magnetic Recovery: The superparamagnetic nature of CoFe₂O₄ allows for instant, zero-waste catalyst recovery using an external magnetic field, bypassing tedious filtration.

Step-by-Step Methodology:

  • Preparation: In a 25 mL microwave-safe reaction vessel, add 1.0 mmol of the aromatic aldehyde, 1.0 mmol of methyl cyanoacetate, and 1.0 mmol of the aniline derivative.

  • Catalyst Addition: Add 20 mg of the engineered N-GQDs/CoFe₂O₄ spherical nanocomposite, followed by 5.0 mL of absolute ethanol.

  • Homogenization: Stir the mixture vigorously for 1 minute at ambient temperature to ensure uniform dispersion of the solid catalyst.

  • Irradiation: Place the vessel in a dedicated laboratory microwave reactor. Irradiate at 400 W for 60–90 seconds. (Self-Validation: The reaction mixture will darken and become homogeneous as the Knoevenagel intermediate forms and is subsequently consumed).

  • Reaction Monitoring: Confirm reaction completion via Thin Layer Chromatography (TLC) using an n-hexane/ethyl acetate (7:3) eluent.

  • Catalyst Recovery: Place an external neodymium magnet against the wall of the reaction vessel. Decant the clear supernatant containing the product. Wash the retained catalyst twice with cold ethanol for use in the next cycle.

  • Purification: Concentrate the supernatant under reduced pressure and recrystallize the crude solid from hot ethanol to afford the pure quinoline-3-carbonitrile.

Workflow Step1 Step 1: Reagent Mixing 1 mmol Aldehyde + Active Methylene + Aniline Step2 Step 2: Catalyst Addition 20 mg N-GQDs/CoFe₂O₄ in 5 mL Ethanol Step1->Step2 Step3 Step 3: Microwave Irradiation 400 W, 60-90 seconds Step2->Step3 Step4 Step 4: Magnetic Separation External Magnet applied to reaction vessel Step3->Step4 Step5 Step 5: Purification Decant, Wash with cold ethanol & Recrystallize Step4->Step5

Fig 2: Workflow for the microwave-assisted magnetic nanocatalyst protocol.

Protocol B: Solid-Acid Catalyzed Synthesis using Dealuminated Mesolite

For laboratories lacking microwave reactors, this protocol utilizes a modified natural zeolite (mesolite) as a robust, non-toxic heterogeneous catalyst .

Causality of Experimental Choices:

  • Catalyst Design: Treating natural mesolite with sulfuric acid removes aluminum from the framework (dealumination), generating bridged hydroxyl groups. These groups act as powerful Brønsted acid sites that protonate the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon for the initial Knoevenagel condensation.

  • Thermal Activation: Conventional refluxing in ethanol provides the necessary activation energy for the cyclization step without degrading the robust inorganic zeolite framework.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, combine 1.0 mmol of benzaldehyde, 1.0 mmol of malononitrile, and 1.0 mmol of aniline.

  • Catalyst Addition: Add 10 mol% of finely powdered dealuminated mesolite and 10 mL of ethanol.

  • Thermal Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with continuous magnetic stirring for 30–45 minutes.

  • Reaction Monitoring: Track the disappearance of starting materials via TLC.

  • Catalyst Recovery: While the mixture is still hot, filter it through a sintered glass funnel to recover the mesolite catalyst. (Self-Validation: Hot filtration ensures the synthesized quinoline derivative remains dissolved, preventing product loss in the filter cake).

  • Purification: Allow the filtrate to cool to room temperature. The product will precipitate out. Filter the solid, wash with chilled water, and recrystallize from ethanol.

Data Presentation & Protocol Comparison

To assist drug development professionals in selecting the appropriate methodology for their specific infrastructure and scale-up needs, the quantitative performance metrics of both protocols are summarized below.

ParameterProtocol A: N-GQDs/CoFe₂O₄Protocol B: Dealuminated Mesolite
Catalyst Type Magnetic Nanocomposite (Lewis Base/Acid)Solid Acid Zeolite (Brønsted Acid)
Energy Source Microwave Irradiation (400 W)Conventional Heating (Reflux)
Reaction Time 60–90 seconds30–45 minutes
Average Yield 83–96%85–94%
Catalyst Recovery External Magnet (Decantation)Hot Filtration
Reusability Up to 7 cycles (no significant activity loss)Up to 5 cycles
Primary Advantage Ultra-fast kinetics, zero-waste recoveryExtremely low catalyst cost, highly scalable

Quality Control & Self-Validation System

To ensure absolute trustworthiness in your synthesis, integrate the following self-validating checks:

  • Mass Balance Validation: After magnetic or physical filtration, dry and weigh the recovered catalyst. A mass recovery of >95% validates the mechanical and chemical stability of the catalyst framework.

  • Spectroscopic Confirmation: Validate the final quinoline-3-carbonitrile scaffold via ¹H NMR. The successful cyclization is confirmed by the complete disappearance of the highly deshielded aldehyde proton signal (~10 ppm) and the emergence of distinct quinoline aromatic proton signals in the 7.5–8.5 ppm region.

References

  • Babaei, P., & Safaei-Ghomi, J. (2021). Engineered N-doped graphene quantum dots/CoFe2O4 spherical composites as a robust and retrievable catalyst: fabrication, characterization, and catalytic performance investigation in microwave-assisted synthesis of quinoline-3-carbonitrile derivatives. RSC Advances, 11(55), 34724-34734.[Link]

  • Pawar, G. T., Magar, R. R., & Lande, M. K. (2016). Mesolite catalyzed one pot synthesis of quinoline-3-carbonitrile derivatives. Iranian Journal of Catalysis, 6(4), 355-362.[Link]

Application

Application Notes and Protocols for the Utilization of 6-Aminoquinoline and Quinoline-3-carbonitrile Scaffolds in Anti-malarial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold as a Privileged Structure in Anti-malarial Chemotherapy The quinoline ring system is a cornerstone of anti-malarial dru...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Anti-malarial Chemotherapy

The quinoline ring system is a cornerstone of anti-malarial drug discovery, a legacy that began with the isolation of quinine from cinchona bark and was solidified by the development of synthetic analogs like chloroquine.[1][2] These agents have historically been pivotal in the management of malaria, a devastating parasitic disease caused by Plasmodium species.[3] The primary mechanism for many quinoline-based drugs involves the disruption of heme detoxification within the parasite's digestive vacuole. The parasite digests hemoglobin, releasing toxic heme, which it normally polymerizes into inert hemozoin crystals. Quinoline antimalarials are thought to interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[4][5]

However, the emergence and spread of drug-resistant Plasmodium falciparum strains have severely compromised the efficacy of traditional quinoline-based therapies, necessitating a continuous search for novel and effective chemical entities.[6][7] This has led researchers to explore a wide range of structural modifications to the quinoline core to overcome resistance and enhance anti-malarial potency.

This document provides detailed application notes and protocols focusing on two promising, yet underexplored, quinoline-based scaffolds for anti-malarial drug discovery: 6-aminoquinoline and quinoline-3-carbonitrile . While the direct conjugate, 6-aminoquinoline-3-carbonitrile, is not extensively documented in anti-malarial literature, the parent scaffolds represent fertile ground for the development of new lead compounds. These notes offer a structured approach to the synthesis, in vitro screening, and in vivo evaluation of derivatives of these scaffolds, providing a practical guide for researchers in the field.

Synthesis of Key Quinoline Scaffolds

The synthesis of novel derivatives begins with the reliable preparation of the core quinoline structures. The following protocols are representative methods for the synthesis of 6-aminoquinoline and a functionalized quinoline-3-carbonitrile.

Synthesis of 6-Aminoquinoline Derivatives

A common route to 6-aminoquinolines involves the reduction of a corresponding 6-nitroquinoline intermediate. The 6-nitroquinoline can be synthesized via a Skraup-type reaction or other cyclization methods.[8]

Protocol 2.1: Synthesis of 6-Amino-5-chloro-2,4-dimethyl-8-methoxyquinoline [8]

This protocol details the reduction of a 6-nitroquinoline precursor to the desired 6-aminoquinoline.

Materials:

  • 6-Nitro-5-chloro-2,4-dimethyl-8-methoxyquinoline

  • 50% Acetic Acid

  • 20% Titanium(III) chloride in hydrochloric acid solution

  • 6N Sodium Hydroxide (NaOH)

  • Chloroform

  • Deionized Water

  • Brine

Procedure:

  • To a mixture of 6-nitro-5-chloro-2,4-dimethyl-8-methoxyquinoline (e.g., 2.00 g) in 50% acetic acid (240 mL), add 20% titanium(III) chloride solution (8 molar equivalents) in one portion.

  • Stir the resulting solution at room temperature for 12 hours.

  • Under ice cooling, carefully add 6N NaOH (400 mL) to neutralize the reaction mixture.

  • Filter the mixture and extract the precipitate with boiling chloroform (5 x 50 mL).

  • Combine the chloroform extracts and condense the volume to approximately 100 mL.

  • Wash the condensed extract with water (3 x 100 mL) and then with brine (3 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent like toluene.

Synthesis of Quinoline-3-carbonitrile Derivatives

Quinoline-3-carbonitriles can be synthesized through various methods, often involving the construction of the quinoline ring with the nitrile group already present on one of the precursors or introduced in a later step. One approach involves the treatment of a corresponding 2-chloroquinoline-3-carbaldehyde with ammonia in the presence of an oxidizing agent.[9]

Protocol 2.2: Synthesis of 2-Chloroquinoline-3-carbonitrile [9]

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • Aqueous Ammonia

  • Ceric Ammonium Nitrate (CAN)

  • Appropriate solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve 2-chloroquinoline-3-carbaldehyde in a suitable solvent.

  • Add aqueous ammonia to the solution.

  • Introduce ceric ammonium nitrate to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Perform an aqueous workup, extracting the product into an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic phase, filter, and concentrate to obtain the crude 2-chloroquinoline-3-carbonitrile, which can be purified by column chromatography.

In Vitro and In Vivo Anti-malarial Evaluation: A Step-by-Step Guide

A systematic evaluation of novel compounds is crucial to identify promising anti-malarial candidates. The following workflow outlines the key in vitro and in vivo assays.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Synthesis Synthesis Anti-plasmodial Assay Anti-plasmodial Assay (IC50 Determination) Synthesis->Anti-plasmodial Assay Cytotoxicity Assay Cytotoxicity Assay (CC50 Determination) Synthesis->Cytotoxicity Assay Selectivity Index Calculate Selectivity Index (SI = CC50 / IC50) Anti-plasmodial Assay->Selectivity Index Cytotoxicity Assay->Selectivity Index In Vivo Efficacy In Vivo Efficacy Study (Murine Model) Selectivity Index->In Vivo Efficacy Promising SI Pharmacokinetics Pharmacokinetic Studies (ADME) In Vivo Efficacy->Pharmacokinetics Lead Optimization Lead Optimization Pharmacokinetics->Lead Optimization

Caption: A typical workflow for anti-malarial drug discovery, from synthesis to in vivo evaluation.

In Vitro Anti-plasmodial Activity Assay (pLDH Method)

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum. It measures the activity of parasite-specific lactate dehydrogenase (pLDH), an indicator of parasite viability.[10]

Materials:

  • Asynchronous or synchronized P. falciparum culture (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant Dd2 strains)

  • Human erythrocytes (O+)

  • Complete parasite culture medium (e.g., RPMI-1640 with supplements)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Malstat reagent

  • NBT/PES solution

  • Microplate reader

Procedure:

  • Parasite Culture: Maintain P. falciparum cultures in human erythrocytes at a suitable hematocrit (e.g., 2.5%) and parasitemia (e.g., 0.5%) in complete medium.

  • Drug Plate Preparation: Prepare serial dilutions of the test compounds in culture medium in a 96-well plate. Include a positive control (e.g., chloroquine) and a negative control (no drug).

  • Assay Initiation: Add the parasitized red blood cell suspension to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Cell Lysis: After incubation, lyse the cells by freeze-thawing the plates.

  • pLDH Reaction: Add Malstat reagent followed by NBT/PES solution to each well.

  • Absorbance Measurement: Read the absorbance at 650 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each concentration relative to the no-drug control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compounds against a mammalian cell line to determine the 50% cytotoxic concentration (CC50).

Materials:

  • Mammalian cell line (e.g., HepG2, HeLa)

  • Cell culture medium (e.g., DMEM with FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value by plotting cell viability against the log of the compound concentration.

In Vivo Efficacy Assessment (4-Day Suppressive Test)

This standard in vivo test (Peter's test) evaluates the ability of a compound to suppress parasitemia in a murine malaria model.

Materials:

  • Mice (e.g., Swiss albino or C57BL/6)

  • Plasmodium berghei ANKA strain

  • Test compounds formulated for oral or intraperitoneal administration

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells.

  • Treatment: Two to four hours post-infection, administer the first dose of the test compound. Continue treatment once daily for a total of four consecutive days. A control group should receive the vehicle only.

  • Parasitemia Monitoring: On day 5, collect blood from the tail vein of each mouse and prepare thin blood smears.

  • Staining and Counting: Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of infected red blood cells out of a total number of red blood cells under a microscope.

  • Data Analysis: Calculate the average percentage of parasitemia for each group and determine the percentage of suppression relative to the vehicle control group.

Data Interpretation and Structure-Activity Relationship (SAR) Insights

The following table presents a summary of reported anti-malarial activities for various quinoline derivatives, providing a context for evaluating new compounds based on the 6-aminoquinoline and quinoline-3-carbonitrile scaffolds.

Compound ClassDerivative ExampleP. falciparum StrainIC50 (µM)Reference
4-Aminoquinoline ChloroquineD6 (CQ-sensitive)Varies (nM range)[7]
ChloroquineW2 (CQ-resistant)Varies (µM range)[7]
4-Aminoquinoline-pyrimidine hybridW2 (CQ-resistant)0.02 - 0.21[7]
Quinoline-3-carbonitrile 2-Oxo-1,2-dihydropyridine-3-carboxylate with quinolinyl residueP. falciparum0.014 - 5.87 (µg/mL)[3]
5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiolP. falciparum0.46 (µg/mL)[3]
6-Aminoquinoline 6-Chloro-2-arylvinylquinolineDd2 (CQ-resistant)0.0048 - 0.0883

Structure-Activity Relationship (SAR) Considerations:

  • The Quinoline Core: The quinoline nucleus is generally considered essential for anti-malarial activity within this class of compounds.[6]

  • Substituents on the Quinoline Ring:

    • Electron-withdrawing groups at the 7-position (like the chlorine in chloroquine) are often crucial for activity.[6]

    • Modifications at the 6-position, such as the introduction of an amino group, can significantly modulate activity and should be explored. The effect of substituents at this position can vary, with some studies showing improved potency with groups like -Cl, -F, or -OMe.

  • The 3-Position: The introduction of a carbonitrile group at the 3-position is a less explored modification. However, related compounds with heterocyclic systems at this position have demonstrated potent anti-malarial activity, suggesting that this position is amenable to substitution.[3]

  • Side Chains: For 4-aminoquinolines, the nature and length of the side chain are critical for activity, especially against resistant strains. Flexible side chains with terminal amino groups are often favored.[4]

Conclusion

The 6-aminoquinoline and quinoline-3-carbonitrile scaffolds represent valuable starting points for the design and synthesis of novel anti-malarial agents. By employing the systematic protocols for synthesis and biological evaluation outlined in these application notes, researchers can effectively explore the chemical space around these cores. A thorough investigation of the structure-activity relationships, guided by the principles discussed, will be instrumental in identifying new lead compounds with the potential to overcome the challenge of drug resistance in the fight against malaria.

References

  • Jiranusornkul, S., Sirithunyalug, B., Nemoto, H., & Takahata, H. (2002). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. HETEROCYCLES, 56, 487-496. [Link]

  • Radini, M. A., et al. (2016). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(3), 1941-1956. [Link]

  • Huang, Z., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 64(22), 16484-16503. [Link]

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (2019). Molecules, 24(22), 4148. [Link]

  • Rudrapal, M., & Chetia, D. (2010). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Der Pharma Chemica, 2(1), 194-203. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021). Journal of Medicinal Chemistry. [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). Universidade do Porto. [Link]

  • Kondaparla, S., et al. (2016). Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains. RSC Advances, 6(108), 105676-105689. [Link]

  • Radini, M. A., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(7), 929. [Link]

  • Kumar, A., et al. (2012). Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. ACS Medicinal Chemistry Letters, 3(6), 453-457. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8191-8216. [Link]

  • New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. (2017). ResearchGate. [Link]

  • Antimalarial Drugs with Quinoline Nucleus and Analogs. (2023). IntechOpen. [Link]

  • Antiplasmodial activity of new 4-aminoquinoline derivatives against chloroquine resistant strain. (2014). PubMed. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. [Link]

  • A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. (2006). ResearchGate. [Link]

  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2024). ResearchGate. [Link]

  • A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. (2006). PubMed. [Link]

  • A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. (2021). Ethiopian Journal of Science and Sustainable Development, 8(1). [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2024). Future Journal of Pharmaceutical Sciences, 10(1), 1-25. [Link]

Sources

Method

Experimental protocol for synthesizing 4-anilino-3-quinolinecarbonitrile scaffolds

Executive Summary & Application Scope The 4-anilino-3-quinolinecarbonitrile scaffold represents a privileged pharmacophore in oncology, serving as the structural backbone for third-generation EGFR and Src kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

The 4-anilino-3-quinolinecarbonitrile scaffold represents a privileged pharmacophore in oncology, serving as the structural backbone for third-generation EGFR and Src kinase inhibitors (e.g., Bosutinib analogs, Pelitinib). Unlike the quinazoline core found in Gefitinib, the 3-cyanoquinoline scaffold offers distinct electronic properties and solubility profiles, often improving potency against drug-resistant mutations (e.g., T790M).

This application note details a robust, scalable 3-stage synthetic protocol. It prioritizes the Gould-Jacobs type cyclization followed by Nucleophilic Aromatic Substitution (SNAr) , a pathway selected for its high functional group tolerance and regiochemical fidelity.

Retrosynthetic Logic & Pathway Design

The synthesis is designed to minimize chromatographic purification in early stages by leveraging the solubility differences of intermediates.

Strategic Disconnection

The 4-anilino moiety is installed last to allow for late-stage diversification of the kinase-interacting "head" group. The quinoline core is constructed via a thermal cyclization of an acrylonitirile intermediate derived from an aniline and an ethoxymethylene donor.

Synthetic Workflow Diagram

G Start Starting Material: Substituted Aniline Inter1 Intermediate A: Enamino Nitrile Start->Inter1 Condensation (EtOH, Reflux) Reagent Reagent: Ethyl (ethoxymethylene) cyanoacetate Reagent->Inter1 Core Core Scaffold: 4-Hydroxy-3-quinolinecarbonitrile Inter1->Core Thermal Cyclization (Dowtherm A, 250°C) Activated Activated Core: 4-Chloro-3-quinolinecarbonitrile Core->Activated Chlorination (POCl3, Reflux) Final Target Scaffold: 4-Anilino-3-quinolinecarbonitrile Activated->Final SNAr Coupling (Aniline, iPrOH, Reflux)

Caption: Step-wise construction of the quinoline scaffold from aniline precursors.

Detailed Experimental Protocol

Stage 1: Construction of the Quinoline Core

Objective: Synthesis of 4-hydroxy-7-substituted-3-quinolinecarbonitrile.[1] Mechanism: Addition-elimination followed by high-temperature intramolecular cyclization.

Materials
  • Substituted Aniline (1.0 eq): e.g., 3-chloro-4-fluoroaniline (common for EGFR inhibitors).

  • Ethyl (ethoxymethylene)cyanoacetate (1.1 eq): The cyclization partner.

  • Ethanol (EtOH): Solvent for condensation.

  • Dowtherm A: Eutectic mixture of diphenyl ether and biphenyl (High boiling point medium).

Procedure
  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline (50 mmol) and ethyl (ethoxymethylene)cyanoacetate (55 mmol) in Ethanol (150 mL).

  • Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of aniline.

  • Isolation (Intermediate A): Cool the mixture to room temperature. The enamino nitrile intermediate often precipitates. Filter, wash with cold EtOH, and dry. Note: If oil forms, evaporate solvent and proceed directly.

  • Cyclization: Heat Dowtherm A (10 mL per gram of intermediate) to 250°C in a heavy-walled flask.

  • Addition: Cautiously add Intermediate A portion-wise to the boiling Dowtherm A. Caution: Rapid ethanol evolution occurs if not fully dried.

  • Stir at 250°C for 1–2 hours. The formation of a solid precipitate (the pyridone/hydroxy-quinoline) indicates reaction progress.

  • Work-up: Cool to ~80°C. Dilute with Hexane (equal volume) to maximize precipitation. Filter the off-white solid. Wash copiously with Hexane to remove Dowtherm A.

Critical Control Point: The temperature must exceed 240°C to overcome the activation energy for aromatic cyclization. Below this, polymerization dominates.

Stage 2: Activation (Chlorination)

Objective: Conversion to 4-chloro-3-quinolinecarbonitrile. Mechanism: Vilsmeier-Haack type activation using Phosphorus Oxychloride (POCl3).

Procedure
  • Suspend the dried 4-hydroxy-3-quinolinecarbonitrile (20 mmol) in POCl3 (10–15 mL, excess acts as solvent).

  • Optional: Add catalytic DMF (2–3 drops) to accelerate reaction via the Vilsmeier intermediate.

  • Reflux (105°C) for 2–3 hours. The suspension should turn into a clear, dark solution.

  • Quenching (Hazardous): Cool to RT. Slowly pour the reaction mixture onto crushed ice/ammonia water with vigorous stirring. Maintain pH > 8 to prevent hydrolysis of the nitrile.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL). Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Hexane/DCM if necessary, though the crude is often sufficiently pure (>90%) for the next step.

Stage 3: Functionalization (SNAr Coupling)

Objective: Installation of the 4-anilino moiety. Mechanism: Nucleophilic Aromatic Substitution.[2][3] The 3-cyano group activates the 4-position by withdrawing electron density, making the chloride a labile leaving group.

Procedure
  • Dissolve 4-chloro-3-quinolinecarbonitrile (1.0 eq) and the desired Aniline Nucleophile (1.1 eq) in Isopropanol (iPrOH) (10 mL/mmol).

  • Catalysis: Add 1.0 eq of Pyridine hydrochloride or catalytic conc. HCl (2 drops). Expert Insight: Protonation of the quinoline nitrogen enhances the electrophilicity of the C-4 center.

  • Reflux for 4–12 hours. The product usually precipitates as the hydrochloride salt.

  • Isolation: Cool to RT. Filter the precipitate.[3][4][5]

  • Free Base Formation: Suspend the solid in saturated NaHCO3 and stir for 30 mins. Extract with EtOAc/MeOH (9:1).

  • Final Purification: Flash chromatography (DCM:MeOH 95:5) or recrystallization from EtOH.[3]

Analytical Data & Troubleshooting

Expected Analytical Profile
TechniqueParameterExpected Observation
1H NMR Quinoline C2-HSinglet at ~8.5–9.0 ppm (Deshielded by CN and N).
1H NMR NH (Aniline)Broad singlet at ~9.5–10.0 ppm (Exchangeable).
IR Nitrile (CN)Sharp band at ~2220 cm⁻¹.
MS (ESI) M+HDistinct [M+H]+ and [M+H+2]+ (if Cl/Br present).
Troubleshooting Matrix
ProblemProbable CauseCorrective Action
Low Yield in Cyclization Temperature too low (<240°C)Ensure Dowtherm A is vigorously boiling. Verify thermometer accuracy.
Incomplete Chlorination Wet starting materialDry 4-hydroxy intermediate thoroughly. Water destroys POCl3.
Product is Sticky/Oil Impurities in SNAr stepUse iPrOH/Ether trituration. Avoid DMF as solvent in the final step to ease workup.
Hydrolysis of Nitrile Acidic workup too harshKeep workup pH neutral or basic. The 3-CN group can hydrolyze to amide in strong acid/heat.

Mechanistic Insight: The Role of the 3-Cyano Group

The 3-cyano group is not merely a passive handle; it is critical for the reactivity of the scaffold.

  • Electronic Activation: It exerts a strong (-I/-M) effect, significantly lowering the LUMO energy at the C-4 position, facilitating the attack of aniline nucleophiles which are often poor nucleophiles due to steric/electronic factors.

  • Binding Affinity: In the context of EGFR inhibition, the nitrile group often occupies a specific pocket (e.g., near the gatekeeper residue), contributing to the selectivity over other kinases.

Reaction Mechanism Diagram

Mechanism Substrate 4-Chloro-3-CN-Quinoline (Electrophile) Transition Meisenheimer-like Complex Substrate->Transition + Aniline, Heat Nucleophile Aniline (Nucleophile) Nucleophile->Transition Product 4-Anilino-3-CN-Quinoline (Inhibitor) Transition->Product - HCl

Caption: SNAr mechanism showing the addition of aniline and elimination of chloride.

References

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 4-Anilino-3-quinolinecarbonitriles as Inhibitors of EGFR and HER-2 Kinases." Bioorganic & Medicinal Chemistry Letters.

  • Boschelli, D. H. (2002). "4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors."[6] Current Topics in Medicinal Chemistry.

  • Tarawneh, A. H. (2022).[7][8] "A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives." Heterocycles.

  • Organic Syntheses. "4,7-Dichloroquinoline." Org.[2][9] Synth. Coll. Vol. 3, p. 272. (Classic reference for Dowtherm A cyclization technique).

  • BenchChem Application Note. "6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate."

Sources

Application

Application Note: Functional Characterization of 6-Aminoquinoline-3-carbonitrile Derivatives in Breast Cancer Models

Executive Summary The 6-aminoquinoline-3-carbonitrile scaffold represents a critical pharmacophore in the development of targeted breast cancer therapeutics. Unlike first-generation quinazolines (e.g., Gefitinib), deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-aminoquinoline-3-carbonitrile scaffold represents a critical pharmacophore in the development of targeted breast cancer therapeutics. Unlike first-generation quinazolines (e.g., Gefitinib), derivatives of this scaffold—specifically those functionalized at the C-6 position—have demonstrated superior potency as irreversible dual inhibitors of EGFR (ErbB1) and HER2 (ErbB2) .

This application note provides a rigorous technical framework for evaluating these derivatives in breast cancer cell lines. It focuses on the C-6 amino group as a strategic handle for attaching Michael acceptors (e.g., crotonamides), enabling covalent binding to conserved cysteine residues (Cys797 in EGFR, Cys805 in HER2), thereby overcoming resistance mechanisms common in Triple-Negative Breast Cancer (TNBC) and HER2+ models.

Mechanism of Action & Rationale

The therapeutic efficacy of 6-aminoquinoline-3-carbonitrile derivatives stems from their ability to occupy the ATP-binding pocket of the ErbB family kinases. The 3-carbonitrile group enhances binding affinity via hydrophobic interactions within the pocket, while the 6-amino-derived side chains can be engineered to trap the kinase in an inactive conformation.

Signaling Pathway Blockade

The following diagram illustrates the downstream effects of treating HER2+/EGFR+ breast cancer cells with these derivatives.

EGFR_HER2_Pathway Compound 6-Aminoquinoline-3-CN Derivative EGFR EGFR (ErbB1) Compound->EGFR Irreversible Binding HER2 HER2 (ErbB2) Compound->HER2 Irreversible Binding RAS RAS EGFR->RAS Activation HER2->RAS PI3K PI3K HER2->PI3K ATP ATP ATP->EGFR Blocked RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK Apoptosis Apoptosis (Cell Death) ERK->Apoptosis Inhibition Lost AKT AKT (Survival) PI3K->AKT AKT->Apoptosis Inhibition Lost

Figure 1: Mechanism of Action. The derivative covalently binds EGFR/HER2, preventing ATP phosphorylation and shutting down RAS/RAF/MEK and PI3K/AKT survival pathways.

Experimental Design & Cell Line Selection

Proper model selection is paramount for validating the "dual inhibition" hypothesis.

Cell LineSubtypeReceptor StatusApplication
SK-BR-3 HER2+ER-, PR-, HER2 (High)Primary model for HER2 potency and selectivity.
MDA-MB-231 TNBCER-, PR-, HER2 (Low), EGFR (High)Model for EGFR-driven Triple-Negative Breast Cancer.
MCF-7 Luminal AER+, PR+, HER2 (Low)Control for ER-dependency; typically less sensitive to EGFR inhibitors.
MCF-10A NormalNon-tumorigenicCritical Control: Assesses off-target toxicity (Selectivity Index).

Detailed Protocols

Protocol A: Compound Preparation & Storage

The 6-amino moiety is oxidation-sensitive. Proper handling is required to prevent degradation.

  • Stock Solution: Dissolve the solid derivative in 100% DMSO (molecular biology grade) to a concentration of 10 mM .

    • Tip: Sonicate for 5 minutes if turbidity persists.

  • Aliquot & Store: Dispense into 20 µL aliquots in amber tubes to protect from light. Store at -80°C . Avoid freeze-thaw cycles (>3 cycles significantly reduces potency).

  • Working Solution: Dilute stock in serum-free media immediately prior to use. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

Protocol B: Cytotoxicity Screening (SRB Assay)

We recommend the Sulforhodamine B (SRB) assay over MTT for these derivatives, as quinolines can occasionally interfere with mitochondrial reductase activity measured by MTT.

  • Seeding: Plate cells (SK-BR-3 or MDA-MB-231) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h for attachment.

  • Treatment: Add serial dilutions of the 6-aminoquinoline derivative (e.g., 0.01 µM to 10 µM). Include:

    • Positive Control:[1] Lapatinib (1 µM).

    • Vehicle Control: 0.1% DMSO.

  • Fixation: After 72h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Wash 4x with water.

  • Staining: Stain with 0.4% SRB (in 1% acetic acid) for 30 min. Wash 4x with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry plates, then solubilize protein-bound dye with 10 mM Tris base (pH 10.5).

  • Read: Measure Absorbance at 510 nm . Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol C: Target Validation (Western Blotting)

Confirming the mechanism: Does the drug actually inhibit EGFR/HER2 phosphorylation?

  • Starvation: Seed cells in 6-well plates. Once 70% confluent, switch to serum-free media for 12h (synchronizes cells/reduces basal noise).

  • Treatment: Treat with the derivative at 1x and 5x IC50 concentrations for 2 hours.

  • Stimulation: Stimulate EGFR with EGF (50 ng/mL) for 15 minutes (essential to see inhibition of induced signal).

  • Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Na3VO4, NaF).

  • Detection Targets:

    • Primary: p-EGFR (Tyr1068), p-HER2 (Tyr1248).

    • Downstream: p-ERK1/2 (Thr202/Tyr204), p-AKT (Ser473).

    • Loading Control:

      
      -Actin or GAPDH.
      

Experimental Workflow Visualization

The following workflow ensures data integrity from compound handling to final readout.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Stock 10mM Stock (100% DMSO) Dilution Serial Dilution (Serum-Free Media) Stock->Dilution Seed Seed Cells (SK-BR-3 / MDA-MB-231) Dilution->Seed Treat Treat Add Compound (72h Incubation) Seed->Treat SRB SRB Assay (IC50 Determination) Treat->SRB WB Western Blot (p-EGFR/p-HER2) Treat->WB Flow Annexin V Flow (Apoptosis) Treat->Flow

Figure 2: Integrated experimental workflow for validating quinoline-3-carbonitrile derivatives.

Expected Data & Interpretation

When evaluating 6-aminoquinoline-3-carbonitrile derivatives, the following data profiles indicate a successful "hit" compound:

AssayMetricSuccessful Candidate CriteriaFailure Flag
SRB / MTT IC50< 100 nM in SK-BR-3 (HER2+)< 500 nM in MDA-MB-231 (TNBC)IC50 > 5 µM or Toxicity in MCF-10A (Selectivity Index < 10)
Western Blot Band IntensityComplete loss of p-HER2/p-EGFR at 100 nM.Loss of p-ERK downstream.Phosphorylation persists despite treatment (Target mismatch).
Apoptosis Annexin V+> 30% apoptotic population at 24h.Cells arrest (G1) but do not die (Cytostatic only).

Note on Structure-Activity Relationship (SAR): Literature suggests that the 6-amino group is most effective when acylated with a 4-(dimethylamino)but-2-enamide (Michael acceptor). Unmodified 6-amino variants often show reversible binding and lower potency (micromolar range), whereas the acrylamide derivatives achieve nanomolar potency via covalent locking [1, 2].

References

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Source: RSC Advances (2021) URL:[Link]

  • Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer: Quinoline-3-carbonitriles. Source: MDPI Molecules (2023) URL:[Link]

  • Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives. Source: Bioorganic & Medicinal Chemistry Letters (2009) URL:[Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer. Source: European Journal of Medicinal Chemistry (2022) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Aminoquinoline-3-carbonitrile Synthesis

Ticket ID: AQ-CN3-OPT-08 Subject: Yield Optimization & Troubleshooting for 6-Aminoquinoline-3-carbonitrile Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AQ-CN3-OPT-08 Subject: Yield Optimization & Troubleshooting for 6-Aminoquinoline-3-carbonitrile Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of 6-aminoquinoline-3-carbonitrile is a high-value workflow, often serving as a scaffold for EGFR and Src kinase inhibitors (e.g., Pelitinib analogs). Users frequently report yield attrition at two critical bottlenecks: the Vilsmeier-Haack cyclization (tar formation) and the chemoselective reduction of the nitro group (over-reduction of the nitrile).

This guide deviates from standard textbook procedures to address the practical failure modes encountered in the lab. It prioritizes the Meth-Cohn approach for core construction, followed by a chemoselective reduction strategy.

Part 1: The Synthetic Workflow (Visualized)

The following logic flow outlines the optimized pathway and identifies Critical Process Parameters (CPPs).

G start Starting Material: N-(4-nitrophenyl)acetamide vilsmeier Step 1: Vilsmeier-Haack Cyclization (POCl3, DMF, 75°C) start->vilsmeier Formylation intermediate1 Intermediate A: 2-Chloro-6-nitroquinoline-3-carbaldehyde vilsmeier->intermediate1 tar_issue ISSUE: Tar/Polymerization Cause: T > 85°C or wet POCl3 vilsmeier->tar_issue Risk functionalization Step 2: Nitrile Installation (NH2OH·HCl then SOCl2) intermediate1->functionalization Oxime formation & Dehydration intermediate2 Intermediate B: 2-Chloro-6-nitroquinoline-3-carbonitrile functionalization->intermediate2 reduction Step 3: Chemoselective Reduction (Fe powder / NH4Cl or AcOH) intermediate2->reduction Nitro Reduction (Dechlorination optional here) final_product Target: 6-Aminoquinoline-3-carbonitrile reduction->final_product over_red ISSUE: Nitrile Hydrolysis/Reduction Cause: H2/Pd-C or strong acid reduction->over_red Risk

Caption: Optimized synthetic route highlighting Critical Process Parameters (CPPs) and failure modes.

Part 2: Troubleshooting the Core Synthesis (The Meth-Cohn Route)

The construction of the quinoline ring via the Meth-Cohn reaction is the most common point of failure. The reaction involves transforming an acetanilide into a 2-chloro-3-formylquinoline.[1]

Issue #1: "My reaction mixture turned into a black, insoluble tar."

Root Cause: Thermal runaway during the Vilsmeier reagent formation or cyclization. The reaction between DMF and POCl₃ is exothermic. If the acetanilide is added too quickly or at too high a temperature, uncontrollable polymerization occurs.

Resolution Protocol:

  • Reagent Quality: Ensure POCl₃ is freshly distilled or colorless. Yellow/orange POCl₃ contains hydrolysis products (phosphoric acid) that catalyze tar formation.

  • The "Cold-Start" Technique:

    • Generate the Vilsmeier reagent (DMF + POCl₃) at 0°C . Stir for 30 minutes until a white/yellow precipitate forms.

    • Add the N-(4-nitrophenyl)acetamide solid in small portions at 0–5°C .

    • Critical: Do not heat immediately. Allow the mixture to warm to Room Temperature (RT) over 1 hour before heating to the cyclization temperature (75–80°C).

  • Temperature Cap: Do not exceed 85°C . The yield drops precipitously above 90°C due to decomposition of the chloro-aldehyde intermediate [1].

Issue #2: "Low yield during the quench/workup."

Root Cause: Hydrolysis of the iminium intermediate is incomplete or too violent. Resolution Protocol:

  • Pouring Strategy: Never add water to the reaction. Pour the reaction mixture slowly into a slurry of ice/water with vigorous stirring.

  • pH Control: The aldehyde precipitates best at neutral to slightly basic pH. After quenching, adjust pH to ~8–9 using Sodium Acetate (NaOAc) or saturated NaHCO₃. Strong bases (NaOH) can trigger Cannizzaro reactions on the aldehyde [2].

Part 3: The Chemoselectivity Challenge (Nitro Reduction)

Converting the 6-nitro group to a 6-amino group without affecting the 3-carbonitrile (nitrile) is the most delicate step.

Issue #3: "The nitrile disappeared (formed amine or amide)."

Root Cause: Non-selective reduction methods. Standard catalytic hydrogenation (H₂/Pd-C) often reduces the nitrile (-CN) to the primary amine (-CH₂NH₂) or, if water is present, hydrolyzes it to an amide.

Comparison of Reduction Methods:

MethodReagentsNitrile StabilityYieldNotes
Catalytic Hydrogenation H₂, Pd/C, MeOHLow VariableHigh risk of reducing -CN to -CH₂NH₂.
Tin Chloride (SnCl₂) SnCl₂, HCl, EtOHHigh 70-85%Reliable, but workup is tedious (tin emulsions).
Iron Powder (Béchamp) Fe, NH₄Cl (aq), EtOHVery High 85-95% Recommended. Mild, cheap, highly chemoselective.
Transfer Hydrogenation Hydrazine, Raney NiModerate60-70%Hard to control stoichiometry.

Recommended Protocol (Iron-Ammonium Chloride):

  • Dissolve the nitro-nitrile substrate in Ethanol/Water (3:1).

  • Add 5 equivalents of Iron powder (325 mesh) and 2 equivalents of Ammonium Chloride (NH₄Cl).

  • Reflux at 80°C for 2–4 hours. Monitor by TLC.

  • Workup Tip: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethyl acetate. This prevents the product from getting trapped in the "iron sludge" [3].

Part 4: Isolation & Purification Guide

Issue #4: "Product is not precipitating / Solubility issues."

6-Aminoquinoline-3-carbonitrile is an amphoteric molecule (basic quinoline nitrogen + amino group, electron-withdrawing nitrile).

Solubility Profile:

  • Water:[2][3] Insoluble (at neutral pH).

  • Ethanol/Methanol:[3][4] Moderately soluble (hot).

  • DMSO/DMF: Highly soluble.[3]

  • Ether/Hexane: Insoluble.

Purification Workflow:

  • Acid-Base Extraction:

    • Dissolve crude in 1M HCl (Product goes into water).

    • Wash with Ethyl Acetate (Removes non-basic impurities like unreacted nitro compounds).

    • Basify aqueous layer with NH₄OH to pH 10.

    • Extract product into Ethyl Acetate or DCM.

  • Recrystallization:

    • If the solid is yellow/brown (oxidation), recrystallize from Ethanol/Water (9:1) .

    • Use activated charcoal if the color persists.

FAQ: Rapid Response

Q: Can I use the Skraup reaction (Glycerol + Aniline) instead? A: While possible, the Skraup reaction is notoriously violent and often yields a mixture of isomers. It is difficult to install the 3-carbonitrile group directly using Skraup conditions. The Meth-Cohn route allows for the precise placement of the aldehyde (and thus the nitrile) at position 3 [4].

Q: How do I remove the 2-chloro group if I used the Meth-Cohn route? A: If your target is the 2-protio derivative (H at C2), perform a hydrodehalogenation after the nitrile installation but before or during the nitro reduction.

  • Protocol: Pd/C with Ammonium Formate (transfer hydrogenation) can often remove the halogen and reduce the nitro group in one pot, but you must monitor for nitrile reduction.

  • Alternative: Use Tosylhydrazide reduction on the 2-chloro intermediate.

Q: My product is turning dark upon storage. A: Aminoquinolines are prone to air oxidation (forming quinone-imines). Store the solid under Argon/Nitrogen at -20°C, preferably in an amber vial.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[5] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link[5]

  • Musser, J. H. (1988). Synthesis of 3-Cyanoquinolines. Journal of Medicinal Chemistry, 31(10), 2048-2053. (Demonstrates the conversion of aldehyde to nitrile).
  • Ramadas, K., & Srinivasan, N. (1992). Iron/Ammonium Chloride: A Convenient and Chemoselective Reductant for Nitro Compounds. Synthetic Communications, 22(22), 3189–3195. Link

  • Mansour, A. K., et al. (2019).[6] Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 86, 26-38. Link

Sources

Optimization

Optimization of reaction conditions for Skraup synthesis of quinolines

Technical Support & Troubleshooting Center Status: Online Operator: Senior Application Scientist Subject: Optimization of Reaction Conditions for Skraup Synthesis of Quinolines Introduction: Mastering the "Violent" Class...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Center

Status: Online Operator: Senior Application Scientist Subject: Optimization of Reaction Conditions for Skraup Synthesis of Quinolines

Introduction: Mastering the "Violent" Classic

Welcome. You are likely here because your flask contains a solid black mass instead of a golden oil, or your reaction exotherm nearly breached containment. The Skraup synthesis is a cornerstone of heterocyclic chemistry, but it is notoriously unforgiving.

This guide moves beyond textbook definitions to address the Critical Process Parameters (CPPs) that determine success: exotherm control, acrolein management, and regiochemical steering.

Module 1: Safety & Exotherm Control

The Issue: The reaction is prone to "runaway" events, often resulting in eruption of the reaction mixture.

Q: Why does the reaction suddenly erupt after an induction period? A: The reaction relies on the in situ dehydration of glycerol to acrolein. This step has a high activation energy. Once the threshold temperature is reached (typically >120°C), acrolein forms rapidly.[1] If the concentration of unreacted glycerol is high, a massive bolus of acrolein is generated simultaneously, causing a violent exotherm that overwhelms standard condensers.

The Fix: The "Moderator" Protocol Do not mix all reagents at once. Use a moderator to dampen the kinetics.[2]

  • Ferrous Sulfate (

    
    ):  The gold standard moderator. It acts as an oxygen carrier and redox buffer, smoothing out the oxidation step.
    
  • Boric Acid (

    
    ):  An alternative that forms borate esters with glycerol, slowing its dehydration rate.[1]
    

Critical Workflow Visualization:

SkraupSafety Start Reagent Mixing Heating Induction Period (Heating to 120°C) Start->Heating Danger CRITICAL POINT: Rapid Acrolein Formation Heating->Danger Accumulation of Glycerol Runaway Runaway Exotherm (Eruption) Danger->Runaway No Moderator / Fast Heating Controlled Controlled Cyclization Danger->Controlled FeSO4 Added + Slow Ramp

Caption: The "Danger Zone" occurs when glycerol dehydration spikes.[1][2] Moderators prevent the runaway branch.

Module 2: Yield Optimization & Tar Reduction

The Issue: Yields are often <30%, with the remainder being intractable "Skraup Tar."

Q: What is the black tar, and how do I stop it? A: The tar is polymerized acrolein.[3] Acrolein is highly reactive; if it does not immediately undergo Michael addition with the aniline, it polymerizes with itself or the aniline in non-productive ways under the harsh acidic conditions.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Low Yield + Heavy Tar Acrolein formed too fast (local overheating).[1]Reduce acid concentration to 60-70% or add

.
No Reaction Temperature too low for glycerol dehydration.Ensure internal temp reaches 140°C.
Violent Eruption Water in glycerol ("wet" glycerol).[1]Use anhydrous glycerol or add acetic anhydride to scavenge water.
Product Impure Incomplete oxidation of dihydroquinoline.Increase oxidant (Nitrobenzene/

) stoichiometry by 10%.
Module 3: Regioselectivity (The "Meta" Problem)

The Issue: Using meta-substituted anilines creates ambiguity in ring closure, leading to a mixture of 5-substituted and 7-substituted quinolines.

Q: How do I predict/control the isomer ratio? A: It depends on the electronic nature of your substituent (


).
  • Electron Donating Groups (EDG): Strongly direct para to themselves.[1] Since the meta-position is the starting point, the closure happens para to the EDG, resulting in the 7-isomer .

  • Electron Withdrawing Groups (EWG): Deactivate the ring. Sterics and electronics compete. While the 7-position is less sterically hindered, the 5-position is often electronically accessible. Expect a mixture (often difficult to separate).[1][4]

Regioselectivity Rule of Thumb:

Substituent Type (at meta pos.)Major ProductExample
EDG (-OMe, -OH, -Me)7-Substituted m-Anisidine

7-Methoxyquinoline
EWG (-

, -Cl, -COOH)
Mixture (5- & 7-) m-Nitroaniline

5- & 7-Nitroquinoline
Halogens (-Cl, -Br)Mixture (7- favored) m-Chloroaniline

7-Chloroquinoline (major)
Module 4: Modernization (Green & Microwave)

The Issue: The classic method uses excess sulfuric acid and toxic nitrobenzene.

Q: Is there a cleaner, faster alternative? A: Yes. Microwave-Assisted Synthesis significantly reduces tar formation by shortening the reaction time from hours to minutes, preventing prolonged exposure of acrolein to acid.

Modern Reagent Swaps:

  • Acid: Replace

    
     with solid acid catalysts (e.g., Zeolites, K-10 Montmorillonite) or milder acids (
    
    
    
    ).[1]
  • Oxidant: Replace Nitrobenzene with Iodine (

    
    ) or perform the reaction in open vessels (air oxidation).[1]
    
Experimental Protocols
Protocol A: The Robust "Moderated" Classic (High Reliability)

Best for scale-up where safety is paramount.

  • Setup: 1L 3-neck flask, mechanical stirrer (essential), reflux condenser, internal thermometer.

  • Reagents:

    • Aniline (0.5 mol)[1]

    • Glycerol (1.5 mol) - Must be anhydrous.[1]

    • Nitrobenzene (0.6 mol)[1]

    • Sulfuric Acid (Conc., 100 mL)

    • Moderator: Ferrous Sulfate heptahydrate (

      
      , 5g)
      
  • Step-by-Step:

    • Mix Aniline, Glycerol, Nitrobenzene, and

      
       in the flask.[1][4][5]
      
    • Critical Step: Add

      
       dropwise with stirring. The mixture will warm up.
      
    • Heat the oil bath to 100°C. Hold for 30 mins (Induction).

    • Slowly ramp to 140°C. If boiling becomes vigorous, remove heat immediately until it subsides.

    • Reflux for 4 hours.[5]

  • Workup: Steam distill to remove unreacted nitrobenzene. Basify with NaOH.[5][6] Extract with ether/DCM.

Protocol B: Microwave-Assisted Green Synthesis (High Throughput)

Best for library generation and small scales (mg).[1]

  • Reagents: Aniline (1 mmol), Glycerol (3 mmol), Iodine (0.05 mmol - catalyst/oxidant).[1]

  • Vessel: 10mL Microwave vial (sealed).

  • Conditions:

    • Power: 200W (Dynamic)[1]

    • Temp: 140°C

    • Time: 10 minutes

  • Workup: Dilute with water, extract with EtOAc. Often requires only filtration through a silica plug.

References & Authoritative Grounding
  • Manske, R. H. F. (1942).[1][7][8] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[1][7] Link

    • Foundational text establishing the mechanism and scope.

  • Clarke, H. T., & Davis, A. W. (1941).[1][7][8] "Quinoline."[5][6][7][8][9][10][11][12][13][14][15] Organic Syntheses, Coll.[1][4][5][7][8] Vol. 1, p. 478.[1][5][7][8] Link

    • The definitive standard protocol using Ferrous Sulfate as a moderator.

  • Taghevini, A., et al. (2019).[1] "Quinoline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction."[9][16][17] Green Chemistry. Link

    • Modern green adaptations using microwave irradiation.[1][17]

  • BenchChem Technical Support. (2025). "Troubleshooting low yield in Skraup synthesis." Link[1]

    • Source for specific troubleshooting matrices regarding tar formation.

Disclaimer: The Skraup synthesis involves carcinogenic reagents (Nitrobenzene) and corrosive acids. All protocols must be performed in a functioning fume hood with appropriate PPE.

Sources

Troubleshooting

Technical Support Center: 6-Aminoquinoline (AQC) Fluorescence Optimization

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Low Fluorescence Signal in 6-Aminoquinoline (AQC) Assays[1] Executive Summary & Mechanism of Action Welcome to the techn...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Low Fluorescence Signal in 6-Aminoquinoline (AQC) Assays[1]

Executive Summary & Mechanism of Action

Welcome to the technical support center. If you are seeing low fluorescence signal when using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) —commonly known by the trade name AccQ-Tag—it is rarely a defect in the fluorophore itself.[1] It is almost always a kinetic competition between derivatization and hydrolysis .

AQC is a "turn-on" reagent.[1] It is non-fluorescent until it reacts.[2] However, it has two pathways:[1]

  • The Desired Pathway: Reacts with primary/secondary amines to form a highly stable, fluorescent urea derivative.[3][4]

  • The Competing Pathway: Reacts with water (hydrolysis) to form 6-aminoquinoline (AMQ), which is also fluorescent but chromatographically distinct.

Critical Insight: If your amino acid peaks are low but your reagent blank peak (AMQ) is massive, you have not lost signal; you have lost the reaction race.

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition that dictates your signal intensity.

AQC_Reaction_Pathways AQC AQC Reagent (Non-Fluorescent) Complex Transition State AQC->Complex Amine Target Amine (Amino Acid/Protein) Amine->Complex pH 8.2-10.0 Water Water (Hydrolysis Agent) Water->Complex Slow mixing / Old Reagent Urea Stable Urea Derivative (High Fluorescence) TARGET SIGNAL Complex->Urea Fast Reaction (Seconds) AMQ 6-Aminoquinoline (AMQ) (Fluorescent Byproduct) INTERFERENCE Complex->AMQ Hydrolysis

Caption: Kinetic competition between amine derivatization (green path) and reagent hydrolysis (red path). Success depends on pH and mixing speed.

Troubleshooting Matrix: Diagnosing Low Signal

Use this matrix to isolate the root cause based on your chromatogram's specific symptoms.

SymptomSecondary IndicatorProbable Root CauseCorrective Action
Low AA Signal Huge AMQ Peak (Reagent Peak)Hydrolysis Dominance The reagent hydrolyzed before reacting with the sample.[1] Ensure immediate vortexing after adding reagent.[3][5] Check water content in Acetonitrile.
Low AA Signal Low AMQ Peak Detector / Injection Failure The fluorophore is not being excited or detected. Check Ex/Em wavelengths (250/395 nm) and flow cell for bubbles.
Low AA Signal Distorted Baseline pH Mismatch Reaction pH dropped below 8.[1]2. Ensure Borate buffer is fresh and sample is not highly acidic (neutralize with NaOH if sample is in >0.1N HCl).
Variable Signal Retention Time Shifts Eluent Evaporation Organic modifier (Acetonitrile/Methanol) in mobile phase has evaporated.[1] Refresh mobile phases daily.
Zero Signal High Backpressure Precipitation Sample matrix incompatibility.[1] Protein was not removed (deproteinize with sulfosalicylic acid) or salt concentration is too high.

Validated Protocol: AQC Derivatization

Based on the Cohen & Michaud method [1].[6]

Prerequisites:

  • Reagent: AQC powder dissolved in 100% HPLC-grade Acetonitrile (Reconstitute at 3 mg/mL).

  • Buffer: 0.2 M Borate Buffer, pH 8.8.

  • Heating Block: Set to 55°C.

Step-by-Step Workflow
  • Sample Neutralization: If your sample is hydrolyzed in 6 N HCl, you must neutralize.

    • Action: Add NaOH to adjust pH to ~7.0, or rely on the buffering capacity of the Borate buffer if the acid amount is < 1 µmol.

  • Buffer Addition: Add 70 µL of Borate Buffer to the reaction vial.

  • Sample Addition: Add 10 µL of your sample (or standard). Vortex briefly.

  • Reagent Addition (The Critical Step): Add 20 µL of AQC Reagent.[3][7]

    • CRITICAL: You must vortex immediately (within < 1 second) of addition. Do not pipette up and down. The reaction with amines is instantaneous; if you delay, water in the buffer will hydrolyze the reagent locally before it mixes with the amine [2].

  • Incubation: Let stand 1 minute at room temperature, then heat at 55°C for 10 minutes .

    • Why? This converts the tyrosine mono-derivative to the stable bis-derivative and ensures reaction completion [3].[1]

Deep Dive FAQs

Q1: Why is "Immediate Vortexing" so stressed in AQC protocols?

A: AQC is highly unstable in aqueous environments (half-life < 1 minute).[1] When you add the reagent (dissolved in ACN) to the buffer (aqueous), a race begins.

  • Scenario A (Slow Mix): AQC enters the water, forms a "droplet" interface, and hydrolyzes into AMQ before it finds an amine. Result: Low signal, high background.

  • Scenario B (Fast Mix): Vortexing disperses AQC molecules instantly.[1] The reaction rate with amines (

    
    ) is orders of magnitude faster than hydrolysis (
    
    
    
    ). Result: High signal.
Q2: My detector has a filter wheel. What are the exact wavelengths?

A: You must target the specific excitation/emission maxima of the AQC-urea derivative.

  • Excitation: 250 nm (Range: 245–255 nm)[1]

  • Emission: 395 nm (Range: 390–400 nm)[1]

  • Note: Do not use standard "Protein" settings (Ex 280/Em 340) or OPA settings (Ex 340/Em 450); you will see almost zero signal [4].[1]

Q3: Can I store the reconstituted reagent?

A: Yes, but with strict caveats.

  • State: Reconstituted in 100% anhydrous Acetonitrile .

  • Storage: Desiccator at Room Temperature (or 4°C if tightly sealed).

  • Duration: Typically 1 week.

  • Warning: If your Acetonitrile absorbs atmospheric moisture, the reagent will degrade in the vial. If the reagent turns yellow in the vial, it has hydrolyzed and is useless. It should be clear/colorless.

Q4: My sample is a protein hydrolysate. Why are my Aspartate and Glutamate peaks low?

A: This is likely a pH issue. Acidic amino acids lower the local pH of the reaction mixture. The AQC reaction requires a basic environment (pH 8.2–10.0) to deprotonate the amine group (


). If the amine is protonated, it cannot attack the AQC carbamate. Increase buffer molarity or neutralize the sample before derivatization [5].

Decision Tree for Troubleshooting

Follow this logic flow to systematically identify your failure point.

Troubleshooting_Tree Start Start: Low Fluorescence Signal CheckBlank Check Reagent Blank (AMQ Peak) Start->CheckBlank AMQ_High AMQ Peak is HUGE CheckBlank->AMQ_High Hydrolysis Issue AMQ_Low AMQ Peak is LOW/ABSENT CheckBlank->AMQ_Low Detection Issue Hydrolysis_Fix 1. Vortex Faster 2. Check ACN Quality 3. Check pH > 8.2 AMQ_High->Hydrolysis_Fix Detection_Fix 1. Check Ex=250/Em=395 2. Check Lamp Hours 3. Check Flow Cell Air Bubble AMQ_Low->Detection_Fix

Caption: Logical decision tree for isolating instrument vs. chemistry failures.

References

  • Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography.[1][2][8][9] Analytical Biochemistry, 211(2), 279–287.[1][2][9] Link

  • Waters Corporation. (2025). Waters AccQ-Tag Chemistry Package Instruction Manual. Link

  • Liu, H., et al. (2013). Optimization of the derivatization of amino acids with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[1] Journal of Chromatography B, 929, 1-6.[1]

  • Thermo Fisher Scientific. (2023). Amino Acid Analysis of Mammalian Cell Culture Medium by Liquid Chromatography. Link

  • Stoyanov, A. V., et al. (2002). Heterogeneity of protein labeling with a fluorogenic reagent.[2] Journal of Chromatography B, 780(2), 283–287.[1][2]

Sources

Optimization

Technical Support: High-Purity Synthesis of 6-Aminoquinoline-3-carbonitrile

Topic: Technical Guide: Synthesis & Purification of 6-Aminoquinoline-3-carbonitrile Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Resea...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Guide: Synthesis & Purification of 6-Aminoquinoline-3-carbonitrile Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: 6-Aminoquinoline-3-carbonitrile is a critical scaffold in the development of kinase inhibitors (e.g., EGFR, MEK) and antimalarial agents. Its synthesis typically hinges on the chemo-selective reduction of 6-nitroquinoline-3-carbonitrile. The primary technical challenge is reducing the nitro group (


) without hydrolyzing the nitrile (

) or over-reducing it to a methylamine (

). This guide details the chemo-selective protocols and purification logic required to achieve

purity.

Part 1: Critical Troubleshooting (FAQ Format)

Q1: I am observing a "M+18" peak in my MS data and loss of the nitrile stretch in IR. What happened?

Diagnosis: Nitrile Hydrolysis. You likely generated the 6-aminoquinoline-3-carboxamide impurity.

  • Cause: The nitrile group at position 3 is electron-deficient due to the quinoline ring's nitrogen, making it highly susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures (

    
    ).
    
  • Solution:

    • Avoid Strong Acids: Do not use concentrated HCl/SnCl

      
       at reflux. The combination of strong acid, water, and heat rapidly converts 
      
      
      
      .
    • Buffer Systems: Switch to Iron powder with Ammonium Chloride (Fe/NH

      
      Cl)  in aqueous ethanol. This maintains a near-neutral pH (
      
      
      
      6-7), preserving the nitrile.
Q2: My yield is good, but the product contains persistent metal residues (Sn or Fe). How do I remove them?

Diagnosis: Metal Chelation. Aminoquinolines are excellent ligands. They chelate transition metals, carrying them into the organic phase.

  • The "Self-Validating" Fix:

    • EDTA Wash: During workup, wash the organic phase with a 5% aqueous solution of disodium EDTA. This sequesters metal ions better than the quinoline nitrogen.

    • Sulfide Precipitation: If using Tin (Sn), treat the crude solution with a small amount of Na

      
      S to precipitate insoluble tin sulfides before filtration.
      
Q3: Hydrogenation (H /Pd-C) is yielding a mixture of products. How do I improve selectivity?

Diagnosis: Over-reduction. Palladium on carbon is non-selective and will reduce the 3-CN group to a primary amine (


) or the quinoline ring itself (tetrahydroquinoline).
  • Solution:

    • Catalyst Poisoning: If you must use hydrogenation, use Platinum on Carbon (Pt/C) doped with Vanadium, or add a poison like thiophene.

    • Alternative Reductant: Abandon catalytic hydrogenation in favor of Sodium Dithionite (Na

      
      S
      
      
      
      O
      
      
      )
      or the Fe/NH
      
      
      Cl
      method described below. These are chemically incapable of reducing a nitrile under standard conditions.

Part 2: Optimized Experimental Protocol

Objective: Chemo-selective reduction of 6-nitroquinoline-3-carbonitrile to 6-aminoquinoline-3-carbonitrile.

Method: Iron-Ammonium Chloride Reduction (The "Gold Standard")

Rationale: Iron mediates a single-electron transfer mechanism that is highly specific to the nitro group, leaving the nitrile intact.

Reagents:

  • Substrate: 6-Nitroquinoline-3-carbonitrile (1.0 eq)

  • Reductant: Iron Powder (325 mesh, 5.0 eq)

  • Electrolyte: Ammonium Chloride (NH

    
    Cl, 3.0 eq)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve NH

    
    Cl in water. Add Ethanol and the nitro-substrate.[1] Stir vigorously.
    
  • Activation: Heat the mixture to 70°C . Add the Iron powder portion-wise over 15 minutes. Note: Exothermic reaction.

  • Monitoring (Self-Validation):

    • Monitor via TLC (50% EtOAc/Hexane).

    • Endpoint: The starting material (

      
      ) disappears; a fluorescent blue spot (
      
      
      
      , Amino product) appears.
    • Time: Typically 1–2 hours. Do not reflux overnight.

  • Workup:

    • Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (

      
      ).
      
  • Purification (Acid-Base Swing):

    • Step A: Extract the combined organic layers with 1M HCl. The aminoquinoline moves to the aqueous phase (protonated). Impurities (non-basic) stay in organics.

    • Step B: Basify the aqueous layer to pH 9-10 with NaOH. The product precipitates.[2][3]

    • Step C: Extract back into EtOAc, dry over Na

      
      SO
      
      
      
      , and concentrate.

Quantitative Data Summary:

MethodYieldPurity (HPLC)Nitrile IntegrityMetal Residue
H

/ Pd-C
65-75%85%Low (Over-reduction)Low
SnCl

/ HCl
80-90%90%Medium (Hydrolysis risk)High (Difficult removal)
Fe / NH

Cl
85-95% >98% High (Preserved) Low (Easy filtration)

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the chemo-selective pathway versus common failure modes.

ReactionPathways cluster_conditions Reaction Conditions Start 6-Nitroquinoline- 3-carbonitrile Target 6-Aminoquinoline- 3-carbonitrile (Target) Start->Target Fe / NH4Cl (Selective) Impurity1 6-Aminoquinoline- 3-carboxamide (Hydrolysis) Start->Impurity1 SnCl2 / HCl (Acid Hydrolysis) Impurity2 3-(Aminomethyl)- quinolin-6-amine (Over-reduction) Start->Impurity2 H2 / Pd-C (Non-selective)

Caption: Figure 1. Chemo-selectivity landscape. The Green path represents the optimized Fe/NH4Cl route. Red dashed paths indicate common side reactions caused by improper reagent selection.

Part 4: Purification Logic Tree

Use this workflow to determine the necessary purification steps based on your crude purity.

PurificationWorkflow Crude Crude Reaction Mixture Check Check TLC/HPLC Crude->Check HighPurity Purity > 95% Check->HighPurity Clean LowPurity Purity < 90% Check->LowPurity Dirty Recryst Recrystallization (Ethanol/Water) HighPurity->Recryst Final Final Product (Yellow Solid) Recryst->Final AcidBase Acid-Base Extraction (1M HCl wash -> Basify) LowPurity->AcidBase AcidBase->Check Re-evaluate Column Column Chromatography (EtOAc/Hexane 1:1) AcidBase->Column If still impure Column->Final

Caption: Figure 2. Decision matrix for purification. Acid-base extraction is the most efficient first step for removing non-basic impurities.

References

  • Reduction of Nitroarenes: Rajapakse, A., et al. "Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions."[4][5] Chemical Research in Toxicology, 2013.

    • Relevance: Validates the nitro-to-amino conversion pathway and fluorescence properties for monitoring.
  • Quinoline Synthesis & Purification: BenchChem Technical Guides. "An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methylquinoline."

    • Relevance: Provides foundational protocols for handling quinoline intermediates and Sandmeyer-type manipul
  • General Methods for Aminoquinolines: "Methods for the preparation of 6-aminoisoquinoline." Patent WO2018125548A1.

    • Relevance: Describes industrial-scale hydrogenation and Fe/NH4Cl reduction techniques applicable to quinoline analogs.
  • Selectivity of Fe/NH4Cl: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions." Tetrahedron Letters, 1984. (Contextual citation for contrast with Fe/NH4Cl selectivity).

Sources

Troubleshooting

Minimizing cytotoxicity of 6-Aminoquinoline-3-carbonitrile compounds in vitro

Technical Support Center: 6-Aminoquinoline-3-carbonitrile Compounds Subject: Minimizing In Vitro Cytotoxicity & Optimizing Assay Fidelity Ticket ID: #AQ3CN-TOX-001 Assigned Specialist: Dr. Aris Thorne, Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Aminoquinoline-3-carbonitrile Compounds

Subject: Minimizing In Vitro Cytotoxicity & Optimizing Assay Fidelity Ticket ID: #AQ3CN-TOX-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

You are likely working with 6-Aminoquinoline-3-carbonitrile as a scaffold for irreversible tyrosine kinase inhibitors (e.g., EGFR/HER2 inhibitors like Pelitinib or Neratinib analogs).[1] The 6-amino position is the standard attachment point for electrophilic "warheads" (Michael acceptors), while the 3-carbonitrile group orients the molecule within the ATP-binding pocket.

The Problem: High in vitro cytotoxicity with this scaffold typically stems from three sources:

  • Hyper-reactivity: The electrophilic warhead at the 6-position binding non-specifically to cellular thiols (e.g., Glutathione), leading to oxidative stress.[1]

  • Physicochemical Artifacts: Poor aqueous solubility causing micro-precipitation, which disrupts membrane integrity assays (LDH/MTT).[1]

  • Off-Target Intercalation: The planar quinoline core acting as a DNA intercalator if not sterically hindered.

This guide provides a self-validating troubleshooting framework to isolate and eliminate these variables.

Module 1: Compound Handling & Solubility (Pre-Assay Check)

User Question: "My IC50 curves are erratic, and I see high background toxicity even at low concentrations. Is the compound precipitating?"

Technical Insight: 6-Aminoquinoline-3-carbonitriles are planar and highly lipophilic ("brick dust").[1] In aqueous media, they form colloidal aggregates that sequester proteins and disrupt colorimetric assays.[1]

Troubleshooting Protocol:

StepActionRationale
1 Perform a DLS Check Use Dynamic Light Scattering (DLS) in your assay buffer (with 1% DMSO) to detect aggregates >100nm.
2 The "Spin-Down" Test Centrifuge your dosing solution at 15,000 x g for 10 min.[1] Measure the concentration of the supernatant via HPLC/UV. If >20% loss, you have precipitation.
3 Switch Solvents Avoid freeze-thaw cycles in DMSO.[1] If precipitation occurs in media, pre-dilute in PEG-400 or Captisol® before adding to cell culture.[1]

Module 2: Structural Optimization (SAR) for Reduced Toxicity

User Question: "My compound is potent against EGFR but kills normal fibroblasts (3T3) indiscriminately. How do I improve the therapeutic window?"

Technical Insight: If you have derivatized the 6-amino group with a Michael acceptor (e.g., acrylamide), the toxicity is likely driven by non-specific covalent binding .[1] If the warhead is too reactive, it depletes cellular Glutathione (GSH) before reaching the kinase target.

SAR Decision Matrix:

  • Tune the Warhead:

    • High Toxicity: Unsubstituted Acrylamide (High reactivity).[1]

    • Lower Toxicity:[2][3][4][5]4-(dimethylamino)but-2-enamide .[1] The basic amine catalyzes the specific reaction within the kinase pocket but reduces reactivity with free GSH in the cytosol [1].

  • Steric Hindrance:

    • Add a bulky group (e.g., alkoxy) at the 7-position .[1] This prevents the planar quinoline ring from intercalating into DNA, a common mechanism of genotoxicity for this scaffold [2].[1]

Graphviz Diagram: SAR Logic for Toxicity Reduction

SAR_Logic Start High Cytotoxicity Observed Check_GSH Assay: GSH Depletion Test Start->Check_GSH Result_High_GSH_Loss Result: Rapid GSH Depletion (Non-specific Covalent Binding) Check_GSH->Result_High_GSH_Loss Positive Result_Low_GSH_Loss Result: No GSH Depletion (Off-target Kinase/DNA) Check_GSH->Result_Low_GSH_Loss Negative Action_Warhead Action: Tune Michael Acceptor (Switch to 4-(dialkylamino)crotonamide) Result_High_GSH_Loss->Action_Warhead Action_Scaffold Action: Modify Core (Add 7-alkoxy group to block DNA intercalation) Result_Low_GSH_Loss->Action_Scaffold

Caption: Decision tree for structural modification based on mechanism of toxicity (GSH depletion vs. Intercalation).

Module 3: Assay Interference & Validation

User Question: "I am using MTT assays, but the results don't match the cell morphology. The cells look dead, but the signal is high."[1]

Technical Insight: Aminoquinolines can be reductive.[6] They may directly reduce tetrazolium salts (MTT/MTS) to formazan without cellular metabolism, causing false negatives (underestimation of toxicity).[1]

Validation Protocol:

  • Cell-Free Control: Incubate the compound with MTT reagent without cells. If it turns purple, your compound is chemically reducing the dye.[1]

  • Switch Assays: Use an ATP-based assay (e.g., CellTiter-Glo) or LDH release assay, which are less prone to redox interference.[1]

  • ROS Rescue Experiment:

    • Treat cells with N-Acetylcysteine (NAC) (5 mM) 1 hour prior to compound addition.[1]

    • Outcome: If NAC rescues viability, the toxicity is ROS-mediated (common with quinolines) [3].[1]

Module 4: Mechanism of Action Verification

User Question: "How do I prove the toxicity is on-target (EGFR inhibition) vs. off-target?"

Technical Insight: For irreversible inhibitors derived from 6-aminoquinoline-3-carbonitrile, you must distinguish between "killing via EGFR inhibition" (desired) and "killing via general alkylation" (undesired).[1]

The "Washout" Experiment:

  • Pulse: Treat cells for 1 hour (sufficient for covalent bond formation).

  • Wash: Remove media, wash 3x with PBS to remove unbound compound.[1]

  • Incubate: Add fresh media and incubate for 72 hours.

  • Compare: Compare IC50 of "Pulse" vs. "Continuous Exposure".

    • Ideal: Pulse IC50 ≈ Continuous IC50 (Indicates rapid, specific covalent engagement).[1]

    • Toxic: Pulse IC50 >> Continuous IC50 (Indicates toxicity requires constant presence of free compound, suggesting off-target effects).[1]

Graphviz Diagram: Toxicity Profiling Workflow

Tox_Workflow Compound 6-Aminoquinoline Derivative Solubility 1. Solubility Check (DLS / Spin-down) Compound->Solubility Interference 2. Cell-Free MTT Assay Solubility->Interference Soluble Formulation Fix Formulation (PEG/Lipids) Solubility->Formulation Precipitates BioAssay 3. Biological Profiling Interference->BioAssay No Redox AltAssay Use ATP/LDH Assay Interference->AltAssay Reduces Dye Decision Toxicity Source? BioAssay->Decision Structure Optimize SAR (Warhead/Core) Decision->Structure Off-Target

Caption: Step-by-step workflow to isolate physicochemical artifacts from biological toxicity.

References

  • Wissner, A., et al. (2003).[1] "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)."[1][7][8] Journal of Medicinal Chemistry. Link

  • Solomon, V. R., & Lee, H. (2011).[1] "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry. Link

  • BenchChem. (n.d.). "Minimizing off-target effects in 5,6-Dihydroxy-8-aminoquinoline studies." BenchChem Technical Guides. Link[1]

Sources

Optimization

Stability issues of 6-Aminoquinoline-3-carbonitrile in aqueous solutions

This technical support guide addresses the specific stability and solubility challenges associated with 6-Aminoquinoline-3-carbonitrile (CAS: 13669-67-5 / 580-15-4 derivatives). Status: Active | Audience: R&D / Medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the specific stability and solubility challenges associated with 6-Aminoquinoline-3-carbonitrile (CAS: 13669-67-5 / 580-15-4 derivatives).

Status: Active | Audience: R&D / Medicinal Chemistry | Version: 2.4

Executive Summary

6-Aminoquinoline-3-carbonitrile is a bifunctional heteroaromatic intermediate often used in the synthesis of kinase inhibitors (e.g., MEK/EGFR inhibitors). Its stability profile is dominated by two competing factors:

  • Physical Instability (Precipitation): The electron-withdrawing nitrile group significantly lowers the basicity of the quinoline ring, causing "crash out" events in neutral biological buffers (pH 7.4).

  • Chemical Instability (Oxidation): The electron-rich amino group at position 6 is susceptible to oxidative radicalization, leading to azo-dimerization and solution darkening (browning).

Module 1: Solubility & Physical Stability

The Issue: Users frequently report that the compound dissolves in DMSO but precipitates immediately upon dilution into PBS or water, even at low concentrations (e.g., 10 µM).[1]

The Mechanism: The "pKa Cliff"

Unlike generic quinolines (pKa ~4.9), the 3-cyano group is strongly electron-withdrawing. Through inductive effects (-I), it destabilizes the protonated quinolinium cation.[1]

  • 6-Aminoquinoline pKa: ~5.6 (Protonated at pH 7? Partially).

  • 6-Aminoquinoline-3-carbonitrile pKa: Estimated < 3.0.

  • Consequence: At pH 7.4, the molecule is neutral and highly hydrophobic (flat aromatic stacking). It will precipitate if the organic co-solvent fraction is too low.

Troubleshooting Protocol: The "Step-Down" Dilution

Do not add aqueous buffer directly to the neat solid.

  • Primary Stock: Dissolve solid in anhydrous DMSO to 10–50 mM . (Sonicate if necessary; solution should be yellow).

  • Intermediate Stock: Dilute the Primary Stock 1:10 into PEG-400 or Propylene Glycol .

  • Final Working Solution: Slowly add the Intermediate Stock to your aqueous buffer while vortexing.

    • Target: Keep final DMSO concentration > 0.5% if possible.

    • pH Adjustment: If compatible with your assay, lower the buffer pH to 5.0–6.0 to assist protonation.

Module 2: Chemical Stability (Oxidation & Hydrolysis)

The Issue: Solutions turn from pale yellow to dark brown/black over 24–48 hours.

The Mechanism: Oxidative Dimerization

The amino group (-NH₂) at position 6 is electron-donating (+M effect). In the presence of dissolved oxygen and light, it forms a radical cation intermediate. This radical couples with other monomers to form azo-dimers or quinone-imine species, which are highly colored (brown/black) and insoluble.

The Mechanism: Nitrile Hydrolysis

The 3-cyano group is generally stable at neutral pH. However, it is susceptible to hydrolysis under extreme conditions (pH < 1 or pH > 10) combined with heat, converting to the amide (CONH₂) and eventually the carboxylic acid (COOH).[1]

Visualization: Degradation Pathways

The following diagram illustrates the competing degradation pathways users must control.

DegradationPathways cluster_conditions Critical Control Points Start 6-Aminoquinoline- 3-carbonitrile (Active / Yellow) Radical Radical Cation Intermediate Start->Radical O2, UV Light (Fast) Amide 6-Aminoquinoline- 3-carboxamide Start->Amide pH < 2 or pH > 10 + Heat Dimer Azo-Dimers / Quinone Imines (Inactive / Dark Brown) Radical->Dimer Coupling Acid 6-Aminoquinoline- 3-carboxylic Acid Amide->Acid Prolonged Hydrolysis

Figure 1: Degradation pathways. The Red path (Oxidation) is the most common cause of failure in biological assays. The Green path (Hydrolysis) occurs only under harsh synthetic conditions.

Protocol: Stabilizing Aqueous Solutions

To prevent the "Browning" effect during long incubations (>4 hours):

  • De-gas Buffers: Sonicate aqueous buffers under vacuum or sparge with Argon/Nitrogen for 15 minutes before use.

  • Add Antioxidant: Use TCEP (Tris(2-carboxyethyl)phosphine) at 0.5–1.0 mM.

    • Why TCEP? Unlike DTT, TCEP is stable in phosphate buffers, effective at acidic pH (where the quinoline is soluble), and does not contain a nucleophilic thiol group that could potentially react with the nitrile over time.[1]

  • Light Protection: Store all working solutions in amber tubes or wrap in foil.

FAQ: Frequently Asked Questions

Q1: Can I use DTT instead of TCEP to prevent oxidation? A: It is not recommended. DTT contains thiols (-SH) which are nucleophilic. While the nitrile group is relatively stable, long-term incubation of an electron-deficient nitrile with a thiol can lead to thioamide formation or other adducts. TCEP is phosphine-based and chemically orthogonal to the nitrile.

Q2: I see a peak at [M+18] in my LC-MS after 24 hours. What is it? A: This is likely the amide hydrolysis product (R-CN + H₂O → R-CONH₂). This suggests your buffer pH is too extreme (too basic or too acidic) or the sample was subjected to heat. Check that your buffer pH is between 5.0 and 8.0.

Q3: The compound crashed out in my cell culture media (DMEM). Why? A: DMEM contains salts and proteins at pH 7.4. The compound is neutral and hydrophobic at this pH.

  • Fix: Pre-complex the compound with cyclodextrin (HP-β-CD) or bovine serum albumin (BSA) before adding to the media. The hydrophobic cavity of cyclodextrin can solubilize the neutral quinoline core.

References

  • Carvajal, M. T., & Yalkowsky, S. H. (2019).[1][2] Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.[2] (Establishes the baseline solubility profile of the quinoline scaffold).

  • Kubas, A., et al. (2025).[1][3] Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv. (Detailed mechanistic insight into the oxidative radicalization pathways of aminoquinolines, applicable to the 6-amino isomer). [1]

  • BroadPharm Technical Data. TCEP vs DTT: Stability in Phosphate Buffers. (Validates the use of TCEP over DTT for long-term stability in neutral/acidic buffers).

  • Organic Chemistry Portal. Nitrile Hydrolysis Mechanisms. (General mechanistic grounding for the nitrile-to-amide degradation pathway).

Sources

Troubleshooting

Technical Support Center: Optimizing Michael Acceptors for Targeted Covalent Inhibitors (TCIs)

Welcome to the TCI Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the central challenge of covalent drug design: balancing intrinsic electrophilicity with non-c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the TCI Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the central challenge of covalent drug design: balancing intrinsic electrophilicity with non-covalent binding affinity.

When optimizing a Michael acceptor (e.g., acrylamides, vinyl sulfones, propynamides), the goal is to maximize target engagement while minimizing off-target toxicity. This guide provides causal explanations, troubleshooting frameworks, and self-validating protocols to ensure your kinetic data is robust and actionable.

The Reactivity-Affinity Paradigm

The efficacy of a targeted covalent inhibitor is not dictated by reactivity alone, but by a two-step mechanism: initial non-covalent binding (


) followed by covalent bond formation (

). If the intrinsic reactivity of the warhead is too high, the compound will indiscriminately react with off-target proteins and abundant cellular thiols before reaching its intended target.

CovalentMechanism E Target Enzyme (E) + Inhibitor (I) EI Reversible Complex (E·I) Affinity: K_I E->EI Non-Covalent Binding Tox GSH Depletion & Off-Target Toxicity E->Tox High Intrinsic Reactivity Cov Covalent Adduct (E-I) Inactivation: k_inact EI->Cov Michael Addition (Targeted)

Mechanism of covalent binding vs. off-target reactivity driven by intrinsic electrophilicity.

Frequently Asked Questions (FAQs)

Q: My acrylamide inhibitor shows excellent biochemical potency but high cellular toxicity. What is causing this? A: Cellular toxicity in covalent inhibitors is often driven by excessive intrinsic electrophilicity. If the Michael acceptor is too reactive, it undergoes off-target reactions with abundant cellular nucleophiles, primarily glutathione (GSH), leading to GSH depletion and oxidative stress. The toxicity of


-unsaturated carbonyls directly correlates with their second-order rate constants of GSH reactivity (

)[1]. To resolve this, attenuate the warhead's reactivity by modifying adjacent electron-withdrawing groups (EWGs) or increasing steric hindrance around the

-carbon.

Q: Should I rely on


 or 

for SAR optimization?
A: For irreversible inhibitors,

is a time-dependent metric; it will continuously decrease as pre-incubation time increases, conflating initial binding affinity with the rate of covalent bond formation[2]. The ratio

is the definitive second-order rate constant that accurately measures covalent efficiency.

reflects the initial non-covalent binding affinity, while

defines the maximal rate of covalent bond formation[2].

Q: How do I choose between an acrylamide, a vinyl sulfone, or a propynamide? A: The choice depends on the nucleophilicity of the target cysteine and the required pocket geometry. Acrylamides are the industry standard due to their tunable, moderate reactivity. Propynamides offer a linear geometry and a distinct transition state, often showing different reactivity profiles that can be accurately predicted via in silico transition-state modeling[3]. Vinyl sulfones are generally more reactive and are excellent for proteomics and chemical probes, though they require careful steric tuning for therapeutic use.

Quantitative Benchmarking of Michael Acceptors

To guide your warhead selection, compare the typical kinetic parameters observed across different Michael acceptor classes.

Warhead ClassTypical

(

)
Half-life in 5mM GSHPrimary Application
Unsubstituted Acrylamide

> 24 hoursApproved Drugs (e.g., Ibrutinib)

-Cyanoacrylamide

< 5 minutesReversible Covalent / Probes
Vinyl Sulfone

2 - 10 hoursChemical Probes / Proteomics
Propynamide

12 - 48 hoursStructurally Constrained Pockets

Troubleshooting Guide for Kinetic Assays

When determining


, experimental artifacts can easily skew your kinetic parameters. Use this matrix to troubleshoot common assay failures.
ObservationRoot Cause AnalysisCorrective Action
Non-linear Kitz-Wilson Plot (Curves upward) Inhibitor depletion. The assay is not operating under pseudo-first-order conditions.Ensure

(maintain at least a 10-fold molar excess of inhibitor relative to enzyme).

does not saturate at high

Poor solubility of the inhibitor at high concentrations, leading to non-specific aggregation.Add 0.01% CHAPS or Triton X-100 to the assay buffer; verify inhibitor solubility via Dynamic Light Scattering (DLS).
Rapid degradation in GSH assay without GSH Hydrolysis or chemical instability of the core scaffold in the aqueous buffer.Always run a buffer-only stability control. Optimize scaffold stability before attempting to tune the warhead.

Standard Operating Procedures (Protocols)

Every protocol must be a self-validating system. The following methodologies include built-in controls to ensure data integrity and causality.

Protocol A: Inline Kinetic HPLC/UV/MS Glutathione (GSH) Reactivity Assay

Purpose: To quantify the intrinsic electrophilicity of the Michael acceptor independent of the target protein, mimicking physiological clearance mechanisms[1],[3].

  • Self-Validation Check: The DMSO/Buffer control must show <5% compound loss over the assay duration to confirm stability against hydrolysis.

  • Preparation: Prepare a 10 mM stock of the covalent inhibitor in anhydrous DMSO. Prepare a 50 mM phosphate buffer (pH 7.4).

  • GSH Solution: Prepare a 10 mM solution of reduced glutathione (GSH) in the phosphate buffer immediately before use (GSH oxidizes rapidly in solution).

  • Reaction Initiation: Dilute the inhibitor stock 1:20 into the GSH solution to achieve final concentrations of 500

    
    M inhibitor, 5 mM GSH (10-fold excess), and 5% DMSO. Incubate at 37°C[3].
    
  • Sampling: At defined time points (e.g., 0, 15, 30, 60, 120, 240, 360 min), withdraw 50

    
    L aliquots and immediately quench the reaction by adding 50 
    
    
    
    L of 1% formic acid in acetonitrile.
  • Analysis: Inject the quenched samples into an LC-MS system. Monitor the disappearance of the parent compound peak and the appearance of the GSH-adduct mass (typically

    
    ).
    
  • Data Processing: Plot the natural log of the remaining parent compound percentage versus time. The negative slope yields the pseudo-first-order rate constant (

    
    ). Divide 
    
    
    
    by the GSH concentration to obtain the second-order rate constant
    
    
    .
Protocol B: Biochemical Determination of via Kitz-Wilson Plot

Purpose: To evaluate the efficiency of covalent bond formation with the purified target enzyme[4],[5],[2],[6].

  • Self-Validation Check: The uninhibited enzyme control must maintain >90% activity over the maximum pre-incubation time to ensure enzyme instability is not confounding the inactivation rate.

KinactWorkflow S1 1. Pre-incubate Enzyme with [I] series S2 2. Withdraw Aliquots over Time (t) S1->S2 S3 3. Add Substrate & Measure Activity S2->S3 S4 4. Plot ln(Activity) vs t Extract k_obs S3->S4 S5 5. Kitz-Wilson Plot: 1/k_obs vs 1/[I] S4->S5

Step-by-step workflow for determining kinact and KI using the Kitz-Wilson plot method.

  • Enzyme Preparation: Dilute the purified target enzyme in the appropriate assay buffer to a concentration that yields a linear signal in your downstream activity assay.

  • Inhibitor Titration: Prepare a serial dilution of the inhibitor (at least 5 concentrations bracketing the estimated

    
    ). Ensure 
    
    
    
    to maintain pseudo-first-order conditions[6].
  • Pre-Incubation: Mix the enzyme with the inhibitor dilutions. Include a DMSO-only control.

  • Time-Course Aliquoting: At specific pre-incubation times (e.g., 5, 10, 20, 40, 60 minutes), withdraw an aliquot from each enzyme-inhibitor mixture[2].

  • Activity Measurement: Immediately dilute the aliquot into an assay mixture containing a saturating concentration of substrate (to outcompete any further non-covalent binding) and measure the initial velocity of product formation[5].

  • Calculate

    
    :  For each inhibitor concentration, plot 
    
    
    
    versus pre-incubation time. The negative slope of the linear fit is the observed rate of inactivation (
    
    
    )[4],[6].
  • Kitz-Wilson Plot: Plot

    
     (y-axis) versus 
    
    
    
    (x-axis)[6].
    • The y-intercept is

      
      .
      
    • The x-intercept is

      
      .
      
    • Calculate the ratio

      
       (
      
      
      
      ) to benchmark the overall efficiency of your covalent inhibitor[5].

References

  • Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles Application to α,β-Unsaturated Ketones, Acrylates, and Propiolates - ResearchGate. 1

  • Technical Support Center: Covalent Inhibitor Experiments - Benchchem. 2

  • BIreactive: Expanding the Scope of Reactivity Predictions to Propynamides - PMC. 3

  • Application Notes and Protocols for Developing Selective Covalent Inhibitors with a 2-Phenoxyethane-1-sulfonyl Fluoride Warhead - Benchchem. 4

  • A Researcher's Guide to the Validation of Cyclobutylmethanesulfonyl Fluoride as a Covalent Inhibitor - Benchchem. 5

  • Heptelidic Acid's Impact on GAPDH Across Species: A Comparative Guide - Benchchem. 6

Sources

Reference Data & Comparative Studies

Validation

6-Aminoquinoline-3-carbonitrile Scaffolds vs. Other HER-2 Kinase Inhibitors: A Comparative Technical Guide

Executive Summary: The Shift to Irreversible Inhibition The 6-aminoquinoline-3-carbonitrile scaffold represents a pivotal evolution in HER-2 (ErbB2) kinase inhibition. Unlike first-generation quinazolines (e.g., Lapatini...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to Irreversible Inhibition

The 6-aminoquinoline-3-carbonitrile scaffold represents a pivotal evolution in HER-2 (ErbB2) kinase inhibition. Unlike first-generation quinazolines (e.g., Lapatinib), which bind reversibly, derivatives of the 6-aminoquinoline-3-carbonitrile core—most notably Neratinib (HKI-272) and Pelitinib (EKB-569) —are engineered for irreversible, covalent inhibition .

This guide analyzes the performance of this specific scaffold class against alternative HER-2 inhibitors (Quinazolines and Triazolopyrimidines). We focus on the structural causality of the 6-amino position, which serves as the anchor for Michael acceptor "warheads," enabling potent pan-HER blockade.

Chemical Biology: The 6-Aminoquinoline-3-carbonitrile Scaffold

The 6-aminoquinoline-3-carbonitrile moiety is not the final drug but the essential pharmacophore chassis . Its planar structure fits the ATP-binding pocket, while the 3-cyano group maintains critical hydrogen bonding with the hinge region.

Mechanism of Action: Covalent Locking

The defining feature of this class is the acylation of the 6-amino group with a 4-(dimethylamino)crotonamide. This creates a Michael acceptor that reacts specifically with a conserved cysteine residue in the ATP-binding pocket.

  • Target Residue (HER2): Cys805 (homologous to Cys773 in EGFR).[1][2][3]

  • Reaction Type: Nucleophilic 1,4-addition (Michael Addition).

  • Outcome: Permanent inactivation of the kinase; activity is only restored upon protein resynthesis (turnover).

Pathway Visualization

The following diagram illustrates the covalent binding mechanism and downstream signaling blockade.

HER2_Inhibition HER2 HER2 Kinase Domain (Active Conformation) Cys805 Cysteine 805 (Nucleophile) HER2->Cys805 Signaling Downstream Signaling (PI3K/Akt, MAPK) HER2->Signaling Native Activity Complex Covalent Adduct (Irreversible Inhibition) Cys805->Complex Michael Addition (Covalent Bond) Scaffold 6-Aminoquinoline-3-carbonitrile (Scaffold Core) Warhead Michael Acceptor (Crotonamide Linker) Scaffold->Warhead Synthetic Acylation Scaffold->Complex ATP Competition Warhead->Cys805 Targeting Complex->Signaling Blockade Proliferation Cell Proliferation & Survival Signaling->Proliferation

Caption: Mechanism of action for 6-aminoquinoline-3-carbonitrile derivatives (Neratinib). The scaffold positions the Michael acceptor to covalently lock Cys805, permanently disrupting downstream PI3K/MAPK signaling.

Comparative Profiling: 6-Aminoquinoline vs. Alternatives

The primary trade-off in this field is Potency vs. Selectivity . The 6-aminoquinoline-3-carbonitrile class (Neratinib) is a "Pan-HER" inhibitor, hitting EGFR, HER2, and HER4 with equal potency.[4] This contrasts with Tucatinib (highly HER2 selective) and Lapatinib (reversible dual inhibitor).

Table 1: Comparative Performance Metrics
FeatureNeratinib (6-Aminoquinoline Class)Lapatinib (Quinazoline Class)Tucatinib (Triazolopyrimidine Class)
Binding Mode Irreversible (Covalent)ReversibleReversible
Target Profile Pan-HER (EGFR, HER2, HER4)Dual (EGFR, HER2)HER2 Selective (Spares EGFR)
HER2 IC50 ~2 – 6 nM (Very Potent)~10 – 30 nM~7 – 14 nM
EGFR IC50 ~1 – 3 nM (High Toxicity Risk)~10 – 20 nM>400 nM (Low Toxicity)
Key Resistance Active against T798M (Gatekeeper)Susceptible to T798MSusceptible to L755S
CNS Penetration ModerateLowHigh
Clinical Niche Extended Adjuvant (prevention)Metastatic (w/ Capecitabine)Metastatic (w/ Brain Mets)

Key Insight: The 6-aminoquinoline scaffold confers higher potency than quinazolines due to the covalent bond, but the lack of selectivity against EGFR leads to significant gastrointestinal toxicity (diarrhea), which is the class's major limitation compared to Tucatinib.

Experimental Protocols

As an application scientist, you must validate the activity of these compounds using robust assays. Below are the standard protocols for synthesizing the active inhibitor from the scaffold and testing its covalent nature.

Protocol A: Synthesis of Active Inhibitor from Scaffold

Objective: Functionalize the 6-aminoquinoline-3-carbonitrile intermediate with a Michael acceptor.

  • Reagents:

    • Substrate: 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-quinolinecarbonitrile.

    • Acylating Agent: (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride.

    • Base: Diisopropylethylamine (DIPEA) or Pyridine.

    • Solvent: Anhydrous THF or NMP.

  • Procedure:

    • Dissolution: Dissolve 1.0 eq of the 6-amino scaffold in anhydrous THF under

      
       atmosphere at 0°C.
      
    • Acylation: Add 2.5 eq of DIPEA followed by dropwise addition of 1.2 eq of the acid chloride.

    • Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 2 hours. Monitor conversion via LC-MS (Look for mass shift +111 Da).

    • Quench: Quench with saturated

      
      . Extract with EtOAc.
      
    • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Mass Spectrometry "Washout" Assay (Covalent Validation)

Objective: Prove irreversible binding to HER2 kinase domain.

  • Incubation: Incubate recombinant HER2 kinase domain (100 nM) with the inhibitor (1 µM) for 1 hour at room temperature.

  • Washout:

    • Group A (Control): Measure kinase activity immediately.

    • Group B (Washout): Perform extensive dialysis (3x buffer exchange, 4 hours each) to remove unbound drug.

  • Activity Check: Measure kinase activity (ADP-Glo or ELISA) for both groups.

    • Result Interpretation: If Group B activity remains near 0% (similar to Group A), the inhibition is irreversible (characteristic of the 6-aminoquinoline-3-carbonitrile class). If activity recovers, it is reversible (Lapatinib-like).

  • Mass Shift Confirmation: Analyze the protein via intact protein LC-MS.

    • Expectation: A mass shift corresponding to the molecular weight of the inhibitor (e.g., +557 Da for Neratinib) attached to the protein.

References

  • Discovery of Neratinib (HKI-272): Rabindran, S. K., et al. (2004). "Antitumor activity of HKI-272, an orally active, irreversible inhibitor of the HER-2 tyrosine kinase." Cancer Research. Link

  • Structural Basis of Inhibition: Tsou, H. R., et al. (2005). "Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity." Journal of Medicinal Chemistry. Link

  • Comparative Profiling (Tucatinib vs Neratinib): Kulukian, A., et al. (2020).[5] "Tucatinib is a selective HER2 inhibitor with a distinct mechanism of action."[6] Molecular Cancer Therapeutics. Link

  • Covalent Binding Mechanism: Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. Link

  • Clinical Efficacy (NALA Trial): Saura, C., et al. (2020). "Neratinib Plus Capecitabine Versus Lapatinib Plus Capecitabine in HER2-Positive Metastatic Breast Cancer." Journal of Clinical Oncology. Link

Sources

Comparative

Strategic SAR Profiling: 6-Aminoquinoline-3-carbonitrile Derivatives as Next-Gen Kinase Inhibitors

Topic: Structure-activity relationship (SAR) studies of 6-Aminoquinoline-3-carbonitrile derivatives Content Type: Publish Comparison Guide Executive Summary & Architectural Significance In the landscape of kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) studies of 6-Aminoquinoline-3-carbonitrile derivatives Content Type: Publish Comparison Guide

Executive Summary & Architectural Significance

In the landscape of kinase inhibitor discovery, the quinoline-3-carbonitrile scaffold has emerged as a privileged structure, distinct from the quinazoline core found in first-generation EGFR inhibitors like Gefitinib. While the 4-anilino position dictates kinase selectivity, the 6-amino position on this scaffold is chemically unique: it serves as the optimal vector for attaching electrophilic "warheads" (such as acrylamides) that enable covalent binding to cysteine residues in the ATP-binding pocket.

This guide analyzes the structure-activity relationship (SAR) of 6-aminoquinoline-3-carbonitrile derivatives, comparing their efficacy as irreversible dual EGFR/HER2 inhibitors against standard reversible alternatives.

Structural Architecture & SAR Logic

The pharmacophore can be dissected into three functional zones. The synergy between the electron-withdrawing nitrile group at C3 and the nucleophilic handle at C6 is the defining feature of this class.

The SAR Logic Map

SAR_Logic Core Quinoline-3-carbonitrile Core Scaffold Pos3 Position 3: Carbonitrile (-CN) Electron withdrawing Increases acidity of N1 H-bond acceptor Core->Pos3 Electronic Tuning Pos4 Position 4: Aniline Moiety Hydrophobic Pocket Binding Determines Kinase Selectivity (e.g., 3-Cl-4-F-aniline) Core->Pos4 Selectivity Pos6 Position 6: Amino Handle (-NH2) Solvent Exposed Region Site for Electrophilic Warheads (Acrylamides/Crotonamides) Core->Pos6 Potency & Duration Covalent Covalent Inhibition (e.g., Cys773 in EGFR) Pos6->Covalent Enables Irreversible Cysteine Bonding

Figure 1: Functional dissection of the 6-aminoquinoline-3-carbonitrile pharmacophore. The C6-amino group is the critical differentiator for designing covalent inhibitors.

Comparative Performance Analysis

The primary advantage of 6-aminoquinoline-3-carbonitrile derivatives (specifically when derivatized as 6-alkenamides) is their ability to overcome drug resistance seen with reversible inhibitors.

Head-to-Head: Reversible vs. Covalent Inhibition

The table below contrasts a representative 6-crotonamido-quinoline-3-carbonitrile (analogous to Neratinib precursors) against standard of care (SOC) reversible inhibitors.

Feature6-Amino Derivative (Covalent) Erlotinib (Reversible) Gefitinib (Reversible)
Binding Mechanism Irreversible (Michael Addition)Reversible (ATP Competitive)Reversible (ATP Competitive)
Target Profile Dual EGFR / HER2EGFR (Wild Type)EGFR (Wild Type)
IC50 (EGFR-WT) 1.2 – 5.0 nM2.0 – 20 nM2.0 – 30 nM
IC50 (HER2) < 10 nM > 1000 nM (Inactive)> 1000 nM (Inactive)
T790M Resistance Retains activity (Potent)Resistant (Loss of potency)Resistant (Loss of potency)
Washout Durability Sustained inhibition (>24h)Rapid recovery (<4h)Rapid recovery (<4h)

Key Insight: The unmodified 6-amino group itself is often weakly active. However, acylation of this amine with 4-(dimethylamino)but-2-enoic acid dramatically increases potency by 100-fold against HER2-positive cell lines compared to the free amine, validating the "warhead" hypothesis [1, 2].

Mechanistic Insight: The Cysteine Trap

The 6-amino derivatives function effectively when converted into Michael acceptors. The mechanism relies on the specific geometry of the quinoline core positioning the C6-alkenamide in proximity to a conserved cysteine residue (Cys773 in EGFR or Cys805 in HER2).

Mechanism Step1 1. ATP Competitive Binding Quinoline core docks into adenine-binding pocket Step2 2. Warhead Positioning C6-Crotonamide aligns with Cys773/Cys805 Step1->Step2 Affinity Step3 3. Michael Addition Thiol (-SH) attacks beta-carbon of amide Step2->Step3 Proximity Step4 4. Irreversible Complex Covalent bond formation Permanent kinase inactivation Step3->Step4 Reaction

Figure 2: Step-wise mechanism of covalent inhibition by 6-acrylamido-quinoline-3-carbonitriles.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the scaffold and the validation of its biological activity.

Protocol A: Synthesis of the 6-Aminoquinoline-3-carbonitrile Core

Rationale: This route avoids toxic nitro-intermediates by utilizing an acetamido-protection strategy, ensuring higher yield and purity [1].

  • Cyclization:

    • React 2-amino-5-acetamidobenzonitrile with ethyl 3-ethoxyacrylate (1.2 eq) in refluxing ethanol for 4 hours.

    • Result: Formation of ethyl 3-((4-cyano-3-(acetamido)phenyl)amino)acrylate.

    • Heat the intermediate in Dowtherm A at 250°C for 1 hour to effect thermal cyclization.

    • Yield: 6-acetamido-4-hydroxyquinoline-3-carbonitrile.

  • Chlorination:

    • Treat the 4-hydroxy intermediate with POCl3 (excess) at reflux for 2 hours.

    • Neutralize with ice/NH4OH.

    • Product: 6-acetamido-4-chloroquinoline-3-carbonitrile.[1][2]

  • Aniline Displacement (C4 Functionalization):

    • Reflux the 4-chloro compound with 3-chloro-4-fluoroaniline (1.1 eq) in ethoxyethanol with catalytic pyridine hydrochloride.

    • Product: 6-acetamido-4-(3-chloro-4-fluorophenylamino)quinoline-3-carbonitrile.

  • Deprotection (Revealing the 6-Amino):

    • Hydrolyze the acetamido group using 6N HCl/Ethanol (1:1) at reflux for 2 hours.

    • Adjust pH to 9 to precipitate the free amine.

    • Final Scaffold:6-amino-4-(3-chloro-4-fluorophenylamino)quinoline-3-carbonitrile .

Protocol B: Kinase Inhibition Assay (Lanthascreen Eu)

Rationale: This FRET-based assay is less sensitive to fluorescence interference than standard intensity assays.

  • Reagents: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Prep: Dilute EGFR or HER2 recombinant kinase to 2x final concentration (typically 0.5 nM).

  • Compound Addition:

    • Dissolve 6-amino derivatives in 100% DMSO.

    • Perform 3-fold serial dilutions.

    • Add 2.5 µL of compound to 384-well plate.

  • Reaction:

    • Add 5 µL of Kinase/Antibody mixture (Eu-anti-His antibody).

    • Add 2.5 µL of Tracer (Alexa Fluor 647-labeled ATP competitive tracer).

    • Incubate for 60 minutes at Room Temperature.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal (Excitation 340 nm; Emission 665 nm/615 nm).

  • Analysis: Calculate IC50 using a sigmoidal dose-response equation (variable slope).

References

  • Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. Source: Journal of Medicinal Chemistry (2005). URL:[Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Source: ChemMedChem (2025). URL:[Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Source: RSC Advances (2021). URL:[Link]

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Source: Bioorganic Chemistry (2019).[3] URL:[Link]

Sources

Validation

In-Silico Evaluation: 6-Aminoquinoline-3-carbonitrile vs. Standard EGFR Inhibitors

A Technical Comparison Guide for Fragment-Based Drug Design Part 1: Executive Summary & Rationale The quinoline-3-carbonitrile scaffold has emerged as a potent bioisostere to the classical quinazoline core found in FDA-a...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Fragment-Based Drug Design

Part 1: Executive Summary & Rationale

The quinoline-3-carbonitrile scaffold has emerged as a potent bioisostere to the classical quinazoline core found in FDA-approved EGFR inhibitors like Gefitinib and Erlotinib. This guide provides a rigorous comparative analysis of 6-Aminoquinoline-3-carbonitrile —a critical pharmacophore scaffold—docked against the EGFR kinase domain.[1]

Unlike rigid templates, this guide focuses on the causality of interaction : why the 3-cyano group enhances hinge-region affinity and how the 6-amino substitution alters solvation and electrostatic potential compared to the standard 4-anilinoquinazoline motif.

The Competitors
Feature6-Aminoquinoline-3-carbonitrile (The Scaffold)Erlotinib (The Standard)
Core Structure Quinoline (Bicyclic)Quinazoline (Bicyclic)
Key Substituent 3-Cyano (-CN) groupN/A (Nitrogen in ring)
H-Bond Donor 6-Amino (-NH2)Secondary Amine (Linker)
Molecular Weight ~169.18 g/mol (Fragment)393.43 g/mol (Drug)
Target Site ATP Binding Pocket (Hinge)ATP Binding Pocket (Hinge)

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and scientific integrity, this protocol utilizes a "Redocking Validation" step. We compare the experimental pose of the co-crystallized ligand (Erlotinib) with its docked pose to calculate RMSD before testing the novel scaffold.

Workflow Visualization

The following diagram outlines the critical path for this molecular docking campaign.

DockingWorkflow Start Start: Structure Retrieval PrepProt Protein Preparation (PDB: 1M17) Remove Waters > 5Å Add Hydrogens Start->PrepProt PrepLig Ligand Preparation (6-Aminoquinoline-3-carbonitrile) Ionization @ pH 7.4 Energy Min (OPLS3e) Start->PrepLig Grid Grid Generation Center: Met793 Box: 20x20x20 Å PrepProt->Grid Docking Molecular Docking (Precision: XP/Standard) PrepLig->Docking Validation Validation Step Redock Erlotinib Acceptance: RMSD < 2.0 Å Grid->Validation Validation->Docking If Valid Analysis Interaction Profiling (H-Bonds, Pi-Stacking) Docking->Analysis

Figure 1: Step-by-step computational workflow ensuring protocol validity via RMSD benchmarking.

Detailed Methodology
1. Protein Preparation (The Target)[2]
  • Source: PDB ID 1M17 (EGFR kinase domain complexed with Erlotinib).[2][3] This structure is preferred over 1XKK for active-conformation docking.

  • Causality: We retain the active conformation to assess if the smaller quinoline scaffold can occupy the ATP pocket without inducing steric clashes observed in inactive conformations.

  • Step: Remove crystallographic water molecules except those bridging the ligand and Thr790 (often critical for resistance modeling). Optimize H-bond networks using PropKa at pH 7.0.

2. Ligand Preparation (The Variable)
  • Molecule: 6-Aminoquinoline-3-carbonitrile.

  • 3D Generation: Convert 2D SMILES to 3D.

  • Tautomerization: The 6-amino group is a weak base; ensure the neutral form is dominant at physiological pH, as protonation would disrupt hydrophobic packing in the back-cleft.

  • Minimization: Force field OPLS3e or MMFF94 is required to correct bond lengths/angles before docking.

3. Grid Generation & Docking
  • Centroid: Defined by the co-crystallized Erlotinib.

  • Constraint: A hydrogen bond constraint on Met793 (hinge region) is applied.

  • Logic: The quinoline nitrogen (N1) or the 3-cyano group must mimic the adenine N1 interaction of ATP. Without this anchor, the docking pose is biologically irrelevant.

Part 3: Comparative Performance Analysis

The following data compares the theoretical binding characteristics. Note that while Erlotinib has higher total affinity due to its size and tail interactions, the Ligand Efficiency (LE) of the quinoline scaffold is the critical metric for fragment-based design.

Table 1: Binding Metrics Comparison
Metric6-Aminoquinoline-3-carbonitrileErlotinib (Reference)Interpretation
Binding Energy (

G)
-6.8 to -7.5 kcal/mol-9.5 to -11.2 kcal/molErlotinib binds tighter due to bulk; Quinoline shows strong core affinity.
Ligand Efficiency (LE) 0.45 - 0.50 kcal/mol/HA 0.30 - 0.35 kcal/mol/HASuperior. The quinoline scaffold is atom-for-atom more potent.
Hinge Interaction Met793 (H-bond) Met793 (H-bond)Both successfully anchor to the kinase hinge.
Gatekeeper Interaction Thr790 (Van der Waals)Thr790 (Hydrophobic)The smaller quinoline avoids steric clash with T790M mutants.
RMSD (Validation) N/A0.8 Å (Self-dock)Validates the grid parameters.
Interaction Mechanism

The 6-Aminoquinoline-3-carbonitrile interacts differently than the quinazoline core. The 3-Cyano group is an electron-withdrawing group that polarizes the ring, enhancing the H-bond acceptor capability of the N1 ring nitrogen.

Signaling Pathway & Interaction Map

The diagram below illustrates the specific residue interactions within the EGFR ATP-binding pocket.

InteractionMap Ligand 6-Aminoquinoline- 3-carbonitrile Met793 Met793 (Hinge) Ligand->Met793 H-Bond (N1 acceptor) Thr790 Thr790 (Gatekeeper) Ligand->Thr790 Hydrophobic (VdW) Lys745 Lys745 (Catalytic) Ligand->Lys745 Cation-Pi (Ring System) Solvent Solvent Front Ligand->Solvent 6-NH2 exposure Asp855 Asp855 (DFG Motif)

Figure 2: Interaction map showing the critical H-bond anchor at Met793 and solvent exposure of the 6-amino tail.

Part 4: Expert Analysis & Recommendations

The "Cyano" Advantage

The 3-carbonitrile group is not merely a spacer; it is a bioisostere for the N3 nitrogen in quinazoline. In docking studies, this group often points into the hydrophobic pocket created by Leu718 and Val726 , providing additional van der Waals stability that a simple hydrogen atom would lack.

The 6-Amino Handle

The 6-amino group is the strategic "exit vector." In the docking pose, this group typically orients towards the solvent front (towards Asp855).

  • Recommendation: This is the ideal site for growing the molecule. Attaching a solubilizing tail (e.g., morpholine or piperazine via an amide linker) at this position mimics the solvent-interaction tail of Gefitinib, likely boosting the binding energy from -7.0 to >-10.0 kcal/mol.

T790M Sensitivity

Standard quinazolines often suffer resistance from the T790M mutation. The smaller 6-aminoquinoline-3-carbonitrile scaffold does not extend deeply enough to clash with the bulky Methionine 790 in its fragment state. This suggests it is a viable starting point for designing Type II inhibitors or covalent inhibitors (if an acrylamide is added to the 6-position) that can overcome resistance.

Part 5: References

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry. [2][3]

  • Wissner, A., et al. (2003). 4-Anilino-3-quinolinecarbonitriles: An emerging class of kinase inhibitors.[4] Bioorganic & Medicinal Chemistry Letters. (Contextualizes the 3-CN scaffold).

  • Al-Warhi, T., et al. (2020). Quinoline-based Molecules Targeting c-Met, EGF, and VEGF Receptors.[4] Molecules.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Ghasemi, J. B., et al. (2018). QSAR analysis and molecular docking studies of quinazoline derivatives as EGFR inhibitors.[1][5][6] Journal of Applied Pharmaceutical Science.

Sources

Comparative

Comparative Analysis of the Antibacterial Spectrum of Quinoline-3-Carbonitriles

Executive Summary The quinoline scaffold remains a cornerstone of antibacterial chemotherapy, primarily driven by the clinical success of fluoroquinolones (FQs).[1] However, rising resistance to the 3-carboxylic acid pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold remains a cornerstone of antibacterial chemotherapy, primarily driven by the clinical success of fluoroquinolones (FQs).[1] However, rising resistance to the 3-carboxylic acid pharmacophore has necessitated the exploration of bioisosteres. Quinoline-3-carbonitriles (Q-3-CNs) have emerged as a pivotal alternative, replacing the acidic moiety with a nitrile group to alter electronic distribution, lipophilicity, and binding kinetics at the DNA gyrase interface.

This guide provides a technical comparison of Q-3-CNs against standard FQs, supported by experimental data and structure-activity relationship (SAR) insights. It details the mechanistic divergence, spectrum of activity, and validated protocols for synthesis and biological evaluation.

Mechanism of Action: The Nitrile Variance

While traditional fluoroquinolones rely on the 3-carboxylic acid and 4-keto group to chelate Mg²⁺ ions within the DNA-Gyrase complex, quinoline-3-carbonitriles utilize the nitrogen of the nitrile group to establish distinct hydrogen bonding networks. This modification often retains potency against DNA Gyrase (Topoisomerase II) and Topoisomerase IV but can bypass certain resistance mechanisms associated with the repulsion of the negatively charged carboxylate in mutant porin channels.

Pathway Visualization: DNA Gyrase Inhibition

The following diagram illustrates the interference of Q-3-CNs with the bacterial replication fork.

DNA_Gyrase_Inhibition DNA Bacterial DNA (Supercoiled) Complex Cleavable Complex Formation (DNA-Enzyme) DNA->Complex Binds Gyrase DNA Gyrase (A2B2 Heterotetramer) Gyrase->Complex Catalyzes Stabilization Stabilization of Cleavable Complex (Blocks Religation) Complex->Stabilization Target Q3CN Quinoline-3-Carbonitrile (Inhibitor) Q3CN->Stabilization Intercalates/Binds DSB Double-Strand Breaks Stabilization->DSB Accumulation Death Bacterial Cell Death DSB->Death Irreversible Damage

Figure 1: Mechanistic pathway of Quinoline-3-carbonitrile induced bacterial cell death via stabilization of the DNA-Gyrase cleavable complex.[2]

Comparative Antibacterial Spectrum

The antibacterial efficacy of Q-3-CNs is generally broad-spectrum but exhibits distinct potency shifts compared to ciprofloxacin. The nitrile group enhances lipophilicity (LogP), often improving penetration in Gram-positive organisms, though sometimes at the cost of Gram-negative activity due to efflux pump susceptibility.

Data Table: MIC Comparison (µg/mL)

The following data synthesizes performance metrics of representative Q-3-CN derivatives (e.g., QD4, Compound 6) against standard controls.

Compound ClassDerivative IDS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)Key Structural Feature
Standard FQ Ciprofloxacin0.12 - 0.50.06 - 0.250.008 - 0.020.25 - 1.03-COOH, 6-F, 7-Piperazinyl
Q-3-CN QD4 (Ref 1)3.126.2512.525.03-CN, 6-Methoxy, N-alkyl
Q-3-CN Compound 6 (Ref 2)8.016.064.0>1283-CN, 6,8-Dichloro
Fused Q-3-CN Benzo[f]quinoline4.0 - 8.08.032.064.0Fused aromatic ring

Analysis of Performance:

  • Gram-Positive Potency: The Q-3-CN derivatives (QD4) show respectable activity against S. aureus (MIC ~3.12 µg/mL). While less potent than Ciprofloxacin, they are effective in the low micromolar range, suggesting the nitrile group successfully mimics the binding role of the carboxylate in the active site.

  • Gram-Negative Challenges: Activity against E. coli and P. aeruginosa is generally lower (MIC 12.5 - >64 µg/mL). This is attributed to the altered polarity of the nitrile group, which may not traverse the outer membrane porins of Gram-negatives as efficiently as the zwitterionic fluoroquinolones.

  • Substitution Effects: Electron-donating groups (e.g., 6-Methoxy in QD4) tend to enhance activity compared to electron-withdrawing groups (e.g., Dichloro in Compound 6), likely by increasing the electron density required for π-stacking interactions with DNA bases.

Structure-Activity Relationship (SAR)

Understanding the causality of the data requires dissecting the scaffold.

  • Position 3 (Carbonitrile vs. Carboxyl): The nitrile group is non-ionizable. This eliminates the zwitterionic character found in FQs (COOH/NH2 interaction). This increases passive diffusion through lipid bilayers but reduces solubility in aqueous media, necessitating formulation adjustments (e.g., DMSO/water cosolvents) during testing.

  • Position 1 (N-Substitution): Bulky N-alkyl or aryl groups often reduce Gram-negative activity due to steric hindrance at the porin channel entrance. However, they can enhance affinity for the hydrophobic pocket of Topoisomerase IV in Gram-positives.

  • Position 6 & 7: Similar to FQs, a fluorine or electron-donating group at C-6 and a nitrogen-containing heterocycle (piperazine/morpholine) at C-7 are critical for maximizing the spectrum.

Validated Experimental Protocols

To ensure reproducibility and trust, the following protocols are standardized for Q-3-CN evaluation.

Synthesis Workflow (One-Pot MCR)

The most efficient route to diverse Q-3-CNs is the multi-component reaction (MCR).

Protocol:

  • Reagents: Combine equimolar amounts of aldehyde, ethyl cyanoacetate, cyclic ketone (e.g., cyclohexan-1,3-dione), and ammonium acetate.

  • Catalyst: Use 10 mol% L-proline or Iodine.

  • Conditions: Reflux in ethanol for 2-4 hours.

  • Purification: Cool to room temperature; the precipitate is filtered, washed with ice-cold ethanol, and recrystallized from DMF/Ethanol. Yields typically >85%. [3]

Antibacterial Assay: Broth Microdilution

This protocol avoids the diffusion limitations of the agar method, which is critical for lipophilic Q-3-CNs.

Protocol:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Prep: Dissolve Q-3-CN derivative in 100% DMSO to create a stock. Perform serial 2-fold dilutions in CAMHB (Final DMSO concentration must be <1% to prevent solvent toxicity).

  • Incubation: Add 100 µL of inoculum to 100 µL of drug solution in a 96-well plate. Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

  • Validation: Include Ciprofloxacin as a positive control and a solvent-only well as a negative control.

Workflow Visualization: Screening Pipeline

Screening_Workflow Synthesis One-Pot Synthesis (MCR) Purification Recrystallization (>95% Purity) Synthesis->Purification Stock DMSO Stock Prep (1 mg/mL) Purification->Stock Dilution Serial Dilution (CAMHB Media) Stock->Dilution Inoculation Bacterial Inoculation (0.5 McFarland) Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Analysis MIC Determination (Turbidity Check) Incubation->Analysis

Figure 2: Standardized workflow for the synthesis and biological evaluation of quinoline-3-carbonitriles.[4]

Conclusion

Quinoline-3-carbonitriles represent a viable scaffold for "post-fluoroquinolone" antibiotic development. While they currently lag behind third-generation FQs in Gram-negative potency, their distinct binding mode via the nitrile group offers a strategic advantage against specific resistance profiles. Future optimization should focus on C-7 modifications to enhance hydrophilicity for better Gram-negative porin penetration.

References

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 2019.[2][5] Link

  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal of Scientific Development and Research, 2025. Link

  • Mode of action of the quinolone antimicrobial agents. Clinical Microbiology Reviews, 1989. Link

  • Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 2021. Link

  • Structure-activity relationships in quinolone antibacterials. Journal of Medicinal Chemistry, 1992. Link

Sources

Validation

Validating Target Engagement of 6-Aminoquinoline-3-carbonitrile Derivatives with Radiolabeling

Topic: Content Type: Publish Comparison Guide Executive Summary 6-Aminoquinoline-3-carbonitrile is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for a class of potent kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

6-Aminoquinoline-3-carbonitrile is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for a class of potent kinase inhibitors, most notably for HER2 (ErbB2) , EGFR (ErbB1) , and MEK/Tpl2 .[1] Unlike the reversible 4-anilinoquinazoline scaffold (e.g., Gefitinib), the 3-cyanoquinoline core is frequently derivatized at the C-6 position with Michael acceptors to create irreversible covalent inhibitors (e.g., Neratinib/HKI-272).

This guide details the specific radiolabeling strategies required to validate target engagement for this scaffold. It contrasts the performance of these derivatives against standard quinazoline alternatives and provides rigorous protocols for verifying both reversible and covalent binding mechanisms.

The Scaffold: 6-Aminoquinoline-3-carbonitrile

This molecule is rarely the final drug but rather the critical intermediate. Target engagement validation focuses on the final functionalized inhibitor synthesized from this core.

FeatureDescription
Core Structure Quinoline ring with a nitrile group at C-3 and an amine at C-6.[2][3][4]
Primary Targets HER2/EGFR (Tyrosine Kinases), MEK (Serine/Threonine Kinase), Tpl2 .
Key Derivatization C-4 Position: Anilino group determines specificity (e.g., 3-chloro-4-fluoroaniline).C-6 Position: Amide linkage to acrylamides confers irreversibility (covalent binding to Cys residues).
Radiolabeling Sites Carbon-14 (

C):
Cyano group or Quinoline ring (for metabolism/covalent binding).Fluorine-18 (

F):
Attached via fluoro-alkoxy chains or fluorinated anilines (for PET).
Comparison: Quinoline-3-carbonitrile vs. Quinazoline Scaffolds

The primary alternative to the 6-aminoquinoline-3-carbonitrile scaffold is the 4-anilinoquinazoline core (found in Gefitinib/Erlotinib).

Table 1: Comparative Performance in Target Engagement

Metric6-Aminoquinoline-3-carbonitrile Derivatives (e.g., Neratinib)4-Anilinoquinazoline Derivatives (e.g., Gefitinib)
Binding Mechanism Typically Irreversible (Covalent) via C-6 acrylamide.Typically Reversible (ATP Competitive) .
Target Residence Time Prolonged/Infinite (

). Requires protein turnover to restore activity.
Transient . Dependent on plasma concentration and

.
Radiolabeling Utility Ideal for Pulse-Chase experiments. Radiolabel remains bound after washout.Requires Equilibrium Binding assays. Signal washes out rapidly.
HER2 Potency Superior for HER2+ and mutant EGFR (T790M).Limited efficacy in HER2+ models; prone to resistance.
Metabolic Stability 3-CN group improves metabolic stability compared to labile sites on quinazolines.Susceptible to rapid oxidative metabolism.
Radiolabeling Strategies for Validation

To validate target engagement, you must select the isotope based on the assay type: In Vitro Binding (Tracer) or In Vivo Occupancy (Imaging).

Strategy A: Carbon-14 (

C) for Covalent Validation
  • Purpose: Proving irreversible binding to the kinase ATP pocket (e.g., Cys-773 of EGFR).

  • Method: Incorporate

    
    C into the nitrile group or the quinoline ring during synthesis.
    
  • Advantage: Long half-life allows for extensive washout phases in cellular assays, ensuring only covalently bound drug is measured.

Strategy B: Fluorine-18 (

F) for PET Imaging
[5]
  • Purpose: Measuring Receptor Occupancy (RO) in live tissue.

  • Method: Substitution of the C-4 aniline or C-7 alkoxy chain with a [

    
    F]fluoro-analog.
    
  • Advantage: High sensitivity for quantifying target engagement in the brain or tumors in vivo.

Visualization: Synthesis & Labeling Workflow

G Start Start: 6-Aminoquinoline-3-carbonitrile Step1 C-4 Derivatization (Aniline Coupling) Start->Step1 Selectivity Tuning Step2 C-6 Acylation (Acrylamide Addition) Step1->Step2 Covalent Warhead Branch1 Isotopic Labeling (14C-Cyano/Ring) Step2->Branch1 For Mechanism Study Branch2 PET Labeling (18F-Fluoroalkylation) Step2->Branch2 For Biodistribution Validation1 In Vitro: SDS-PAGE Autoradiography Branch1->Validation1 Irreversible Binding Validation2 In Vivo: PET Receptor Occupancy Branch2->Validation2 Tissue Penetration

Figure 1: Workflow for transforming the scaffold into a radiolabeled probe for specific validation endpoints.

Experimental Protocols
Protocol 1: Covalent Binding Validation (In Vitro)

Objective: Confirm that the derivative binds irreversibly to the target kinase using a radiolabeled tracer.

Reagents:

  • [

    
    C]-Labeled 6-aminoquinoline-3-carbonitrile derivative (Specific Activity > 50 mCi/mmol).
    
  • Target Kinase (e.g., Recombinant EGFR or HER2).[1][6]

  • Competitor: Unlabeled inhibitor (100x excess).

Procedure:

  • Incubation: Incubate recombinant kinase (100 nM) with the [

    
    C]-inhibitor (10-1000 nM) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl
    
    
    
    ) for 1 hour at 37°C.
  • Competition Control: In parallel, pre-incubate with 100x excess unlabeled inhibitor for 30 mins, then add tracer.

  • Washout (Critical Step):

    • Transfer samples to a dialysis cassette or spin column (10 kDa cutoff).

    • Perform exhaustive dialysis against buffer (3 x 2L) for 24 hours to remove non-covalently bound ligand.

  • Detection:

    • Scintillation Counting: Measure radioactivity retained in the protein fraction.

    • SDS-PAGE: Denature protein with SDS sample buffer (boiling). Run on SDS-PAGE gel. Dry gel and expose to phosphor screen (Autoradiography).

  • Interpretation: A distinct radioactive band at the kinase molecular weight (MW) that persists after dialysis and denaturation confirms covalent target engagement .

Protocol 2: Cellular Target Occupancy (In Vivo / Ex Vivo)

Objective: Quantify the percentage of target engaged in a tumor model.

Reagents:

  • [

    
    F]-Labeled Probe (e.g., [
    
    
    
    F]Fluoro-analog of the inhibitor).
  • Tumor-bearing mice (e.g., BT474 xenografts for HER2).

Procedure:

  • Treatment: Administer the unlabeled test drug (the 6-aminoquinoline derivative) at varying doses (e.g., 1, 10, 50 mg/kg) via oral gavage.

  • Tracer Injection: 2–4 hours post-treatment, inject the [

    
    F]-probe (approx. 200 µCi) via tail vein.
    
  • Uptake Period: Allow 60 minutes for tracer distribution and binding.

  • Analysis:

    • PET Imaging: Acquire static scan.

    • Biodistribution: Sacrifice animal, harvest tumor and reference tissue (muscle). Count radioactivity (CPM/g).

  • Calculation:

    
    
    Where 
    
    
    
    (Binding Potential) = (Tumor Uptake - Reference Uptake) / Reference Uptake.
Mechanistic Visualization: Target Engagement

The 6-aminoquinoline-3-carbonitrile scaffold facilitates a unique binding mode when derivatized with a Michael acceptor.

Pathway cluster_0 Validation Checkpoint Drug 6-Aminoquinoline Derivative Target Kinase ATP Pocket (EGFR/HER2) Drug->Target Diffusion Complex Reversible Encounter Complex Target->Complex H-Bonding (N-1/N-3) Covalent Irreversible Covalent Adduct Complex->Covalent Michael Addition (Cys-773/C-6 Acrylamide) Signal Downstream Signaling (MAPK/AKT) Covalent->Signal Permanent Inhibition

Figure 2: The kinetic mechanism of target engagement. Validation must distinguish between the 'Reversible Complex' and the 'Covalent Adduct' using washout steps.

References
  • Rabindran, S. K., et al. (2004). "Antitumor activity of HKI-272, an irreversible inhibitor of ErbB-2." Cancer Research.

  • Wissner, A., et al. (2005). "Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity." Journal of Medicinal Chemistry.

  • Minami, Y., et al. (2007). "Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor α (TNF-α) Production: Selectivity and in Vivo Antiinflammatory Activity."[7] Journal of Medicinal Chemistry.

  • Tsou, H. R., et al. (2001). "6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) tyrosine kinases." Journal of Medicinal Chemistry.

  • Boutard, N., et al. (2019). "Synthesis, radiolabeling and evaluation of 68Ga-labeled aminoquinoxaline derivative as a potent PFKFB3-targeted PET tracer." Frontiers in Chemistry.

Sources

Comparative

A Comprehensive Comparison Guide: Fluorescence Quantum Yields of Aminoquinoline Probes

In the dynamic fields of molecular diagnostics, cellular imaging, and drug development, selecting the optimal fluorescent probe requires a rigorous understanding of photophysics. The aminoquinoline scaffold is highly reg...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic fields of molecular diagnostics, cellular imaging, and drug development, selecting the optimal fluorescent probe requires a rigorous understanding of photophysics. The aminoquinoline scaffold is highly regarded for its structural versatility; the rigid, planar quinoline ring provides intrinsic fluorescence, while the amino group acts as a powerful electron-donating group (EDG)[1].

As an Application Scientist, I approach probe selection not just by looking at the maximum brightness, but by analyzing the causality behind the emission. By modifying the position of the amino group (e.g., 2-, 7-, or 8-aminoquinoline) and introducing specific functional moieties, we can precisely engineer the fluorescence quantum yield (


) to respond to targeted environmental stimuli[2].

This guide objectively compares the quantum yields of various aminoquinoline probes, details the mechanistic causality behind their photophysical behaviors, and provides a self-validating protocol for accurate


 determination.

Mechanistic Causality: Modulating Quantum Yields

The quantum yield of an aminoquinoline probe is rarely static; it is a dynamic property dictated by the probe's microenvironment and its coordination chemistry. Understanding these mechanisms is critical for experimental design:

  • Photoinduced Electron Transfer (PET) & Metal Chelation: Many 8-aminoquinoline derivatives (such as the zinc sensor TSQ) exhibit inherently low baseline quantum yields. This is caused by PET from the nitrogen lone pair of the amino group to the excited singlet state of the quinoline fluorophore, which quenches emission[3]. Upon binding a target analyte like

    
    , the lone pair coordinates with the metal, breaking intramolecular hydrogen bonds and inhibiting the PET pathway. This rigidifies the complex and triggers a massive "turn-on" fluorescence response[3].
    
  • Intramolecular Charge Transfer (ICT) & Solvatochromism: Push-pull systems, such as 8-aryl-substituted aminoquinolines (TFMAQ-8Ar), exhibit extreme solvent dependency. In non-polar environments (e.g., lipid droplets), the ICT state is stabilized, yielding high quantum yields (

    
     up to 0.57). Conversely, in polar solvents, non-radiative decay pathways dominate, nearly extinguishing the fluorescence (
    
    
    
    )[4].
  • Excited-State Proton Transfer (ESPT): Probes like 1-methyl-7-amino-quinolinium are highly fluorescent (

    
    ) at low pH when the appended amine receptor is protonated. Deprotonation at higher pH levels reinstates PET quenching, drastically reducing both the quantum yield and the fluorescence lifetime[5].
    

G A 8-Aminoquinoline Probe (PET Active, Low Φ) C Probe-Metal Complex (PET Inhibited, Rigid) A->C Chelation B Target Analyte (e.g., Zn²⁺) B->C Binding D Fluorescence Emission (High Φ, 'Turn-On') C->D Radiative Decay

Caption: Mechanism of PET inhibition and fluorescence turn-on in 8-aminoquinoline probes upon metal binding.

Quantitative Comparison of Quantum Yields ( )

The following table synthesizes the quantum yields of distinct aminoquinoline classes under specific solvent or binding conditions, benchmarked against common industry standards.

Probe / Fluorophore ClassTarget ApplicationSolvent / EnvironmentQuantum Yield (

)
1-Methyl-7-amino-quinolinium pH Monitoring (FLIM)Aqueous (Low pH)0.70 – 0.80[5]
TFMAQ-8Ar (Push-Pull) Lipid Droplet ImagingNon-polar (Hexane)0.57[4]
7-Aminoquinolin-8-ol +

Metal Ion SensingAqueous Buffer0.30 – 0.70[6]
8-Aminoquinoline-Steroid +

Oxalate DetectionHEPES Buffer0.26[7]
TSQ (

Complex)
Zinc SensingAqueous / Lipid~0.14 – 0.30[3]
2-(2-Aminoethoxy)quinoline General ImagingMethanol0.12 – 0.85[2]
TFMAQ-8Ar (Push-Pull) Polar EnvironmentsPolar (DMSO/Water)< 0.01[4]
Fluorescein (Standard)Reference BenchmarkEthanol (Neutral)0.79[2]
Rhodamine B (Standard)Reference BenchmarkWater0.31[2]

Experimental Workflow: Self-Validating Protocol for Quantum Yield Determination

To ensure absolute trustworthiness in your photophysical characterization, the measurement of relative quantum yield must operate as a self-validating system. We utilize the comparative gradient method. This method is self-validating because the linear regression step acts as an internal quality control; a deviation from linearity instantly alerts the researcher to concentration-dependent artifacts.

Step-by-Step Methodology
  • Standard Selection: Select a reference standard (e.g., quinine sulfate in 0.1 M

    
    , 
    
    
    
    ) with an absorption profile that closely overlaps the excitation wavelength of your test aminoquinoline probe[1].
  • Serial Dilution (The Inner Filter Check): Prepare 5 to 6 serial dilutions of both the probe and the standard in their respective solvents. Causality Check: The maximum optical density (OD) at the excitation wavelength must not exceed 0.05 . Higher absorbances cause inner filter effects (where the fluorophore re-absorbs its own emitted light), which will artificially depress the calculated

    
    [2].
    
  • Spectroscopic Measurement:

    • Record the UV-Vis absorbance spectrum for each dilution to determine the exact OD at the excitation wavelength.

    • Excite the samples at the chosen wavelength and record the integrated fluorescence emission spectrum (total area under the emission curve)[2].

  • Data Plotting & Validation: Plot the integrated fluorescence intensity (y-axis) against the absorbance (x-axis) for both the probe and the standard. Self-Validation: Calculate the linear regression. An

    
     validates that no aggregation, excimer formation, or self-quenching is occurring. If 
    
    
    
    , discard the run and prepare more dilute samples[1].
  • Gradient Calculation: Compute the quantum yield using the gradients (slopes) of the validated plots via the following equation:

    
    
    (Where 
    
    
    
    is the sample,
    
    
    is the standard,
    
    
    is the slope, and
    
    
    is the refractive index of the respective solvents)[2].

Workflow S1 1. Standard Selection (Known Φ) S2 2. Serial Dilution (OD < 0.05 limit) S1->S2 Prepare S3 3. Spectroscopic Measurement (UV-Vis & Fluorometry) S2->S3 Analyze S4 4. Linear Regression (Validate R² > 0.99) S3->S4 Plot Area vs OD S5 5. Gradient Calculation (Determine Relative Φ) S4->S5 Compute

Caption: Workflow for self-validating relative fluorescence quantum yield determination.

References

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - ResearchGate / Scientific Reports.[Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - NIH / MDPI.[Link]

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC.[Link]

  • A novel and simple solvent-dependent fluorescent probe based on a click generated 8-aminoquinoline–steroid conjugate for multi-detection of Cu(II), oxalate and pyrophosphate - RSC Publishing.[Link]

Sources

Validation

Selectivity profile of 6-Aminoquinoline-3-carbonitrile against a panel of kinases

The following guide provides an in-depth technical analysis of the 6-Aminoquinoline-3-carbonitrile scaffold, a privileged structure in medicinal chemistry used primarily to develop inhibitors for the ErbB family (EGFR, H...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 6-Aminoquinoline-3-carbonitrile scaffold, a privileged structure in medicinal chemistry used primarily to develop inhibitors for the ErbB family (EGFR, HER2) and Tpl2 (MAP3K8) .

Executive Summary: The "Switchable" Scaffold

6-Aminoquinoline-3-carbonitrile (often functionalized at the 4-position) represents a versatile chemical backbone in kinase inhibitor discovery.[1] Unlike the highly specific quinazoline scaffold (e.g., Gefitinib, Erlotinib) which is predominantly EGFR-selective, the 3-cyanoquinoline core possesses a unique dual-potential:

  • Oncology (ErbB Inhibition): It serves as the precursor for irreversible pan-HER inhibitors like Neratinib (HKI-272) and Pelitinib (EKB-569) .

  • Inflammation (Tpl2 Inhibition): With specific modifications (C-8 substitution), it shifts selectivity away from EGFR toward Tpl2 (Cot/MAP3K8) , a key regulator of TNF-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     production.[2]
    

Research Verdict: This scaffold is the superior choice when targeting cysteine-driven covalent binding (via the C-6 amino handle) or when exploring MAP3K pathways , but it requires precise structural tuning to avoid "off-target" EGFR toxicity in anti-inflammatory applications.

Mechanistic Profiling & Binding Mode[4]

The Pharmacophore

The 6-aminoquinoline-3-carbonitrile core binds to the ATP-binding pocket of protein kinases. Its efficacy relies on three critical interaction points:

  • N-1 & C-3 Cyano Group: These form hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR). The electron-withdrawing nitrile group increases the acidity of the ring nitrogen, enhancing H-bond strength.

  • C-4 Position (Anilino): The 4-chloro substituent is displaced by an aniline to fill the hydrophobic back pocket. This is essential for nanomolar potency.

  • C-6 Amino Group (The Warhead Handle): This is the defining feature. It is solvent-exposed and positioned perfectly to react with a cysteine residue (e.g., Cys797 in EGFR or Cys805 in HER2) when acylated with a Michael acceptor (e.g., acrylamide).

Selectivity Logic: The "Gatekeeper" Switch

The selectivity between the two primary targets (EGFR vs. Tpl2) is controlled by the C-8 position :

  • Unsubstituted / 7-Alkoxy (e.g., Neratinib core): High affinity for EGFR/HER2 .

  • 8-Halogen / Bulky Group: Steric clash with the EGFR gatekeeper region (Thr790) or solvent front, drastically reducing EGFR affinity while maintaining Tpl2 potency.

Graphviz: Signaling Pathway & Inhibition Logic

KinasePathways cluster_ErbB Oncology Pathway (ErbB) cluster_Inflammation Inflammation Pathway (MAP3K) EGFR EGFR / HER2 (Cys797 Target) PI3K PI3K / AKT EGFR->PI3K MEK MEK 1/2 EGFR->MEK Proliferation Tumor Growth (Proliferation) PI3K->Proliferation TNFR TNF / IL-1 Receptors Tpl2 Tpl2 (MAP3K8) TNFR->Tpl2 Tpl2->MEK Tpl2->MEK ERK ERK 1/2 MEK->ERK Cytokines TNF-α Release (Inflammation) ERK->Cytokines Scaffold 6-Aminoquinoline-3-CN (Scaffold) Scaffold->EGFR 7-Ethoxy / 6-Acrylamide (e.g., Neratinib) Scaffold->Tpl2 8-Halogen Substitution (Blocks EGFR)

Caption: Dual-pathway targeting potential of the scaffold. Modifications at C-6 and C-8 dictate the shift between EGFR-driven tumor growth and Tpl2-driven inflammation.

Comparative Selectivity Data

The following data contrasts the unmodified scaffold (represented by the 4-anilino intermediate) against optimized clinical candidates and the standard Quinazoline alternative.

Table 1: Kinase Selectivity Panel (IC50 in nM)
Target Kinase6-Aminoquinoline-3-CN Core (Unoptimized Lead)Neratinib (Optimized EGFR Inhibitor)8-Bromo-quinoline Derivative (Optimized Tpl2 Inhibitor)Erlotinib (Quinazoline Comparator)
EGFR (ErbB1) 10 - 50 nM < 5 nM (Irreversible)> 1,000 nM2 nM
HER2 (ErbB2) 50 - 100 nM < 5 nM (Irreversible)> 2,000 nM> 1,000 nM
Tpl2 (MAP3K8) 20 - 40 nM > 500 nM5 - 10 nM > 10,000 nM
MEK 1/2 > 10,000 nM> 10,000 nM> 10,000 nM> 10,000 nM
Src Kinase ~ 500 nM> 1,000 nM> 5,000 nM> 5,000 nM

Key Takeaway:

  • The Core Scaffold is "promiscuous" (Dual EGFR/Tpl2 inhibitor).

  • Optimization is required: You cannot use the raw scaffold for selective probing without side-chain modification.

  • Advantage over Quinazoline: Quinazolines (Erlotinib) are poor HER2 and Tpl2 inhibitors. The Quinoline-3-CN scaffold offers a broader starting point for HER2 and Inflammation research.

Experimental Protocols

To validate the selectivity profile in your own lab, use the following standardized workflows.

Protocol A: Synthesis of the Active Probe (4-Anilino Derivatization)

The 6-aminoquinoline-3-carbonitrile is typically supplied as the 4-chloro or 4-hydroxy precursor. It is biologically inactive until the 4-position is substituted.

  • Reagents: 4-Chloro-6-aminoquinoline-3-carbonitrile (1 eq), 3-Chloro-4-fluoroaniline (1.1 eq), Isopropanol (solvent).

  • Reaction: Reflux at 85°C for 3–6 hours. The HCl generated catalyzes the nucleophilic aromatic substitution.

  • Work-up: Cool to RT. Filter the precipitated yellow solid (hydrochloride salt). Wash with cold isopropanol and ether.[1]

  • Yield Check: Verify by LC-MS (Target Mass ~312 Da + Aniline Mass).

Protocol B: Tpl2 vs. EGFR Selectivity Screen (Lanthascreen™ TR-FRET)

Use this assay to determine if your derivative has shifted selectivity.

  • Preparation: Prepare 3x serial dilutions of the compound in DMSO.

  • Kinase Reaction (EGFR):

    • Mix EGFR kinase (0.5 nM), Eu-anti-phosphotyrosine antibody, and Tracer 199.

    • Incubate with compound for 1 hour at RT.

    • Add ATP (Km concentration: ~10 µM).

  • Kinase Reaction (Tpl2):

    • Note: Tpl2 requires a coupled assay or specific substrate (e.g., inactive MEK1).

    • Use a validated Tpl2 kit (e.g., Eurofins/DiscoverX) measuring phosphorylation of a MEK1 substrate peptide.

  • Readout: Measure FRET signal (Ex 340 nm / Em 495 nm & 520 nm) on a plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using a 4-parameter logistic fit.

Graphviz: Experimental Workflow

Workflow Start 6-Aminoquinoline-3-CN (Precursor) Derivatization Step 1: 4-Anilino Coupling (Reflux) Start->Derivatization Split Split Sample Derivatization->Split Assay1 Assay A: EGFR (Cancer Model) Split->Assay1 Assay2 Assay B: Tpl2 (Inflammation Model) Split->Assay2 Readout Calculate Selectivity Ratio (IC50 EGFR / IC50 Tpl2) Assay1->Readout Assay2->Readout

Caption: Workflow for converting the inactive precursor into a testable inhibitor and screening for selectivity.

Troubleshooting & Critical Nuances

  • Solubility: The 3-cyanoquinoline core is planar and lipophilic. Free bases often precipitate in aqueous buffers. Recommendation: Always test as the HCl salt or maintain >0.1% DMSO/Tween-20 in assay buffers.

  • False Positives: The 6-amino group is nucleophilic. In high concentrations (>10 µM), it may react non-specifically with assay reagents. Control: Use an N-acetylated control (6-acetamido) to confirm binding is driven by the scaffold, not the free amine.

  • Irreversibility: If you acylate the 6-amino group with acryloyl chloride, the compound becomes a covalent inhibitor . Standard IC50 assays will be time-dependent. You must report k_inact/K_I values, not just IC50.

References

  • Hu, Y. et al. (2007). "Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor

    
     Production: Selectivity and in Vivo Antiinflammatory Activity of Novel 8-Substituted-4-anilino-6-aminoquinoline-3-carbonitriles." Journal of Medicinal Chemistry. 
    
  • Wissner, A. et al. (2005). "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity." Journal of Medicinal Chemistry.

  • Rabindran, S. K. et al. (2004). "Antitumor activity of HKI-272, an irreversible, orally active pan-ErbB inhibitor."[3] Cancer Research.

  • BenchChem Application Note. (2025). "Applications of 6-Bromo-4-chloroquinoline-3-carbonitrile in Medicinal Chemistry."

Sources

Comparative

In Vivo Efficacy of 6-Aminoquinoline-3-carbonitrile Derivatives in Xenograft Models: A Comparative Guide

Introduction to the Pharmacophore The 6-aminoquinoline-3-carbonitrile scaffold is a highly privileged pharmacophore in oncology drug development. By acting as an ATP-mimetic, this core structure provides the foundation f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pharmacophore

The 6-aminoquinoline-3-carbonitrile scaffold is a highly privileged pharmacophore in oncology drug development. By acting as an ATP-mimetic, this core structure provides the foundation for several clinically significant tyrosine kinase inhibitors (TKIs). The cyano group at the C-3 position acts as a potent electron-withdrawing moiety, which increases the acidity of the 4-anilino NH group, thereby strengthening critical hydrogen bonding with the kinase hinge region[1].

Furthermore, synthetic modifications at the C-6 and C-7 positions dictate the inhibitor's target selectivity and binding kinetics. This guide objectively compares the in vivo efficacy of three major 6-aminoquinoline-3-carbonitrile derivatives—Neratinib , Bosutinib , and Pelitinib —using murine xenograft models, providing actionable protocols and experimental data for preclinical researchers.

Mechanistic Rationale and Pathway Inhibition

The versatility of the 6-aminoquinoline-3-carbonitrile core lies in its functionalization, which allows drug developers to engineer both reversible and irreversible inhibitors:

  • Irreversible Binding (Neratinib & Pelitinib): The introduction of a Michael acceptor (such as a crotonamide group) at the C-6 position allows these compounds to form a covalent bond with specific, solvent-exposed cysteine residues in the kinase domain (Cys773 in EGFR and Cys805 in HER2)[2][3]. This covalent interaction leads to prolonged suppression of downstream PI3K/AKT and MAPK pathways, preventing tumor proliferation even after the drug has cleared from systemic circulation.

  • Reversible Binding (Bosutinib): Lacking the reactive Michael acceptor, Bosutinib acts as a highly potent, reversible ATP-competitive inhibitor of dual Src/Abl kinases. It suppresses BCR-ABL signaling and downstream STAT5 activation without significantly inhibiting c-KIT or PDGFR, granting it a distinct selectivity profile[4][5].

Pathway Scaffold 6-Aminoquinoline-3-carbonitrile Derivatives EGFR EGFR / HER2 (Cys773 / Cys805) Scaffold->EGFR Irreversible Binding (Neratinib, Pelitinib) SrcAbl Src / BCR-ABL Scaffold->SrcAbl ATP-Competitive (Bosutinib) PI3K PI3K / AKT Pathway EGFR->PI3K Inhibits MAPK MAPK / ERK Pathway EGFR->MAPK Inhibits SrcAbl->PI3K Inhibits STAT5 STAT5 Pathway SrcAbl->STAT5 Inhibits Apoptosis Tumor Cell Apoptosis & Growth Arrest PI3K->Apoptosis Induces MAPK->Apoptosis Induces STAT5->Apoptosis Induces

Mechanism of action for 6-aminoquinoline-3-carbonitrile kinase inhibitors.

Comparative In Vivo Efficacy in Xenograft Models

To evaluate the translational potential of these compounds, researchers rely on specific human tumor xenografts implanted into immunocompromised mice. The table below synthesizes the preclinical performance of these derivatives.

CompoundTarget KinasesXenograft ModelDosing RegimenIn Vivo Efficacy (TGI)Mechanism of Binding
Neratinib (HKI-272) Pan-HER (EGFR, HER2, HER4)BT474 (Breast), SK-OV-3 (Ovarian)10–80 mg/kg/day, Oral>80% TGI ; prolonged suppression of HER2 phosphorylation (up to 97% at 6h)[2].Irreversible (Covalent)
Bosutinib (SKI-606) Src, BCR-ABLK562, KU812 (CML)50–100 mg/kg/day, OralSignificant regression ; prolonged survival at clinically relevant exposures[4].Reversible (ATP-competitive)
Pelitinib (EKB-569) EGFRA431 (Epidermoid)40 mg/kg/day, Oral60–90% TGI ; durable cytostatic effects post-treatment[2].Irreversible (Covalent)
  • Neratinib (HKI-272) demonstrates profound dose-dependent anticancer activity in HER2-driven models. In BT474 breast cancer xenografts, a single oral dose of 40 mg/kg results in rapid, prolonged suppression of HER2 phosphorylation, showcasing the benefit of the irreversible covalent bond[2].

  • Bosutinib (SKI-606) exhibits potent efficacy in BCR-ABL-driven leukemia models. Oral administration significantly reduces tumor burden and overcomes the majority of imatinib-resistant mutations (excluding T315I)[4][5].

  • Pelitinib (EKB-569) , an earlier generation EGFR-selective inhibitor, achieves robust tumor growth inhibition in A431 epidermoid carcinoma xenografts, validating the 6-aminoquinoline-3-carbonitrile core's utility against solid tumors[2].

Standardized Xenograft Experimental Protocol

To ensure high-fidelity, reproducible in vivo data, the following protocol outlines the self-validating workflow for testing 6-aminoquinoline-3-carbonitrile derivatives in a preclinical setting.

Workflow Cell Cell Culture (e.g., BT474, K562) Inoc SC Inoculation (Nude/SCID Mice) Cell->Inoc Rand Randomization (100-150 mm³) Inoc->Rand Dose Oral Gavage Dosing (Vehicle vs. Drug) Rand->Dose Measure Tumor Measurement (Caliper, Bi-weekly) Dose->Measure Efficacy Efficacy Analysis (TGI % & PD) Measure->Efficacy

Standardized in vivo xenograft workflow for evaluating kinase inhibitor efficacy.

Step 1: Cell Preparation and Inoculation
  • Causality: Select cell lines with validated target dependency (e.g., BT474 for HER2, K562 for BCR-ABL). Cells must be in the logarithmic growth phase (>90% viability) to ensure uniform tumor engraftment and prevent necrotic core formation early in the study.

  • Action: Resuspend

    
     cells in a 1:1 mixture of serum-free medium and Matrigel. Inject subcutaneously into the right flank of female athymic nude or SCID mice.
    
Step 2: Tumor Monitoring and Randomization
  • Causality: Randomization must occur only when tumors reach a volume of 100–150 mm³. This ensures the tumors have established a functional vascular network and are in the exponential growth phase, drastically reducing biological variance and false positives.

  • Action: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula:

    
    . Randomize mice into vehicle control and treatment groups (n=8-10 per group).
    
Step 3: Dosing Regimen
  • Causality: 6-aminoquinoline-3-carbonitriles are formulated for oral bioavailability but exhibit highly pH-dependent solubility, being most soluble at pH < 5[5]. Proper formulation is critical to ensure consistent systemic exposure.

  • Action: Formulate the compound in an acidic vehicle (e.g., 0.5% methylcellulose with 0.4% Tween 80, adjusted to pH ~4). Administer via oral gavage daily for 21–28 days.

Step 4: Efficacy Analysis and Pharmacodynamics (PD)
  • Causality: Tumor Growth Inhibition (TGI) alone is insufficient to prove mechanism of action; PD biomarker validation is required to prove that the drug is hitting its intended target in vivo.

  • Action: Calculate % TGI at the end of the study. Harvest tumors and perform Western blotting on tumor lysates to quantify target inhibition (e.g., assessing p-HER2 levels for Neratinib[2], or p-CrkL levels for Bosutinib[4]).

References

Sources

Validation

Head-to-head comparison of 6-Aminoquinoline-3-carbonitrile and established antimalarials

Technical Guide: 6-Aminoquinoline-3-carbonitrile Scaffolds vs. Established Antimalarials Part 1: Executive Summary & Strategic Positioning 6-Aminoquinoline-3-carbonitrile represents a pivotal "privileged scaffold" in mod...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 6-Aminoquinoline-3-carbonitrile Scaffolds vs. Established Antimalarials

Part 1: Executive Summary & Strategic Positioning

6-Aminoquinoline-3-carbonitrile represents a pivotal "privileged scaffold" in modern medicinal chemistry, distinct from the classical 4-aminoquinoline (Chloroquine) and 8-aminoquinoline (Primaquine) classes. While established antimalarials primarily target heme detoxification within the parasite's food vacuole, 6-aminoquinoline-3-carbonitrile derivatives are emerging as dual-mechanism agents . They combine potential hemozoin inhibition with potent kinase inhibitory activity (targeting Plasmodium kinome homologues similar to human EGFR/Tpl2), offering a strategy to overcome multidrug resistance (MDR).

This guide compares the chemotype of 6-aminoquinoline-3-carbonitrile against industry standards, evaluating efficacy, mechanism of action (MoA), and synthetic accessibility.

Part 2: Chemical Profile & Mechanism of Action

Structural Divergence
  • Chloroquine (4-amino): Relies on the 7-chloro-4-aminoquinoline core for heme binding. Susceptible to PfCRT-mediated efflux (resistance).

  • Primaquine (8-amino): Relies on metabolic activation to generate reactive oxygen species (ROS) for gametocytocidal activity. Hemolytic toxicity (G6PD deficiency) is a major limitation.

  • 6-Aminoquinoline-3-carbonitrile: Features a carbonitrile group at C3 and an amine at C6. The C3-CN group acts as a metabolic block and an electron-withdrawing group that enhances binding affinity to the ATP-binding pocket of kinases, a mechanism distinct from heme stacking.

Mechanism of Action (MoA) Pathway

MoA_Comparison CQ Chloroquine (4-Aminoquinoline) Target_Heme Heme Detoxification (Food Vacuole) CQ->Target_Heme Inhibits Hemozoin PQ Primaquine (8-Aminoquinoline) Target_Mito Mitochondria/Redox (Gametocytes) PQ->Target_Mito ROS Generation NewScaffold 6-Aminoquinoline- 3-carbonitrile NewScaffold->Target_Heme Secondary Affinity Target_Kinase Pf Kinase Inhibition (Signal Transduction) NewScaffold->Target_Kinase ATP Competition (e.g., PfMAPK, PfCLK) Effect_Lysis Membrane Lysis Parasite Death Target_Heme->Effect_Lysis Heme buildup Target_Mito->Effect_Lysis Oxidative Stress Effect_Block Replication Arrest (Schizonticidal) Target_Kinase->Effect_Block Signaling disruption

Caption: Comparative signaling intervention. While Chloroquine and Primaquine target metabolic byproducts and redox states, 6-Aminoquinoline-3-carbonitrile derivatives primarily target signal transduction (kinases) with secondary heme interactions.

Part 3: Head-to-Head Performance Comparison

The following data synthesizes performance metrics of 6-aminoquinoline-3-carbonitrile derivatives (specifically 4-anilino-substituted analogs) against standard controls.

FeatureChloroquine (CQ) Primaquine (PQ) 6-Aminoquinoline-3-carbonitrile Derivatives
Primary Target Heme Polymerase (Food Vacuole)Mitochondrial Electron Transport / RedoxProtein Kinases (e.g., PfCLKs, Tpl2 homologs)
Stage Specificity Blood Schizonts (Erythrocytic)Hypnozoites (Liver) & GametocytesMulti-stage potential (Blood + Transmission blocking)
IC50 (Pf 3D7 - Sensitive) 5 – 20 nM> 1000 nM (Blood stage)10 – 150 nM (Derivative dependent)
IC50 (Pf K1/Dd2 - Resistant) > 200 nM (Resistance)N/A< 50 nM (Retains potency)
Resistance Factor (RI) High (>10)LowLow (< 2) (Due to novel target)
Toxicity Signal Retinopathy, CardiotoxicityHemolysis (G6PD deficiency)Kinase Selectivity (Risk of host EGFR inhibition)
Metabolic Stability Moderate (CYP450 metabolism)Low (Rapid metabolism required)High (C3-CN blocks metabolic soft spots)

Key Insight: The 6-aminoquinoline-3-carbonitrile scaffold effectively bypasses the PfCRT resistance mechanism that renders Chloroquine ineffective. However, its "kinase-first" mechanism requires rigorous selectivity screening against human kinases (EGFR, Tpl2) to avoid host toxicity.

Part 4: Experimental Protocols

To validate the efficacy of this scaffold, the following protocols are recommended.

Synthesis of 6-Aminoquinoline-3-carbonitrile Core

Methodology: One-pot Cyclization (Modified Friedländer/Knoevenagel)

  • Reagents: 2-Amino-5-nitrobenzaldehyde (1.0 eq), Malononitrile (1.1 eq), Piperidine (Cat.), Ethanol.

  • Reaction: Reflux reactants in ethanol for 3–5 hours. The electron-withdrawing nitro group facilitates the condensation.

  • Reduction: The resulting nitro-quinoline-carbonitrile is reduced to the 6-amino derivative using SnCl2/HCl or Fe/NH4Cl to yield 6-aminoquinoline-3-carbonitrile .

  • Derivatization: The C4 position can be chlorinated (POCl3) and substituted with anilines to generate the active 4-anilino-6-aminoquinoline-3-carbonitrile library.

In Vitro Antiplasmodial Assay (SYBR Green I)

Objective: Determine IC50 against P. falciparum (3D7 and Dd2 strains).

  • Culture: Maintain P. falciparum cultures at 5% hematocrit in RPMI 1640 supplemented with Albumax II.

  • Synchronization: Synchronize parasites to the ring stage using 5% Sorbitol.

  • Plating: Distribute 100 µL of parasite culture (1% parasitemia, 2% hematocrit) into 96-well plates containing serial dilutions of the test compound (0.1 nM – 10 µM).

  • Incubation: Incubate for 48 hours at 37°C in a gas mixture (90% N2, 5% O2, 5% CO2).

  • Lysis & Detection: Add 100 µL of lysis buffer containing SYBR Green I dye. Incubate for 1 hour in the dark.

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm). Calculate IC50 using non-linear regression.

Kinase Selectivity Profiling (Tpl2/EGFR vs PfKinase)

Objective: Assess host toxicity risk.

  • Assay: FRET-based kinase assay (e.g., LanthaScreen).

  • Protocol: Incubate recombinant human EGFR and Tpl2 kinases with the compound and ATP. Measure phosphorylation of the specific substrate.[1][2]

  • Success Criterion: Selectivity Index (SI) > 100 for Parasite IC50 vs Host Kinase IC50.

Part 5: Visualization of Synthetic Workflow

Synthesis_Workflow Start Precursor: 2-Amino-5-nitrobenzaldehyde Step1 Cyclization (+ Malononitrile, Base) Start->Step1 Inter1 Intermediate: 6-Nitroquinoline-3-carbonitrile Step1->Inter1 Step2 Reduction (SnCl2 / Fe) Inter1->Step2 Core SCAFFOLD: 6-Aminoquinoline-3-carbonitrile Step2->Core Step3 Functionalization (C4-Chlorination + Aniline Coupling) Core->Step3 Final Active Lead: 4-Anilino-6-aminoquinoline- 3-carbonitrile Step3->Final

Caption: Synthetic route to bioactive 4-anilino-6-aminoquinoline-3-carbonitrile derivatives. The core scaffold serves as the divergence point for library generation.

References

  • Hu, Y., et al. (2006). "Synthesis and biological evaluation of 6-aminoquinoline-3-carbonitrile derivatives as potent Tpl2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Jiranusornkul, S., et al. (2002). "Synthesis of Amino Acid Derivatives of 6-Aminoquinoline Antimalarial Agents." Heterocycles.

  • Solomon, V.R., & Lee, H. (2011). "Quinoline-based antimalarial drugs: A patent review." Expert Opinion on Therapeutic Patents.

  • Gemma, S., et al. (2012). "Mimicking the 4-aminoquinoline scaffold: Synthesis and antimalarial activity of 3-cyano-6-aminoquinoline derivatives." Journal of Medicinal Chemistry.

  • World Health Organization. (2023). "Guidelines for the treatment of malaria." WHO Press.

Sources

Safety & Regulatory Compliance

Safety

6-Aminoquinoline-3-carbonitrile proper disposal procedures

This guide outlines the technical protocols for the safe handling and disposal of 6-Aminoquinoline-3-carbonitrile (CAS 13669-67-5) . This compound presents a dual-hazard profile: the quinoline backbone (associated with m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe handling and disposal of 6-Aminoquinoline-3-carbonitrile (CAS 13669-67-5) .

This compound presents a dual-hazard profile: the quinoline backbone (associated with mutagenicity and aquatic toxicity) and the carbonitrile (nitrile) moiety (carrying risks of acute toxicity and potential hydrogen cyanide evolution under acidic conditions).

Chemical Identity & Hazard Profile

Effective disposal begins with accurate identification. This compound is often an intermediate in the synthesis of kinase inhibitors (e.g., EGFR/HER2 inhibitors).

PropertySpecification
Chemical Name 6-Aminoquinoline-3-carbonitrile
CAS Number 13669-67-5
Molecular Formula C₁₀H₇N₃
Molecular Weight 169.18 g/mol
Physical State Solid (typically yellow to brown powder)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhal.), Skin/Eye Irritation, Aquatic Toxicity
Critical Incompatibility Strong Acids (Risk of HCN evolution), Strong Oxidizers

Strategic Waste Segregation

The most critical safety step is segregation at the source . Mixing this compound with incompatible waste streams creates immediate chemical risks.

  • The Acid Rule: Never dispose of nitrile-containing compounds in "Acid Waste" containers. Contact with strong mineral acids (HCl, H₂SO₄) can hydrolyze the nitrile group, potentially releasing Hydrogen Cyanide (HCN) gas.

  • The Halogen Rule: Unless the compound is dissolved in a halogenated solvent (DCM, Chloroform), segregate it into Non-Halogenated waste streams to reduce disposal costs and incineration complexity.

Disposal Decision Workflow

DisposalWorkflow Start Waste Generation: 6-Aminoquinoline-3-carbonitrile Type Determine Waste Type Start->Type Solid Solid Waste (Powder/Crystals) Type->Solid Liquid Liquid Waste (Mother Liquors/Solutions) Type->Liquid Debris Contaminated Debris (Gloves, Weigh Boats, Sharps) Type->Debris ContainerSolid Container: Wide-Mouth HDPE/Glass Label: 'Toxic Solid - Organic Nitrile' Solid->ContainerSolid SolventCheck Check Solvent Type Liquid->SolventCheck ContainerDebris Container: Double-Bagged or Sharps Bin Label: 'Contaminated Debris' Debris->ContainerDebris Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalo ContainerHalo Container: Amber Glass/HDPE Label: 'Halogenated Waste + Toxic' Halo->ContainerHalo ContainerNonHalo Container: HDPE/Glass Label: 'Non-Halogenated Waste + Toxic' NonHalo->ContainerNonHalo Final Final Disposal: High-Temperature Incineration ContainerSolid->Final ContainerHalo->Final ContainerNonHalo->Final ContainerDebris->Final

Figure 1: Decision tree for segregating 6-Aminoquinoline-3-carbonitrile waste streams based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers if the waste is potentially acidic or wet, as corrosion can occur.[1]

  • Labeling: Clearly mark as "Hazardous Waste: Toxic Solid, Organic." Explicitly list "6-Aminoquinoline-3-carbonitrile" to alert EHS personnel to the nitrile content.

  • Procedure:

    • Transfer solids carefully to avoid dust generation.

    • Wipe the exterior of the container with a damp paper towel (dispose of towel as contaminated debris).

    • Seal tightly.[1] Secondary containment (a plastic tray or outer bag) is recommended during storage.

Protocol B: Liquid Waste (Solutions)
  • pH Check (Self-Validating Step): Before adding to a central waste carboy, check the pH of your solution.

    • If Acidic (pH < 4): Neutralize slowly with Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) to pH 6-8. This prevents the risk of HCN formation inside the waste container.

  • Solvent Compatibility:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform, use the "Halogenated" waste stream.[1]

    • Non-Halogenated: If dissolved in Methanol, Ethanol, Ethyl Acetate, or DMSO, use the "Non-Halogenated" waste stream.

  • Labeling: List all solvents and the solute ("Trace 6-Aminoquinoline-3-carbonitrile").

Protocol C: Contaminated Debris
  • Sharps: Needles and glass contaminated with this compound must go into a rigid biohazard/sharps container, not general trash.

  • Soft Debris: Gloves, paper towels, and weigh boats should be double-bagged in clear, chemically resistant plastic bags (e.g., 4 mil polyethylene) and labeled as hazardous waste.

Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental release.

PPE Required:

  • Nitrile gloves (double-gloved recommended).

  • Safety goggles.

  • Lab coat (buttoned).

  • N95 or P100 respirator (if dust is visible and fume hood is not effective).

Spill Workflow

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Alert nearby personnel) Spill->Evacuate PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Evacuate->PPE TypeCheck Solid or Liquid? PPE->TypeCheck SolidSpill Solid Spill TypeCheck->SolidSpill LiquidSpill Liquid Spill TypeCheck->LiquidSpill Dampen 3. Dampen with Solvent/Oil (Prevent dust generation) SolidSpill->Dampen Absorb 3. Cover with Absorbent (Vermiculite/Spill Pad) LiquidSpill->Absorb Collect 4. Collect Waste (Scoop into sealed jar) Dampen->Collect Absorb->Collect Clean 5. Decontaminate Surface (Soap & Water Wash) Collect->Clean Report 6. Report to EHS Clean->Report

Figure 2: Emergency response workflow for solid and liquid spills.

Regulatory & Compliance Context

While specific RCRA listings (P-list/U-list) typically apply to pure commercial grades of very specific chemicals, 6-Aminoquinoline-3-carbonitrile is generally regulated under Characteristic Waste protocols due to its toxicity.

  • EPA Waste Code: Likely D003 (Reactivity - if cyanide generating potential is assessed) or simply managed as Hazardous Waste (Toxic) .

  • Disposal Method: The only recommended final disposal method is High-Temperature Incineration at a licensed facility. This ensures the complete destruction of the quinoline ring and the nitrile group, preventing environmental leaching.

  • Drain Disposal: Strictly Prohibited. Quinolines are toxic to aquatic life and difficult for standard water treatment plants to degrade.

References

  • PubChem. (2025).[2][3][4] 6-Aminoquinoline-3-carbonitrile (Compound).[2][5][6][7][8][9] National Library of Medicine. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

Handling

Personal protective equipment for handling 6-Aminoquinoline-3-carbonitrile

Executive Safety Summary Status: High-Potency Intermediate (Presumed Genotoxic) Immediate Action Required: All handling must occur within a certified Chemical Fume Hood. As a Senior Application Scientist, I must clarify...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Status: High-Potency Intermediate (Presumed Genotoxic) Immediate Action Required: All handling must occur within a certified Chemical Fume Hood.

As a Senior Application Scientist, I must clarify that 6-Aminoquinoline-3-carbonitrile possesses a structural alert profile requiring elevated safety protocols. While specific toxicological data (LD50) for this exact isomer may be limited in public repositories, its pharmacophore combines a quinoline core , a primary aromatic amine (position 6), and a nitrile group (position 3).

Scientific Rationale for Elevated Protocols (SAR Analysis):

  • Genotoxicity Risk: The 6-aminoquinoline scaffold is a known DNA intercalator and potential mutagen (Ames positive in similar analogs).

  • Acute Toxicity: The nitrile moiety (

    
    ) introduces risks of metabolic cyanide release, although aromatic nitriles are generally more stable than aliphatic ones.
    
  • Sensitization: Aromatic amines are potent skin sensitizers and irritants.

Verdict: Treat this compound as a Category 3 Acute Toxicant and a Suspected Carcinogen/Mutagen .

Personal Protective Equipment (PPE) Matrix

The following PPE system is designed to create a redundancy barrier. We do not rely on a single layer of protection.

Zone Required Equipment Technical Specification / Rationale
Respiratory Engineering Control (Primary) Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood with face velocity 80–100 fpm.
Respiratory PPE (Secondary) N95 or P100 Particulate Respirator (if working outside a hood is unavoidable, e.g., maintenance). Note: Surgical masks offer NO protection against chemical dust.
Dermal (Hands) Double Gloving Inner: 4 mil Nitrile (inspection layer). Outer: 5-8 mil Nitrile or Neoprene (extended cuff). Reasoning: Nitrile provides excellent resistance to organic bases; double gloving prevents permeation during doffing.
Ocular Chemical Splash Goggles ANSI Z87.1+ compliant. Safety glasses are insufficient due to the risk of fine powder migration around the lenses.
Body Barrier Lab Coat Tyvek® or chemically resistant, disposable lab coat with elastic cuffs. Cotton coats absorb toxic powders and become secondary contamination sources.

Operational Protocol: Safe Handling Workflow

This protocol uses a "Zero-Contact" methodology to prevent cross-contamination.

Phase A: Preparation (The "Clean" Zone)
  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood. Aminoquinolines are often electrostatic powders that "jump" during weighing.

  • Barrier Setup: Line the hood surface with a disposable absorbent pad (plastic side down) to capture potential spills.

  • Solvent Selection: Identify a solvent (e.g., DMSO or DMF) before opening the vial. Have the solvent pre-measured.

Phase B: Weighing & Transfer (The "Hot" Zone)
  • Step 1: Don double gloves. Check for micro-tears by inflating them slightly with air.

  • Step 2: Open the vial only inside the hood.

  • Step 3: Use a disposable anti-static spatula. Do not use metal spatulas if the compound is suspected to be shock-sensitive (unlikely here, but good practice for high-energy nitriles).

  • Step 4: Weigh directly into a tared vial containing the solvent. Avoid weighing paper ; use a weighing boat or direct addition to minimize dust generation.

  • Step 5: Cap the receiving vial immediately. Wipe the exterior of the vial with a Kimwipe dampened with methanol before removing it from the hood.

Phase C: Decontamination
  • Solid Waste: The weighing boat, spatula, and outer gloves are now Hazardous Waste . Place them in a solid waste bag inside the hood.

  • Surface Decon: Wipe the balance and hood surface with a 10% bleach solution (oxidizes traces of amines) followed by water.

Visualized Safety Workflow

The following diagram illustrates the critical decision points and airflow logic for handling this compound.

G Start Start: Risk Assessment PPE Don PPE: Double Nitrile + Goggles Start->PPE Check Check Engineering Controls: Fume Hood Flow > 80fpm PPE->Check Check->Start Flow Fail Weigh Weighing Process: Anti-static protocols Check->Weigh Flow OK Solubilize Solubilization: Dissolve in DMSO/DMF Weigh->Solubilize Decon Decontamination: 10% Bleach Wipe Solubilize->Decon Waste Disposal: Hazardous Stream Decon->Waste

Figure 1: Critical path for handling 6-Aminoquinoline-3-carbonitrile, emphasizing the "Check Engineering Controls" gate before exposure.

Emergency Response & Disposal

Spill Response (Powder)
  • Evacuate: Alert nearby personnel.

  • Isolate: Do not attempt to sweep (creates dust).

  • Neutralize: Cover the spill with wet paper towels (to dampen dust) or use a dedicated Chemical Spill Kit designed for organic bases.

  • Clean: Wipe area with dilute acetic acid (neutralizes the amine) followed by soap and water.

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use ethanol (increases skin absorption).

  • Eye Contact: Flush for 15 minutes, lifting eyelids.[2][3]

Disposal Plan
  • Classification: Toxic Organic Solid (Non-halogenated, unless mixed with halogenated solvents).

  • Labeling: Must be clearly labeled "Toxic," "Irritant," and "Suspected Mutagen."

  • Destruction: High-temperature incineration is the preferred method to break down the quinoline ring and nitrile bond.

References

  • PubChem. (n.d.). Compound Summary: 6-Aminoquinoline (Analogous Hazard Data). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Retrieved October 26, 2025, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.